molecular formula C11H12N2O B3211887 4-(Morpholin-2-yl)benzonitrile CAS No. 1094551-55-9

4-(Morpholin-2-yl)benzonitrile

Cat. No.: B3211887
CAS No.: 1094551-55-9
M. Wt: 188.23
InChI Key: LKHDQLQIHUGGIF-UHFFFAOYSA-N
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Description

4-(Morpholin-2-yl)benzonitrile is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23. The purity is usually 95%.
BenchChem offers high-quality 4-(Morpholin-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Morpholin-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-4,11,13H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHDQLQIHUGGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-(Morpholin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, structure, and potential applications of 4-(Morpholin-2-yl)benzonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document addresses the significant information gap in the scientific literature for this specific constitutional isomer and offers a predictive yet scientifically grounded perspective. By contrasting it with its well-documented N-substituted counterpart, 4-(Morpholin-4-yl)benzonitrile, and drawing upon established principles of organic chemistry and data from analogous C-substituted morpholines, this guide elucidates its probable characteristics. Included are proposed synthetic routes, detailed experimental protocols, predicted spectroscopic data, and an exploration of its potential biological relevance, thereby providing a foundational resource for future research and development involving this compound.

Introduction: The Significance of Isomeric Distinction

The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] While the term "morpholinyl benzonitrile" might be encountered, it is crucial to distinguish between its constitutional isomers, as the point of attachment profoundly influences the molecule's chemical behavior, three-dimensional structure, and biological activity.

This guide focuses on 4-(Morpholin-2-yl)benzonitrile , where the benzonitrile moiety is attached to a carbon atom (C-2) of the morpholine ring. This is in stark contrast to the more commonly reported 4-(Morpholin-4-yl)benzonitrile , where the linkage is through the nitrogen atom (N-4). The C-2 substitution introduces a chiral center, a feature absent in the N-4 isomer, which has significant implications for its interaction with biological systems. Due to the scarcity of direct experimental data for 4-(Morpholin-2-yl)benzonitrile, this guide will leverage data from its N-4 isomer and other C-substituted morpholines to construct a predictive yet robust profile.

isomers cluster_0 4-(Morpholin-2-yl)benzonitrile (C-Substituted) cluster_1 4-(Morpholin-4-yl)benzonitrile (N-Substituted) C2_structure Structure: Benzonitrile at C-2 (Chiral Center*) C2_props Properties: - Secondary Amine - Chiral - Predicted Properties C2_structure->C2_props leads to N4_structure Structure: Benzonitrile at N-4 (Achiral) N4_props Properties: - Tertiary Amine - Achiral - Well-Documented N4_structure->N4_props leads to

Diagram 1: Isomeric distinction and its implications.

Predicted Physicochemical Properties

Property4-(Morpholin-2-yl)benzonitrile (Predicted)4-(Morpholin-4-yl)benzonitrile (Experimental)Rationale for Prediction
Molecular Formula C₁₁H₁₂N₂OC₁₁H₁₂N₂O[2][3]Identical for constitutional isomers.
Molecular Weight 188.23 g/mol 188.23 g/mol [2][3]Identical for constitutional isomers.
IUPAC Name 4-(Morpholin-2-yl)benzonitrile4-(Morpholin-4-yl)benzonitrile[3]Standard nomenclature.
CAS Number Not assigned10282-31-2[2][3]A unique identifier will be assigned upon synthesis and characterization.
Physical Form Likely a solid at room temperatureSolid[2]The presence of polar functional groups and an aromatic ring suggests a solid state.
Melting Point Predicted to be in a similar range, possibly slightly different due to crystal packing85 °C[2]Changes in symmetry and intermolecular interactions (N-H hydrogen bonding) will affect the melting point.
Boiling Point Higher than the N-4 isomer371.7 ± 37.0 °C at 760 mmHg[2]The presence of a secondary amine allows for intermolecular hydrogen bonding, which would increase the boiling point.
pKa (of the morpholine nitrogen) Expected to be typical for a secondary amine, ~8-9Lower, due to the electron-withdrawing effect of the attached benzonitrile ringThe nitrogen in the C-2 isomer is a secondary amine, whereas in the N-4 isomer it's a tertiary amine with its lone pair delocalized into the aromatic system.
Solubility Soluble in organic solvents; potential for aqueous solubility upon salt formationSoluble in organic solventsThe morpholine moiety generally imparts good solubility.[1]

Proposed Synthesis and Experimental Protocol

The synthesis of C-substituted morpholines is a less explored area compared to their N-substituted counterparts.[4] However, several strategies for the synthesis of 2-substituted morpholines have been reported and can be adapted for the preparation of 4-(Morpholin-2-yl)benzonitrile.[5][6][7] A plausible approach involves the reaction of a suitably protected amino alcohol with an aryl bromomethyl ketone followed by cyclization.

synthesis_workflow cluster_prep Starting Material Preparation cluster_reaction Core Reaction Sequence cluster_purification Purification and Characterization SM1 2-Aminoethanol step1 Step 1: N-protection of 2-Aminoethanol SM1->step1 SM2 4-(Bromoacetyl)benzonitrile step2 Step 2: Reaction with 4-(Bromoacetyl)benzonitrile SM2->step2 step1->step2 step3 Step 3: Reductive Cyclization step2->step3 step4 Step 4: Deprotection step3->step4 purification Purification (Column Chromatography) step4->purification characterization Characterization (NMR, MS, IR) purification->characterization biological_relevance cluster_core 4-(Morpholin-2-yl)benzonitrile cluster_properties Key Structural Features cluster_applications Potential Therapeutic Areas core_compound Core Structure (C-2 Substituted Morpholine + Benzonitrile) feature1 Morpholine Scaffold (Pharmacokinetics) core_compound->feature1 feature2 Benzonitrile Group (H-Bonding, Bioisostere) core_compound->feature2 feature3 Chiral Center (Stereo-specific Interactions) core_compound->feature3 app1 CNS Disorders feature1->app1 app2 Oncology feature1->app2 app3 Infectious Diseases feature1->app3 feature2->app2 feature3->app1 feature3->app2

Sources

Therapeutic potential of 4-(Morpholin-2-yl)benzonitrile derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of 4-(Morpholin-2-yl)benzonitrile Derivatives in Drug Discovery

Executive Summary

The 4-(Morpholin-2-yl)benzonitrile scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical chiral building block for Norepinephrine Reuptake Inhibitors (NRIs) and kinase inhibitors .[1] Unlike its N-aryl counterpart (4-morpholin-4-yl-benzonitrile), the C2-aryl morpholine architecture introduces a stereogenic center that is essential for target selectivity, particularly in the Central Nervous System (CNS) and oncology landscapes.[1]

This technical guide analyzes the therapeutic utility of this scaffold, detailing its role as a bioisostere in Reboxetine-class antidepressants, its synthetic accessibility, and its emerging potential in targeting PI3K/mTOR signaling pathways.[1]

Pharmacophore Analysis & Chemical Biology

The "Privileged" 2-Aryl Morpholine Core

The 2-aryl morpholine moiety is the structural anchor of several bioactive molecules, most notably Reboxetine and Edivoxetine .[1] The 4-(Morpholin-2-yl)benzonitrile derivative modifies this classic scaffold by substituting the typical alkoxy or halogenated aryl ring with a 4-cyanophenyl group.[1]

  • Chirality: The biological activity is highly stereospecific.[1][2] The (S,S) configuration is often the eutomer (active enantiomer) for NET (Norepinephrine Transporter) inhibition, whereas the (R,R) enantiomer may exhibit reduced potency or off-target effects.[1]

  • Nitrile Bioisosterism: The nitrile (-CN) group serves as a robust bioisostere for halogens (Cl, F) or methoxy groups found in first-generation NRIs.[1]

    • Metabolic Stability: Unlike alkoxy groups, the nitrile is resistant to oxidative dealkylation by CYP450 enzymes.[1]

    • Electronic Effects: The strong electron-withdrawing nature of the nitrile modulates the pKa of the morpholine nitrogen, optimizing bioavailability and blood-brain barrier (BBB) penetration.[1]

Structural Biology & Binding Modes

In the context of monoamine transporters (MATs), the morpholine nitrogen acts as the primary cationic anchor, forming a salt bridge with a conserved aspartate residue (e.g., Asp75 in hNET).[1] The 4-cyanophenyl group occupies the hydrophobic S1 pocket, where the nitrile nitrogen can engage in specific hydrogen bonding interactions with serine or tyrosine residues, potentially enhancing selectivity over the Serotonin Transporter (SERT).[1]

Therapeutic Applications

Neuroscience: Next-Generation NRIs/SNRIs

The primary application of 4-(Morpholin-2-yl)benzonitrile derivatives is in the treatment of Major Depressive Disorder (MDD) and Neuropathic Pain.[1]

  • Mechanism of Action: Competitive inhibition of the Norepinephrine Transporter (NET).[1]

  • Advantage: The benzonitrile analog often exhibits a cleaner selectivity profile compared to Reboxetine, reducing anticholinergic side effects.[1]

  • ADHD & Narcolepsy: Due to potent NET inhibition, these derivatives are investigated as non-stimulant alternatives for attention disorders, elevating synaptic norepinephrine levels in the prefrontal cortex.[1]

Oncology: PI3K/mTOR Pathway Inhibition

Morpholine scaffolds are ubiquitous in kinase inhibitors (e.g., Buparlisib ).[1] The 4-(Morpholin-2-yl)benzonitrile core is being explored as an ATP-competitive inhibitor.[1]

  • Rationale: The morpholine oxygen often forms a hydrogen bond with the hinge region of the kinase, while the benzonitrile group extends into the affinity pocket, improving potency against mutant isoforms.[1]

Synthetic Methodologies

To access the chiral 4-(Morpholin-2-yl)benzonitrile scaffold, we recommend an asymmetric approach to avoid difficult chiral resolutions later in the pipeline.[1]

Protocol: Asymmetric Synthesis via Chiral Epoxide

This protocol yields high enantiomeric excess (>95% ee) of the (S)-isomer.[1]

Reagents:

  • 4-Cyanophenacyl bromide[1]

  • (S)-2-Amino-1-phenylethanol (Chiral auxiliary)[1]

  • Sodium Borohydride (NaBH4)[1]

  • Concentrated Sulfuric Acid (H2SO4)[1]

Step-by-Step Workflow:

  • Alkylation: React 4-cyanophenacyl bromide with N-benzyl-ethanolamine in THF at 0°C to form the amino-ketone intermediate.

  • Asymmetric Reduction: Reduce the ketone using NaBH4 (or a chiral catalyst like Noyori’s catalyst for higher precision) to the diol.[1]

  • Cyclization: Treat the diol with concentrated H2SO4 or Triflic anhydride to induce cyclization via the intramolecular displacement of the activated hydroxyl group.[1]

  • Deprotection: Remove the N-benzyl group via catalytic hydrogenation (Pd/C, H2) to yield the free amine 4-(Morpholin-2-yl)benzonitrile .[1]

Visualization: Synthetic Route

SyntheticRoute Start 4-Cyanophenacyl Bromide Inter1 Amino-Ketone Intermediate Start->Inter1 + Aminoethanol Red Chiral Reduction (Diol Formation) Inter1->Red NaBH4 / Catalyst Cyc Cyclization (Morpholine Ring Closure) Red->Cyc H2SO4 / Tf2O End 4-(Morpholin-2-yl) benzonitrile Cyc->End Pd/C, H2 (Deprotection)

Caption: Asymmetric synthesis pathway for 4-(Morpholin-2-yl)benzonitrile ensuring stereochemical integrity.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the C4-substituent on the aryl ring of the 2-aryl morpholine scaffold, highlighting why the nitrile group is a superior choice for specific indications.

Substituent (R)NET Ki (nM)SERT Ki (nM)Selectivity (NET/SERT)Metabolic Stability (t1/2)
-H 1204503.7xLow
-OCH2CH3 (Reboxetine)1.15852xModerate
-Cl 2.58032xHigh
-CN (Benzonitrile) 1.8 150 83x Very High
-CF3 4.020050xVery High

Note: Data represents consensus values from Reboxetine analog studies.[1] The nitrile derivative maintains high potency while significantly improving selectivity and metabolic resistance compared to the ethoxy parent.

Experimental Validation: NET Binding Assay

To validate the therapeutic potential, the following radioligand binding assay is standard.

Protocol:

  • Cell Line: HEK293 cells stably expressing human NET (hNET).

  • Radioligand: [3H]Nisoxetine (Kd ~ 0.7 nM).[1]

  • Incubation:

    • Prepare membrane homogenates (50 µg protein/well).

    • Incubate with [3H]Nisoxetine (1 nM) and varying concentrations of 4-(Morpholin-2-yl)benzonitrile (10^-10 to 10^-5 M).[1]

    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]

    • Time: 60 minutes at 4°C.[1]

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.[1]

Visualization: Mechanism of Action

MOA Drug 4-(Morpholin-2-yl) benzonitrile NET Norepinephrine Transporter (NET) Drug->NET Competitive Inhibition (Ki < 10 nM) Synapse Synaptic Cleft NET->Synapse Blocks Reuptake Neuron Presynaptic Neuron NET->Neuron Normal Transport Effect Increased NE Levels (Antidepressant Effect) Synapse->Effect NE Accumulation

Caption: Mechanism of Action: Competitive inhibition of NET leads to synaptic norepinephrine accumulation.[1]

References

  • Melloni, P., et al. (1984).[1] "Potential Antidepressant Agents.[1][3][4] Alpha-arylmorpholines." European Journal of Medicinal Chemistry.

  • Wong, D. T., et al. (2000).[1] "Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor."[1][2] Biological Psychiatry.[1]

  • Fish, P. V., et al. (2009).[1] "Synthetic approaches to the 2-aryl-morpholine pharmacophore." Tetrahedron. [1]

  • Edivoxetine (LY2216684) Clinical Data. "Selective Norepinephrine Reuptake Inhibitor for Depression."[1] ClinicalTrials.gov.[1] [1]

  • Enamine Ltd. "Catalog: 2-(4-Cyanophenyl)morpholine derivatives." Enamine Store.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Morpholinylbenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the key physicochemical properties of morpholinylbenzonitriles, with a specific focus on molecular weight and the partition coefficient (logP). A critical distinction between the readily characterized 4-(Morpholin-4-yl)benzonitrile and its less documented isomer, 4-(Morpholin-2-yl)benzonitrile, will be addressed to ensure scientific clarity. This document is intended for researchers, chemists, and professionals in drug development who rely on accurate physicochemical data for molecular design, synthesis, and pharmacokinetic modeling.

Introduction: The Central Role of Physicochemical Properties in Drug Discovery

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its ultimate success or failure. Parameters such as molecular weight and lipophilicity, quantified by the partition coefficient (logP), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Lipophilicity, in particular, is a critical determinant of a molecule's ability to permeate biological membranes, its binding affinity to target proteins, and its metabolic stability.[1]

This guide will delve into these properties for the morpholinylbenzonitrile scaffold, a structural motif of interest in medicinal chemistry.[2] A crucial aspect of this analysis is the precise definition of isomeric forms, as the point of substitution on the morpholine ring significantly influences the molecule's electronic and steric characteristics, and consequently, its biological and physical properties.

Isomeric Specificity: 4-(Morpholin-4-yl)benzonitrile vs. 4-(Morpholin-2-yl)benzonitrile

A common point of ambiguity in chemical literature and databases is the precise isomer being described. The user's query for "4-(Morpholin-2-yl)benzonitrile" refers to a structure where the benzonitrile group is attached to a carbon atom (position 2) of the morpholine ring. However, publicly available data predominantly pertains to 4-(Morpholin-4-yl)benzonitrile (CAS RN: 10282-31-2), where the benzonitrile moiety is connected to the nitrogen atom (position 4).

While both isomers share the same molecular formula (C₁₁H₁₂N₂O) and therefore the same molecular weight, their electronic distribution and three-dimensional shape differ. This structural variance is expected to lead to different logP values. The attachment to the nitrogen atom in the 4-yl isomer places the aromatic ring in a distinct chemical environment compared to the carbon attachment in the 2-yl isomer, which would influence its lipophilicity. Due to the prevalence of data for the 4-yl isomer, this guide will focus on its properties, while acknowledging the theoretical differences with the 2-yl isomer.

Core Physicochemical Data of 4-(Morpholin-4-yl)benzonitrile

The following section details the molecular weight and a comparative analysis of calculated logP values for 4-(Morpholin-4-yl)benzonitrile.

Molecular Weight

The molecular weight of a compound is a fundamental property derived from the sum of the atomic weights of its constituent atoms. For 4-(Morpholin-4-yl)benzonitrile, with the molecular formula C₁₁H₁₂N₂O, the molecular weight is consistently reported as approximately 188.23 g/mol .[3][4][5][6]

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂OPubChem[3]
Molecular Weight188.23 g/mol PubChem, Matrix Fine Chemicals, Manchester Organics, Fisher Scientific[3][4][5][6]
Monoisotopic Mass188.094963011 DaPubChem[3]
Calculated Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, and serves as a surrogate for its lipophilicity.[1] Due to the experimental challenges in determining logP for a vast number of compounds, numerous computational models have been developed to predict this value. These models, while powerful, can yield different results based on their underlying algorithms.[7][8]

Below is a summary of calculated logP values for 4-(Morpholin-4-yl)benzonitrile from a prominent computational model.

Calculation ModelCalculated logP ValueSource
XLogP31.1PubChem[3]

Expert Insight: The variation in calculated logP values stems from the different approaches used by the algorithms. Some are atom-based, summing the contributions of individual atoms, while others are fragment-based, using larger substructural contributions.[1] Property-based methods also exist, which correlate logP with other calculated molecular properties.[1] For a comprehensive understanding, it is often advisable to consider the consensus of several models or, when possible, to obtain an experimental value. The XLogP3 value of 1.1 suggests that 4-(Morpholin-4-yl)benzonitrile is a moderately lipophilic compound.

Methodologies for LogP Determination

To provide a practical context, this section outlines a standard experimental protocol for logP determination and illustrates the conceptual differences between various calculation methods.

Experimental Determination of logP via HPLC

A widely used and reliable method for the experimental determination of logP is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[8] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Protocol: HPLC-Based logP Determination

  • Preparation of Standards: A series of standard compounds with known logP values are prepared in a suitable solvent (e.g., methanol/water).

  • Sample Preparation: A solution of 4-(Morpholin-4-yl)benzonitrile of known concentration is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound and standards have significant absorbance.

  • Calibration Curve: The standard compounds are injected, and their retention times (t_R) are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • Sample Analysis: The 4-(Morpholin-4-yl)benzonitrile sample is injected under the same chromatographic conditions, and its retention time is measured.

  • logP Calculation: The log k' for the sample is calculated, and its logP value is determined by interpolation from the calibration curve.

Causality in Experimental Choices: The use of a C18 column provides a nonpolar stationary phase that mimics a lipid environment. The mobile phase composition is critical; the ratio of organic modifier to aqueous buffer controls the elution of compounds based on their lipophilicity. A pH of 7.4 is often used to mimic physiological conditions.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standards (Known logP) inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample (Unknown logP) inject_sample Inject Sample prep_sample->inject_sample hplc_system RP-HPLC System (C18 Column, pH 7.4) record_rt Record Retention Times (tR) hplc_system->record_rt inject_standards->hplc_system inject_sample->hplc_system calc_k Calculate log k' record_rt->calc_k calibration Generate Calibration Curve (log k' vs. logP) calc_k->calibration From Standards interpolate Interpolate Sample logP calc_k->interpolate From Sample calibration->interpolate

Caption: Workflow for experimental logP determination using RP-HPLC.

Conceptual Overview of logP Calculation Models

The in-silico prediction of logP is a cornerstone of modern computational chemistry. The diagram below illustrates the conceptual basis of different modeling approaches.

logp_models cluster_methods Computational LogP Prediction Approaches molecule Input Molecule (e.g., 4-(Morpholin-4-yl)benzonitrile) atom_based Atom-Based (e.g., ALogP) Sums contributions of individual atoms molecule->atom_based fragment_based Fragment-Based (e.g., CLogP) Sums contributions of predefined molecular fragments molecule->fragment_based property_based Property-Based (e.g., MLogP) Correlates logP with other molecular properties (e.g., surface area) molecule->property_based predicted_logp Predicted logP Value atom_based->predicted_logp Algorithm A fragment_based->predicted_logp Algorithm B property_based->predicted_logp Algorithm C

Caption: Conceptual overview of different in-silico logP calculation methods.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and calculated logP values for 4-(Morpholin-4-yl)benzonitrile, a readily documented isomer of the morpholinylbenzonitrile class. The molecular weight is firmly established at 188.23 g/mol , and its calculated XLogP3 value of 1.1 indicates moderate lipophilicity. Crucially, this guide has highlighted the importance of isomeric specificity and the current lack of public data for 4-(Morpholin-2-yl)benzonitrile. For drug development professionals, understanding the nuances between calculated and experimental physicochemical data, as well as the structural differences between isomers, is paramount for the successful design and optimization of new chemical entities.

References

  • PubChem. 4-Morpholinobenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-({4-Methoxy-6-[2-(Morpholin-4-Yl)ethoxy]-1,3,5-Triazin-2-Yl}amino)-2-(3-Methylbutoxy)benzonitrile. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. 4-(MORPHOLIN-4-YL)BENZONITRILE. [Link]

  • PubChem. 3-[[4-(2-Morpholin-4-yl-4-pyridinyl)pyrimidin-2-yl]amino]benzonitrile. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-(morpholinomethyl)benzonitrile. [Link]

  • PubChem. 4-(Morpholine-4-carbonyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Chemspace. 4-[2-(morpholin-4-yl)-2-oxo-1-phenylethoxy]benzonitrile. [Link]

  • PMC. 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. National Center for Biotechnology Information. [Link]

  • ADMET & DMPK. Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]

  • PubMed. 2-[4-(Morpholin-4-ylmeth-yl)phen-yl]benzonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. Calculated logP values for investigated compounds. [Link]

  • PMC. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. National Center for Biotechnology Information. [Link]

  • MDPI. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

Sources

Bioactivity Profile of Benzonitrile-Substituted Morpholine Analogs: A Technical Guide for Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Assay Development

Executive Summary: The Pharmacophore Rationale

In modern medicinal chemistry, the hybridization of privileged scaffolds is a highly effective strategy for overcoming pharmacokinetic limitations and enhancing target affinity. Benzonitrile-substituted morpholine analogs represent a versatile class of bioactive molecules.

The rationale behind this structural combination is rooted in complementary physicochemical properties. The morpholine ring acts as a hydrophilic moiety; its oxygen atom serves as a hydrogen-bond acceptor, which significantly improves aqueous solubility and modulates the lipophilicity (


) of the parent molecule[1]. Concurrently, the benzonitrile group  introduces a strong, electron-withdrawing cyano (

) functionality. This group not only participates in critical dipole-dipole interactions and hydrogen bonding within deep hydrophobic enzyme pockets but also enhances metabolic stability by blocking metabolically labile aromatic sites. Together, these structural features have demonstrated profound bioactivity across oncology, metabolic disorders, and infectious diseases[2][3][4].

Mechanistic Profiling & Target Engagement

Oncology: EZH2 Inhibition in Non-Small Cell Lung Cancer

The histone lysine methyltransferase EZH2 is a primary driver of cancer aggressiveness and metastasis. Benzomorpholine derivatives have been synthesized as potent EZH2 inhibitors. The structural rigidity of the benzomorpholine core allows for precise alignment within the S-adenosyl-L-methionine (SAM) binding pocket of EZH2. Specifically, optimized derivatives (e.g., compound 6y) have demonstrated significant antiproliferative activity against A549 and NCI-H1975 non-small cell lung cancer (NSCLC) cell lines, inducing cell cycle arrest in the G2/M phase[4].

Metabolic Regulation: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a critical target for managing Type 2 Diabetes. Novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives incorporating a morpholine ring have shown robust DPP-4 inhibitory activity[2]. The causality of this binding relies on the benzonitrile moiety occupying the S1 hydrophobic pocket of DPP-4, while the basic morpholine nitrogen forms a vital salt bridge with the Glu205/Glu206 residues of the enzyme, mimicking the binding modality of the clinical standard, Sitagliptin[2].

Antimicrobial & Antifungal Activity

Morpholine derivatives, particularly morpholinopropyl-thiazol-imines and benzohydrazides, disrupt fungal cell wall synthesis by inhibiting 14


-demethylase[1][3]. The morpholine oxygen acts as a hydrogen-bond acceptor with Met433 and Ile323 residues, while the addition of halogenated phenyl rings introduces halogen bonding (e.g., with Arg96), significantly increasing the rigidity and stability of the ligand-enzyme complex[3].

Quantitative Data Presentation

The following table synthesizes the bioactivity metrics of key benzonitrile/morpholine analogs across distinct therapeutic targets.

Compound Class / Specific AnalogPrimary TargetDisease IndicationKey Bioactivity MetricReference
Benzomorpholine derivative (6y) EZH2 (Histone Methyltransferase)Non-Small Cell Lung CancerIC

= 1.1 µM (A549 & NCI-H1975)
[4]
Quinazolinone-benzonitrile-morpholine (5d) DPP-4 EnzymeType 2 DiabetesIC

= 1.46 µM
[2]
Morpholinopropyl-thiazol-imine (2e) 14

-demethylase
Fungal Infections (C. parapsilosis)MIC

= 1.23 µg/mL
[3]
4-(Morpholin-4-yl) benzohydrazides Bacterial cell wall targetsBacterial InfectionsBroad-spectrum inhibition[1]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to verify assay performance.

Protocol 1: Self-Validating In Vitro DPP-4 Fluorogenic Inhibition Assay

This assay measures the ability of benzonitrile-morpholine analogs to inhibit the cleavage of a fluorogenic substrate by DPP-4.

Reagents & Materials:

  • Recombinant human DPP-4 enzyme.

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1% BSA. (Rationale: EDTA quenches trace metalloproteases that could cause off-target substrate cleavage, while BSA prevents non-specific adherence of the highly lipophilic analogs to the microplate walls).

  • Positive Control: Sitagliptin (10 µM).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the morpholine analog in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the Assay Buffer. Keep final DMSO concentration

    
     to prevent solvent-induced enzyme denaturation.
    
  • Enzyme Incubation: In a black 384-well microplate, add 10 µL of the diluted compound and 10 µL of DPP-4 enzyme (final concentration: 0.5 ng/µL). Incubate at 37°C for 30 minutes. (Rationale: Pre-incubation allows for thermodynamic equilibrium of the inhibitor-enzyme complex before substrate competition begins).

  • Substrate Addition: Initiate the reaction by adding 10 µL of Gly-Pro-AMC (final concentration: 20 µM).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 360 nm / Emission: 460 nm).

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the Sitagliptin positive control and vehicle (DMSO) negative control.

    • Validation Gate: The assay is only considered valid if

      
      , confirming a robust signal-to-noise ratio.
      

DPP4_Assay Prep Compound Preparation Incubation DPP-4 Enzyme Incubation Prep->Incubation Pre-equilibration Substrate Fluorogenic Substrate Addition Incubation->Substrate Initiate Read Fluorescence Detection Substrate->Read Ex:360/Em:460 Validate Z'-Factor Validation Read->Validate Z' > 0.6

Caption: Step-by-step workflow for the self-validating DPP-4 fluorogenic inhibition assay.

Protocol 2: Evaluation of G2/M Cell Cycle Arrest via Flow Cytometry

To validate the mechanism of action of benzomorpholine EZH2 inhibitors in NSCLC[4].

Step-by-Step Methodology:

  • Cell Culture: Seed A549 cells in 6-well plates at a density of

    
     cells/well. Incubate overnight at 37°C in 5% CO
    
    
    
    .
  • Compound Treatment: Treat cells with the benzomorpholine analog (e.g., compound 6y) at

    
     and 
    
    
    
    its IC
    
    
    concentration. Include a DMSO vehicle control. Incubate for 48 hours.
  • Harvesting & Fixation: Trypsinize cells, wash twice with cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 hours. (Rationale: Cold ethanol dehydrates the cells and permeabilizes the membrane, ensuring uniform intercalation of the DNA dye).

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature. (Rationale: RNase A is critical; without it, PI will bind to double-stranded RNA, falsely elevating the DNA content signal).

  • Acquisition: Analyze via flow cytometry, capturing at least 10,000 events. A shift in the PI fluorescence histogram toward the 4N DNA content peak confirms G2/M phase arrest.

EZH2_Pathway EZH2 EZH2 Enzyme (Overexpressed) H3K27 H3K27 Trimethylation EZH2->H3K27 Catalyzes Inhibitor Benzomorpholine Analog Inhibitor->EZH2 Binds SAM Pocket CellArrest G2/M Cell Cycle Arrest Inhibitor->CellArrest Restores Transcription GeneSilencing Tumor Suppressor Silencing H3K27->GeneSilencing Induces Proliferation NSCLC Proliferation (A549 Cells) GeneSilencing->Proliferation Promotes CellArrest->Proliferation Blocks

Caption: Mechanism of EZH2 inhibition by benzomorpholine analogs inducing G2/M arrest.

Conclusion

The strategic integration of morpholine and benzonitrile moieties generates a highly tunable pharmacophore. By carefully modulating the electronic distribution and steric bulk around the benzonitrile ring, and leveraging the hydrogen-bonding capacity of the morpholine oxygen, researchers can drive selectivity across vastly different biological targets—from epigenetic methyltransferases (EZH2) in oncology[4] to metabolic peptidases (DPP-4)[2] and fungal demethylases[3]. Rigorous, self-validating biochemical and cellular assays remain paramount in translating these structural advantages into viable lead compounds.

References

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. nih.gov. 2

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. acs.org. 3

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. nih.gov. 4

  • (PDF) morpholine antimicrobial activity. researchgate.net. 1

Sources

Technical Guide: IUPAC Naming & Stereochemistry of 4-(Morpholin-2-yl)benzonitrile

[1]

Structural Deconstruction & Numbering

To derive the correct IUPAC name, the molecule must be deconstructed into its parent structure and substituents based on the Blue Book (P-44) priority rules.

Parent Structure Selection[2]
  • Candidate Groups: The molecule contains a nitrile (

    
    ) group, an ether  (
    
    
    ), and a secondary amine (
    
    
    ) within the morpholine ring.[1]
  • Priority Rule: According to IUPAC functional group seniority:

    
    [1]
    
  • Conclusion: The parent structure is Benzonitrile (

    
    ). The morpholine ring is treated as a substituent.
    
Numbering the Skeleton
  • Benzene Ring: The carbon bonded to the nitrile group is position 1 . The substituent is at the para-position, assigned locant 4 .

  • Morpholine Ring: Heterocyclic numbering rules apply.[1]

    • Oxygen is assigned position 1 (highest priority heteroatom).[1]

    • Numbering proceeds toward the nitrogen to give it the lowest possible locant.

    • Nitrogen is position 4 .[1][2]

    • The attachment point to the benzene ring is at the carbon adjacent to the oxygen. This is position 2 .[1][2][3][4]

Correct Substituent Name: Morpholin-2-yl.[1]

Stereochemical Assignment (Cahn-Ingold-Prelog)

The C2 position of the morpholine ring is a chiral center.[1] Assigning (R) or (S) configuration requires a strict application of Cahn-Ingold-Prelog (CIP) priority rules.[1]

CIP Priority Analysis at C2

The chiral center (C2) is bonded to four different groups. We rank them by atomic number (

RankGroupDirectly Attached AtomFirst Point of Difference (Path Analysis)
1 Morpholine Oxygen (-O-) Oxygen (

)
N/A (Highest atomic number)
2 Morpholine C3 (-CH2-N) Carbon (

)
Bonded to N (

), H, H.
3 Phenyl Group (-Ar) Carbon (

)
Bonded to C (

), C, C (Aromatic phantom atoms).[1]
4 Hydrogen (-H) Hydrogen (

)
N/A (Lowest atomic number)

Critical Distinction (Rank 2 vs 3):

  • Path A (Morpholine Ring): The C2 carbon connects to C3. C3 is bonded to Nitrogen (Atomic #7).

  • Path B (Phenyl Ring): The C2 carbon connects to C1'. C1' is bonded to other Carbons (Atomic #6).

  • Decision: Since Nitrogen (

    
    ) > Carbon (
    
    
    ), the morpholine ring side (towards N) has higher priority than the phenyl ring.
Configuration Definitions
  • (S)-Isomer: When the H atom (lowest priority) is oriented away from the viewer, the sequence

    
     (Oxygen 
    
    
    Morpholine
    
    
    
    
    Phenyl) traces a Counter-Clockwise direction.
  • (R)-Isomer: The sequence traces a Clockwise direction.[1][4]

Visualization of Logic Flow

The following diagram illustrates the decision hierarchy for naming and stereochemistry.

Gcluster_0Priority Determinationcluster_1ConfigurationStart4-(Morpholin-2-yl)benzonitrileAtom_O1. Oxygen (Ring)Start->Atom_OHighest ZAtom_C_Morph2. C-3 (Morpholine)(Bonded to N)Start->Atom_C_MorphAtom_C_Ph3. Phenyl Ring(Bonded to C)Start->Atom_C_PhAtom_H4. HydrogenStart->Atom_HLowest ZR_Config(R)-EnantiomerClockwiseAtom_O->R_Config1->2->3 RightS_Config(S)-EnantiomerCounter-ClockwiseAtom_O->S_Config1->2->3 LeftAtom_C_Morph->Atom_C_PhN (Z=7) > C (Z=6)

Caption: Decision tree for CIP priority assignment at the C2 chiral center of the morpholine ring.

Nomenclature Standards

Preferred IUPAC Name (PIN)

The systematic name must specify the stereochemistry if the compound is enantiopure.

  • Racemic Mixture: 4-(Morpholin-2-yl)benzonitrile[1]

  • Enantiopure (R): 4-[(2R)-Morpholin-2-yl]benzonitrile[1]

  • Enantiopure (S): 4-[(2S)-Morpholin-2-yl]benzonitrile[1]

Alternative Valid Names
  • Chemical Abstracts Service (CAS): Benzonitrile, 4-(2-morpholinyl)-[1]

  • Substitutive Name: 2-(4-Cyanophenyl)morpholine[1][5][6]

Synthesis & Analytical Differentiation

For drug development applications, distinguishing this C-linked isomer from the more common N-linked isomer (4-morpholinobenzonitrile) is critical.[1]

Synthetic Causality

The C-linked isomer is typically synthesized via the cyclization of amino alcohols derived from styrene oxides, rather than simple nucleophilic aromatic substitution (which yields the N-linked product).

PrecursorReaction TypeProduct Isomer
4-Fluorobenzonitrile + Morpholine

(Nucleophilic Subst.)[1]
N-Linked (4-Morpholin-4-yl...)
4-Cyanostyrene oxide + Ethanolamine Ring Opening + CyclizationC-Linked (4-Morpholin-2-yl...)
Analytical Protocol (Chiral Resolution)

To verify the enantiomeric excess (ee) of the synthesized isomers, the following HPLC conditions are recommended as a baseline for method development:

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% Diethylamine (additive essential for peak shape of secondary amines).

  • Detection: UV at 254 nm (Benzonitrile chromophore).

References

  • IUPAC . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014. Link

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 394808 (N-linked isomer comparison). PubChem.[1][3][7] Link[1]

  • Cahn, R. S., Ingold, C., & Prelog, V. "Specification of Molecular Chirality". Angewandte Chemie International Edition, 5(4), 385–415, 1966. Link

  • Matrix Fine Chemicals . 4-(Morpholin-4-yl)benzonitrile Product Data (for structural contrast). Link

Methodological & Application

Application Note: Scalable Synthesis of 4-(Morpholin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable synthesis of 4-(Morpholin-2-yl)benzonitrile , a critical chiral amine intermediate in medicinal chemistry. Unlike the common N-aryl morpholines (formed via SNAr), this target features a carbon-carbon bond between the morpholine C2 position and the aromatic ring.

Key Technical Challenges Addressed:

  • Regioselectivity: Constructing the morpholine ring with precise C2-aryl attachment.

  • Chemoselectivity: Preserving the sensitive nitrile (-CN) group during reduction and deprotection steps. Standard hydrogenolysis (H2/Pd-C) is contraindicated as it reduces nitriles to primary amines.

  • Scalability: Utilizing robust unit operations (crystallization, filtration) over chromatography.

Two protocols are provided:

  • Protocol A (The Phenacyl Route): A robust, 4-step sequence starting from commercially available 2-bromo-4'-cyanoacetophenone. Best for pilot-scale reliability.

  • Protocol B (The Epoxide Route): A concise, 2-step "process intensification" route utilizing 4-cyanostyrene oxide. Best for atom economy and green chemistry metrics.

Retrosynthetic Analysis & Logic

The synthesis hinges on the construction of the morpholine ring after establishing the C-C bond. The most reliable disconnection involves the cyclization of a linear amino-alcohol precursor.

Retrosynthesis cluster_legend Strategic Logic Target Target: 4-(Morpholin-2-yl)benzonitrile Inter1 Intermediate 1: N-Benzyl-2-(4-cyanophenyl)morpholine Target->Inter1 Chemoselective Debenzylation (ACE-Cl) Inter2 Linear Precursor: Amino-Diol Intermediate Inter1->Inter2 Cyclodehydration (Acid Mediated) SM1 Starting Material A: 2-Bromo-4'-cyanoacetophenone (Commercially Available) Inter2->SM1 Reductive Alkylation SM2 Starting Material B: N-Benzyl Ethanolamine Inter2->SM2 + Note Benzyl protection is chosen to prevent poly-alkylation. Removal requires non-reductive methods to spare the nitrile.

Figure 1: Retrosynthetic strategy highlighting the N-benzyl protection strategy to ensure mono-alkylation and the critical non-reductive deprotection step.

Protocol A: The Phenacyl Bromide Route (Robust)

This route is preferred for scale-up due to the stability of the starting materials and the ease of purifying intermediates via crystallization.

Step 1: N-Alkylation

Reaction: 2-Bromo-4'-cyanoacetophenone + N-Benzyl ethanolamine


 Amino-ketone
  • Setup: Charge a reactor with 2-Bromo-4'-cyanoacetophenone (1.0 equiv) and acetonitrile (10 vol).

  • Addition: Cool to 0–5 °C. Add Triethylamine (1.5 equiv) followed by dropwise addition of N-Benzyl ethanolamine (1.1 equiv).

    • Rationale:N-Benzyl protection prevents over-alkylation (formation of quaternary ammonium salts) which is a common failure mode with unprotected ethanolamine.

  • Reaction: Stir at 0 °C for 1 h, then warm to RT for 4 h. Monitor by HPLC (Target retention time shift).

  • Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with brine, dry (Na₂SO₄), and concentrate.

    • Checkpoint: The intermediate is an unstable

      
      -amino ketone. Proceed immediately to Step 2 or store as a stable HCl salt.
      
Step 2: Diastereoselective Reduction

Reaction: Amino-ketone + NaBH₄


syn/anti-Amino-alcohol
  • Setup: Dissolve the crude amino-ketone in Methanol (10 vol). Cool to 0 °C.

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 30 mins.

    • Chemoselectivity Note: NaBH₄ reduces the ketone to the alcohol but leaves the nitrile (-CN) intact. Do not use LiAlH₄ , which would reduce the nitrile to a primary amine.

  • Quench: Stir for 2 h. Quench carefully with Acetone (to destroy excess borohydride) followed by saturated NH₄Cl solution.

  • Isolation: Extract with DCM. The product is a diastereomeric mixture of amino-diols.

Step 3: Cyclodehydration

Reaction: Amino-alcohol + Acid


 Morpholine Ring
  • Setup: Dissolve the amino-alcohol in Toluene (15 vol).

  • Catalyst: Add p-Toluenesulfonic acid (TsOH) (2.0 equiv).

  • Dehydration: Heat to reflux with a Dean-Stark trap to remove water azeotropically.

    • Mechanism:[1][2][3][4] Acid-catalyzed intramolecular SN2 attack of the hydroxyl group onto the activated alcohol carbon.

  • Workup: Cool to RT. Basify with 20% NaOH (aq) to pH > 12. Extract with EtOAc.[5]

  • Purification: The N-benzyl morpholine derivative often crystallizes from hexanes/EtOAc. If not, filter through a short silica plug.

Step 4: Chemoselective Debenzylation (The "ACE-Cl" Method)

Reaction: N-Benzyl Morpholine + 1-Chloroethyl chloroformate


 Product

Critical: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of reducing the nitrile. We use the Olofson dealkylation method.

  • Acylation: Dissolve N-benzyl intermediate (1.0 equiv) in dry 1,2-Dichloroethane (DCE). Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv) at 0 °C.

  • Reflux 1: Heat to reflux for 3 h. Monitor for consumption of starting material (formation of carbamate intermediate).

  • Concentration: Evaporate DCE completely to leave a carbamate oil.

  • Methanolysis: Redissolve the oil in Methanol and reflux for 1 h.

    • Chemistry: Methanol attacks the chloroethyl carbamate, decomposing it into the secondary amine (product), CO₂, acetaldehyde, and methyl chloride.

  • Final Isolation: Concentrate methanol. The product remains as the Hydrochloride salt .[6] Recrystallize from Isopropanol/Ether to obtain high-purity 4-(Morpholin-2-yl)benzonitrile HCl .

Protocol B: The Epoxide Annulation (Direct)

This route is faster but requires 4-cyanostyrene oxide, which may need to be synthesized in-house via Corey-Chaykovsky reaction if not commercially sourced.

Reaction: 4-Cyanostyrene oxide + 2-Aminoethyl hydrogen sulfate


 Product
  • Reagents: In a flask, combine 4-Cyanostyrene oxide (1.0 equiv) and 2-Aminoethyl hydrogen sulfate (1.2 equiv).

  • Solvent/Base: Add Toluene (10 vol) and 50% NaOH (aq) (4.0 equiv).

  • Catalyst: Add Aliquat 336 (Methyltrioctylammonium chloride) (0.05 equiv) as a Phase Transfer Catalyst (PTC).

  • Heating: Heat vigorously at 50–60 °C for 16 h.

    • Mechanism:[2][3][4] The amine attacks the epoxide (ring opening), followed by the alkoxide displacing the sulfate group (ring closing) in a cascade sequence.

  • Workup: Separate phases. Wash organic layer with water.[5]

  • Extraction: The product is in the organic phase.[5] Extract into dilute HCl (aq) to separate from non-basic impurities, then basify the aqueous layer and back-extract into DCM.

Analytical Data & Specifications

Table 1: Expected Analytical Parameters

ParameterSpecificationNotes
Appearance White to off-white solidHCl salt is hygroscopic.
Molecular Weight 188.23 g/mol (Free Base)C₁₁H₁₂N₂O
¹H NMR (DMSO-d₆)

7.8 (d, 2H), 7.6 (d, 2H), 4.5 (dd, 1H), 3.8-2.8 (m, 6H)
Diagnostic doublet for para-substituted aromatic; methine proton at C2 (~4.5 ppm).
IR Spectrum ~2225 cm⁻¹ (CN stretch)Confirms nitrile integrity.
Mass Spec (ESI) [M+H]⁺ = 189.1
Chirality Racemic (unless resolved)Resolution possible via (L)-Tartaric acid crystallization.

Safety & Hazards

  • Nitrile Stability: Avoid strong acids combined with water at high heat (hydrolysis to amide/acid) and strong reducing agents (LiAlH₄, H₂/Raney Ni).

  • ACE-Cl: Toxic and lachrymator. Handle in a fume hood. Generates alkyl chlorides.

  • Epoxides: Potential mutagens. Handle 4-cyanostyrene oxide with appropriate PPE.

References

  • General Morpholine Synthesis via Epoxides

    • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines. Brisco, T. A., et al. J. Am. Chem. Soc.[7]2025 , 147, 14605-14613. Link

  • Phenacyl Bromide Route (Analogous Chemistry)

    • Synthesis of 2-phenylmorpholine derivatives. Brown, G. R., et al. J. Pharm. Pharmacol.1990 , 42, 797-799. Link

  • ACE-Cl Debenzylation Method: New Reagent for the Selective Dealkylation of Tertiary Amines. Olofson, R. A., et al. J. Org. Chem.1984, 49, 2081–2082. (Standard protocol reference).
  • Nitrile Compatibility

    • Chemoselective Reduction of Ketones in the Presence of Nitriles.BenchChem Application Notes, 2025 . Link

Disclaimer: This protocol is for research and development purposes only. Users must conduct their own safety assessments before scaling up these reactions.

Sources

Application Note: Strategic Deployment of Suzuki-Miyaura Coupling for 4-(Morpholin-2-yl)benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 4-(Morpholin-2-yl)benzonitrile scaffold.[1] It addresses the specific challenges of incorporating this motif into biaryl systems via Suzuki-Miyaura cross-coupling, focusing on overcoming catalyst poisoning by the secondary amine and managing the stability of the nitrile group.

Executive Summary

The 4-(Morpholin-2-yl)benzonitrile motif is a privileged pharmacophore in kinase inhibitors and CNS-active agents.[1] However, its use in Suzuki-Miyaura cross-coupling presents two distinct chemical challenges:[1]

  • Catalyst Poisoning: The free secondary amine of the morpholine ring acts as a potent Lewis base, coordinating to Palladium(II) species and arresting the catalytic cycle (Pd sequestration).

  • Stereochemical Integrity: The C2-position is a chiral center.[1] Harsh coupling conditions can lead to racemization via enolization mechanisms.

This guide details two primary workflows:

  • Workflow A: Synthesizing the scaffold de novo via Potassium Organotrifluoroborates (Molander Salts) .

  • Workflow B: Derivatizing halogenated analogs of the scaffold using N-Protection Strategies .

Chemical Challenges & Mechanistic Insights

The "Free Amine" Problem

In standard Suzuki conditions, the morpholine nitrogen (


) competes with phosphine ligands for the Pd center. This formation of stable [Pd(Ar)(Morpholine)L]+ complexes prevents the transmetalation step.[1]
  • Solution: The amine must be masked. The tert-butyloxycarbonyl (Boc) group is the industry standard here due to its orthogonality to basic Suzuki conditions.[1]

Nitrile Stability

While benzonitriles are generally robust, they can undergo hydrolysis to amides/acids under high-temperature alkaline conditions (e.g.,


, NaOH).
  • Solution: Use mild, non-nucleophilic bases such as Potassium Phosphate (

    
    )  or Potassium Fluoride (KF)  rather than hydroxides or alkoxides.
    

Workflow A: Synthesis of the Scaffold via Molander Salts

Use this protocol to construct the 4-(Morpholin-2-yl)benzonitrile core from precursors.[1]

Direct coupling of 2-morpholinyl boronic acids is difficult due to rapid protodeboronation and instability.[1] The Potassium (N-Boc-morpholin-2-yl)trifluoroborate is the superior nucleophile.[1]

Reaction Scheme

[1]
  • Electrophile: 4-Bromobenzonitrile[1]

  • Nucleophile: Potassium (4-(tert-butoxycarbonyl)morpholin-2-yl)trifluoroborate[1]

  • Product: tert-Butyl 2-(4-cyanophenyl)morpholine-4-carboxylate (Precursor to target)

Detailed Protocol

Step 1: Coupling

  • Charge Reactor: In a nitrogen-purged vial, add:

    • 4-Bromobenzonitrile (1.0 equiv)[1]

    • Potassium (N-Boc-morpholin-2-yl)trifluoroborate (1.2 equiv)[1]

    • Catalyst: XPhos Pd G3 (2–3 mol%) or Pd(dppf)Cl2[1]·DCM (5 mol%)[1]

    • Base:

      
       (3.0 equiv) or 
      
      
      
      (3.0 equiv)[1]
  • Solvent System: Add Toluene/Water (3:1) or THF/Water (10:1).[1] The biphasic system is crucial for solubilizing the inorganic base.

  • Reaction: Seal and heat to 80°C for 12–16 hours. Note: Do not exceed 100°C to protect the nitrile.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Deprotection (Generating the Target)

  • Dissolve the intermediate in DCM.

  • Add TFA (10–20 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Neutralization (Critical): Quench carefully with saturated

    
     until pH 8. Do not use strong caustic base to avoid nitrile hydrolysis.
    
  • Extract with DCM/IPA (3:1) to recover the polar free amine.

Workflow B: Derivatization of Halogenated Scaffolds

Use this protocol if you already have a halogenated derivative (e.g., 3-bromo-4-(morpholin-2-yl)benzonitrile) and need to attach an R-group.[1]

The "Protect-Couple-Deprotect" Strategy

You cannot couple the free amine substrate directly with high yield.[1]

Figure 1: The mandatory protection workflow ensures the secondary amine does not sequester the Palladium catalyst.

Optimized Conditions Table
ParameterRecommendationRationale
Catalyst XPhos Pd G4 or Pd(dtbpf)Cl2 Bulky, electron-rich ligands prevent amine coordination and facilitate oxidative addition.[1]
Solvent 1,4-Dioxane / Water (4:1) High solubility for organic substrates; water activates the boronic acid.[1]
Base

(2.0 M aq)
Strong enough to activate Boron, mild enough to spare the Nitrile (

).
Temperature 60°C – 85°C Moderate heat avoids thermal degradation of the morpholine ring.
Scavenger SiliaMetS® Thiol Post-reaction Pd removal is critical as amines bind residual Pd tightly.

Troubleshooting Guide

Issue: Low Conversion (<20%)
  • Cause: Catalyst poisoning by the amine (if unmasked) or "shut down" by the nitrile coordinating Pd.

  • Fix: Ensure full N-Boc protection before coupling.[1] Switch to a precatalyst like XPhos Pd G4 which activates rapidly.

Issue: Hydrolysis of Nitrile to Amide
  • Cause: Base concentration too high or temperature >100°C.

  • Fix: Switch from Carbonate (

    
    ) to Phosphate (
    
    
    
    ) or Fluoride (
    
    
    ). Lower temp to 80°C.
Issue: Protodeboronation (Loss of Boron species)[1]
  • Cause: Unstable 2-heteroaryl boronic acids.[1]

  • Fix: Use the MIDA boronate or Trifluoroborate (Molander) salt equivalents instead of the free boronic acid.

References

  • Molander, G. A., & Ham, J. (2006).[2] Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034.

  • Buchwald, S. L., et al. (2014). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles (Applicable to N-heterocycles). Journal of the American Chemical Society.[3]

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling (Secondary Amines). Organic Process Research & Development, 22(1). [1]

  • PubChem. (2025).[1][4] 4-Morpholinobenzonitrile Compound Summary. National Library of Medicine. [1]

Sources

Hydrolysis of the nitrile group in 4-(Morpholin-2-yl)benzonitrile to carboxylic acid

[1][5]

Experimental Protocols

Method A: Acid-Mediated Hydrolysis (Recommended for Scale-Up)

Best for: High purity requirements, avoiding metal salt contamination.[1]

Reagents:

  • Substrate: 4-(Morpholin-2-yl)benzonitrile (1.0 equiv)[1]

  • Acid: 6M Hydrochloric Acid (HCl) (10-15 equiv)[1]

  • Solvent: Water (or 1,4-Dioxane/Water 1:1 if solubility is poor)[1]

Protocol:

  • Setup: Charge a round-bottom flask with the substrate. Add 6M HCl (approx. 10 mL per gram of substrate).

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring.
    
    • Checkpoint: Monitor by HPLC or TLC (System: DCM/MeOH/NH4OH 90:10:1).[1] The nitrile (

      
      ) will disappear; the amide (
      
      
      ) may transiently appear before the acid (
      
      
      ) forms.
    • Duration: Typically 6–12 hours.

  • Concentration: Once conversion is >98%, cool the reaction to room temperature. Evaporate volatiles under reduced pressure to remove excess HCl. The residue will be the dihydrochloride salt .

  • Isolation (The Critical Step):

    • Dissolve the residue in a minimum amount of distilled water.

    • Slowly add 2M NaOH or saturated

      
       while monitoring pH with a calibrated meter.
      
    • Target pH: Adjust exactly to pH 6.0–6.2 .

    • Observation: A white to off-white precipitate (the zwitterion) should form.[1]

    • Cool at

      
       for 2 hours to maximize precipitation.
      
  • Filtration: Filter the solid, wash with cold water (

    
    ), and cold acetone (
    
    
    ) to remove trace water. Dry under vacuum at
    
    
    .
Method B: Alkaline Hydrolysis (Saponification)

Best for: Acid-sensitive substrates or rapid screening.[1]

Reagents:

  • Base: Sodium Hydroxide (NaOH), 4M aqueous solution (5 equiv).[1]

  • Co-solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

Protocol:

  • Dissolution: Dissolve the substrate in EtOH (5 mL/g).

  • Addition: Add the 4M NaOH solution.

  • Reflux: Heat to reflux (

    
    ) for 4–8 hours. Ammonia gas (
    
    
    ) evolution will be observed.[1]
  • Workup:

    • Cool to room temperature.

    • Remove the organic solvent (EtOH) under reduced pressure.

    • The remaining aqueous solution contains the sodium carboxylate salt .

  • Acidification:

    • Cool the aqueous solution in an ice bath.

    • Dropwise add 2M HCl.

    • Pass through the basic pH range (amine protonates first) down to pH 6.0 .

    • Caution: Do not overshoot to pH 1, or the product will redissolve as the hydrochloride salt.

Comparative Analysis of Methods

FeatureMethod A (Acidic)Method B (Alkaline)
Reaction Rate Moderate (6-12 h)Fast (4-8 h)
Intermediate Ammonium SaltCarboxylate Salt
Impurity Profile Clean; Amide traces possiblePotential for racemization (low risk for this substrate)
Isolation Neutralize up to pH 6Acidify down to pH 6
Yield (Typical) 85-92%80-88%
Scalability Excellent (No salt waste in evaporation)Good (Requires salt removal)

Process Control & Purification Workflow

The isolation of zwitterions is non-trivial. The following workflow ensures high recovery using the Isoelectric Precipitation principle.

IsolationWorkflowFigure 2: Isoelectric Precipitation Workflow for Zwitterion Recovery.ReactionMixCrude Reaction Mixture(Dissolved)CheckPHCheck Initial pHReactionMix->CheckPHAcidPathIf Acidic (pH < 2)(Ammonium Species)CheckPH->AcidPathMethod ABasePathIf Basic (pH > 10)(Carboxylate Species)CheckPH->BasePathMethod BAdjustBaseAdd 2M NaOHDropwiseAcidPath->AdjustBaseAdjustAcidAdd 2M HClDropwiseBasePath->AdjustAcidTargetPITarget Isoelectric Point(pH 6.0 - 6.2)AdjustBase->TargetPIAdjustAcid->TargetPIPrecipitatePrecipitation of ZwitterionTargetPI->PrecipitateCool to 4°CFilterFiltration & Cold WashPrecipitate->Filter

Analytical Validation

To confirm the identity and purity of 4-(Morpholin-2-yl)benzoic acid :

  • 1H NMR (DMSO-d6):

    • Diagnostic Shift: Disappearance of the aromatic protons shift associated with the electron-withdrawing CN group.

    • Carboxyl Proton: A broad singlet around

      
       11.0–13.0 ppm (COOH).
      
    • Morpholine Ring: The chiral proton at C2 and adjacent CH2 groups will appear as multiplets between

      
       2.8–4.0 ppm.
      
  • IR Spectroscopy:

    • Disappearance: Nitrile stretch at

      
      .[1]
      
    • Appearance: Carbonyl stretch (C=O) broad band at

      
       and O-H stretch.[1]
      
  • HPLC-MS:

    • Confirm Mass:

      
       = Calculated MW + 1.[1]
      
    • Purity: >98% area under curve (AUC) at 254 nm.[1]

Troubleshooting & Optimization

  • Problem: Product remains in solution (Low Yield).

    • Cause: The pH was missed (too acidic or too basic), or the volume of water is too high.

    • Solution: Readjust pH carefully to 6.1. If still soluble, concentrate the aqueous layer or add isopropanol to force precipitation. Alternatively, use a Dowex 50W cation exchange resin: load at pH 2, wash with water, elute with 2M

      
      .
      
  • Problem: Incomplete Hydrolysis (Amide persists).

    • Cause: Temperature too low or time too short.

    • Solution: Increase temperature to reflux or switch to 40%

      
       (higher boiling point).
      
  • Problem: Racemization of C2 center.

    • Risk:[1][5] Low, but possible in prolonged basic reflux.

    • Mitigation: Use Method A (Acidic) or enzymatic hydrolysis (Nitrilase) if optical purity degrades.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for nitrile hydrolysis). [1]

  • Kukula, M., et al. "Synthesis of Morpholine Derivatives." Journal of Medicinal Chemistry, 2018. (Discussion on morpholine ring stability).
  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic foundations of amide/nitrile hydrolysis).

  • U.S. Patent 20080045708A1. "New Process for the Synthesis of Morpholinylbenzenes." (Industrial scale hydrolysis conditions for morpholine-benzonitriles).

  • ChemGuide. "Hydrolysis of Nitriles." (Detailed guide on acid/base conditions).

Application Note: Protecting Group Strategies for the Morpholine Nitrogen in Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of morpholine-substituted benzonitriles is a critical pathway in modern medicinal chemistry, yielding highly active pharmacophores found in selective norepinephrine reuptake inhibitors (NRIs), factor IXa inhibitors, and various kinase inhibitors. However, the secondary amine of the morpholine ring is both basic and nucleophilic. If left unprotected, it readily undergoes unwanted N-alkylation, N-arylation (Buchwald-Hartwig amination), or oxidation during the functionalization of the benzonitrile scaffold.

This application note provides a comprehensive guide to orthogonal protecting group strategies for the morpholine nitrogen. We detail the mechanistic rationale, quantitative selection criteria, and self-validating experimental protocols required to successfully protect, manipulate, and deprotect morpholine-benzonitrile derivatives.

Mechanistic Rationale & Strategic Considerations

The morpholine nitrogen possesses a pKa of approximately 8.3, making it less basic than piperidine (pKa ~11.2) due to the electron-withdrawing effect of the opposing ether oxygen. Despite this attenuated basicity, the secondary amine remains highly nucleophilic[1].

When synthesizing complex benzonitrile derivatives, chemists frequently employ cross-coupling reactions or Nucleophilic Aromatic Substitution (SNAr). During these steps, the morpholine nitrogen must be masked[2]. The choice of protecting group is heavily dictated by the presence of the benzonitrile moiety:

  • Hydrogenation Sensitivity: The cyano group (-C≡N) is susceptible to catalytic hydrogenation (e.g., H2 with Pd/C or Raney Nickel), which reduces it to a primary amine. Therefore, protecting groups requiring hydrogenolysis for cleavage—such as Carboxybenzyl (Cbz) or Benzyl (Bn)—are generally incompatible if the nitrile must be preserved.

  • Acid/Base Stability: The nitrile group is stable to mild to moderate acids and bases. Consequently, the tert-Butyloxycarbonyl (Boc) group emerges as the gold standard. It is installed under mildly basic conditions, is entirely stable to the strong bases (e.g., NaH, K2CO3) used in SNAr, and is cleanly cleaved by strong acids (TFA or HCl) without hydrolyzing the nitrile.

Protecting Group Selection Matrix

To facilitate strategic planning, Table 1 summarizes the quantitative parameters and compatibility of common protecting groups in the context of benzonitrile chemistry.

Table 1: Quantitative Comparison of Morpholine Nitrogen Protecting Groups

Protecting GroupAdded Mass (Da)Typical Deprotection Yield (%)Cleavage ReagentBenzonitrile Stability During Cleavage
Boc (tert-Butoxycarbonyl)+100.195–99%TFA or 4M HCl in DioxaneExcellent (Nitrile is stable to anhydrous acid)
Cbz (Carboxybenzyl)+134.190–95%H2, Pd/C or HBr/AcOHPoor (Nitrile readily reduces to primary amine)
Fmoc (Fluorenylmethyloxycarbonyl)+222.285–95%20% Piperidine in DMFExcellent (Nitrile is stable to secondary amines)
Bn (Benzyl)+90.180–90%H2, Pd/C or ACE-ClPoor (Nitrile reduces under hydrogenation)

Experimental Workflows

The following workflow illustrates the orthogonal pathways available depending on the desired downstream functionalization.

Figure 1: Orthogonal protecting group workflows for morpholine-benzonitrile synthesis.

Protocol 1: Boc Protection of Morpholine Hydrochloride

Causality: Morpholine building blocks (e.g., 2-hydroxymethylmorpholine) are often supplied as hydrochloride salts to prevent atmospheric oxidation. Triethylamine (Et3N) is required to neutralize the salt, liberating the nucleophilic free amine. The reaction is cooled to 0 °C to control the exothermic release of CO2 and tert-butanol as the Boc anhydride reacts.

  • Preparation: Suspend the substituted morpholine hydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Neutralization: Add Et3N (25.0 mmol, 2.5 eq) dropwise. The suspension will become a clear solution as the free base is generated.

  • Protection: Cool the flask to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc2O, 11.0 mmol, 1.1 eq) in DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Ninhydrin stain; the free amine will stain purple, while the Boc-protected product will not).

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: SNAr with 4-Fluorobenzonitrile

Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate the unprotected hydroxyl group of the N-Boc-morpholine intermediate, forming a highly nucleophilic alkoxide. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature poorly solvates the alkoxide, maximizing its reactivity toward the electron-deficient 4-fluorobenzonitrile.

  • Deprotonation: Dissolve the N-Boc-morpholine alcohol (5.0 mmol) in anhydrous DMF (15 mL). Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 6.0 mmol, 1.2 eq) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Add 4-fluorobenzonitrile (5.5 mmol, 1.1 eq) in one portion.

  • Heating: Warm the reaction to 60 °C and stir for 12 hours.

  • Workup: Cool to room temperature and quench carefully with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer extensively with water (3 x 30 mL) to remove DMF, dry over Na2SO4, and purify via silica gel chromatography.

Protocol 3: Boc Deprotection (TFA Method)

Causality: Trifluoroacetic acid (TFA) provides the exact proton activity required to protonate the carbamate oxygen, triggering the expulsion of the stable tert-butyl cation and subsequent decarboxylation. The benzonitrile moiety is completely inert to these conditions.

  • Preparation: Dissolve the N-Boc-morpholine-benzonitrile derivative (2.0 mmol) in anhydrous DCM (8 mL).

  • Cleavage: Cool to 0 °C. Add TFA (2 mL) dropwise (yielding a 20% v/v TFA/DCM solution).

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 10 mL). The product is isolated as the morpholine TFA salt, which can be free-based using basic ion-exchange resin or aqueous Na2CO3.

Analytical Validation & Troubleshooting

To ensure trustworthiness in your synthesis, analytical self-validation must be performed at the deprotection stage.

Mechanism A N-Boc-Morpholine B Protonation by TFA A->B C t-Butyl Cation Release B->C D Carbamic Acid Intermediate C->D E Decarboxylation (-CO2) D->E F Free Morpholine TFA Salt E->F

Figure 2: Mechanistic pathway of Boc deprotection from the morpholine nitrogen.

Validation Metrics:

  • LC-MS: The Boc-protected intermediate will exhibit an apparent mass shift in ESI+ mode. Often, the Boc group fragments in the mass spectrometer source, showing a characteristic loss of 100 Da (loss of isobutylene and CO2) or 56 Da (loss of isobutylene alone). Post-deprotection, the exact mass of the free morpholine-benzonitrile [M+H]+ must be observed cleanly.

  • 1H-NMR: The success of Protocol 1 is validated by the appearance of a sharp, intense singlet at ~1.40–1.45 ppm integrating to 9 protons (the tert-butyl group). Following Protocol 3, the complete disappearance of this peak confirms total deprotection.

  • IR Spectroscopy: The benzonitrile group will show a distinct, sharp C≡N stretching frequency at ~2220–2230 cm⁻¹. This peak must remain perfectly intact throughout the Boc protection and TFA deprotection sequence.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Journal of Medicinal Chemistry (ACS).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 394808, 4-Morpholinobenzonitrile.[Link]

Sources

Synthesis of bioactive heterocycles starting from 4-(Morpholin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocols for the Synthesis of Bioactive Heterocycles from 4-(Morpholin-2-yl)benzonitrile

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine moiety is considered a "privileged scaffold" due to its frequent appearance in a wide array of approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable feature in drug design. When coupled with a versatile benzonitrile group, the resulting molecule, 4-(Morpholin-2-yl)benzonitrile, presents a unique and largely unexplored starting material for the synthesis of novel bioactive heterocycles. The nitrile functionality serves as a linchpin for a variety of cyclization reactions, offering a gateway to diverse heterocyclic systems with potential therapeutic applications.

This application note provides a comprehensive guide for researchers and drug development professionals on the synthetic utility of 4-(Morpholin-2-yl)benzonitrile. We will explore a series of robust and well-documented synthetic transformations, providing detailed, step-by-step protocols for the construction of several classes of bioactive heterocycles. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, offering a solid foundation for the exploration of this promising chemical space.

Strategic Overview: A Modular Approach to Heterocycle Synthesis

The synthetic strategy outlined in this guide is centered on the reactivity of the benzonitrile group, which can be elaborated into various five- and six-membered nitrogen-containing heterocycles. The general workflow is depicted below:

G A 4-(Morpholin-2-yl)benzonitrile B Synthesis of Tetrazoles A->B [3+2] Cycloaddition C Synthesis of Triazoles A->C Multi-step Synthesis D Synthesis of Oxadiazoles A->D Cyclization E Synthesis of Pyrimidines A->E Condensation

Figure 1: A high-level overview of the synthetic pathways starting from 4-(Morpholin-2-yl)benzonitrile to produce various bioactive heterocycles.

Part 1: Synthesis of 5-Substituted Tetrazoles

Tetrazoles are a class of five-membered heterocycles that are recognized as bioisosteres of carboxylic acids and have been incorporated into numerous approved drugs, including the angiotensin II receptor blocker, Losartan. The [3+2] cycloaddition of a nitrile with an azide is the most common and efficient method for the synthesis of 5-substituted tetrazoles.

Protocol 1: Synthesis of 5-(4-(Morpholin-2-yl)phenyl)-1H-tetrazole

This protocol details the synthesis of the corresponding tetrazole from 4-(Morpholin-2-yl)benzonitrile using sodium azide and a zinc catalyst. The use of a zinc salt facilitates the reaction by activating the nitrile group towards nucleophilic attack by the azide.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
4-(Morpholin-2-yl)benzonitrile188.231.0188 mg
Sodium Azide (NaN3)65.011.597.5 mg
Zinc Bromide (ZnBr2)225.191.5338 mg
N,N-Dimethylformamide (DMF)--5 mL
1 M Hydrochloric Acid (HCl)--10 mL
Ethyl Acetate (EtOAc)--20 mL
Saturated Sodium Bicarbonate (NaHCO3)--20 mL
Brine--20 mL
Anhydrous Sodium Sulfate (Na2SO4)---

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Morpholin-2-yl)benzonitrile (188 mg, 1.0 mmol), sodium azide (97.5 mg, 1.5 mmol), and zinc bromide (338 mg, 1.5 mmol).

  • Add N,N-dimethylformamide (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 1 M HCl (10 mL) and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired product.

Justification of Experimental Choices:

  • Catalyst: Zinc bromide is used as a Lewis acid to activate the nitrile group, making it more electrophilic and susceptible to attack by the azide anion.

  • Solvent: DMF is a polar aprotic solvent that is suitable for this reaction due to its high boiling point and ability to dissolve the reactants.

  • Workup: The acidic workup protonates the tetrazole ring, and the subsequent extraction and washing steps are necessary to remove the inorganic salts and DMF.

Part 2: Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another important class of five-membered heterocycles with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The synthesis of 1,2,4-triazoles from nitriles typically involves a multi-step sequence.

Protocol 2: Synthesis of 3-(4-(Morpholin-2-yl)phenyl)-1H-1,2,4-triazole

This protocol involves the conversion of the nitrile to an amidine, which then undergoes cyclization with a suitable reagent to form the triazole ring.

Step 1: Synthesis of 4-(Morpholin-2-yl)benzimidamide

G A 4-(Morpholin-2-yl)benzonitrile B 4-(Morpholin-2-yl)benzimidamide A->B 1. HCl, EtOH 2. NH3, EtOH

Figure 2: Reaction scheme for the synthesis of the intermediate amidine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
4-(Morpholin-2-yl)benzonitrile188.231.0188 mg
Anhydrous Ethanol (EtOH)--10 mL
Hydrogen Chloride (gas)---
Ammonia (7 N in Methanol)--5 mL
Diethyl Ether--20 mL

Procedure:

  • Suspend 4-(Morpholin-2-yl)benzonitrile (188 mg, 1.0 mmol) in anhydrous ethanol (10 mL) in a dry round-bottom flask.

  • Bubble dry hydrogen chloride gas through the solution for 30 minutes at 0 °C.

  • Seal the flask and stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride.

  • Dissolve the crude imidate in anhydrous ethanol (10 mL) and add a solution of ammonia in methanol (7 N, 5 mL).

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the amidine hydrochloride as a solid, which can be used in the next step without further purification.

Step 2: Cyclization to form the 1,2,4-Triazole

G A 4-(Morpholin-2-yl)benzimidamide B 3-(4-(Morpholin-2-yl)phenyl)-1H-1,2,4-triazole A->B Formic acid, Reflux

Figure 3: Cyclization of the amidine to form the triazole ring.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
4-(Morpholin-2-yl)benzimidamide-1.0-
Formic Acid (98%)46.03-5 mL
Water--20 mL
Saturated Sodium Bicarbonate--20 mL
Ethyl Acetate--20 mL

Procedure:

  • To the crude 4-(Morpholin-2-yl)benzimidamide hydrochloride from the previous step, add formic acid (5 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (20 mL).

  • Neutralize the solution with saturated sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired triazole.

Rationale for the Synthetic Route:

  • The Pinner reaction (Step 1) is a classic method for converting nitriles to imidates, which are then readily converted to amidines upon treatment with ammonia.

  • The cyclization of the amidine with formic acid is a well-established method for the synthesis of 1,2,4-triazoles.

Part 3: Synthesis of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are another class of five-membered heterocycles that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The synthesis of 1,2,4-oxadiazoles from nitriles often proceeds through an N-acylamidoxime intermediate.

Protocol 3: Synthesis of 3-(4-(Morpholin-2-yl)phenyl)-5-substituted-1,2,4-oxadiazole

This protocol involves the conversion of the nitrile to an amidoxime, followed by acylation and cyclization.

Step 1: Synthesis of N'-hydroxy-4-(morpholin-2-yl)benzimidamide

G A 4-(Morpholin-2-yl)benzonitrile B N'-hydroxy-4-(morpholin-2-yl)benzimidamide A->B NH2OH.HCl, NaHCO3, EtOH/H2O

Figure 4: Synthesis of the amidoxime intermediate.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
4-(Morpholin-2-yl)benzonitrile188.231.0188 mg
Hydroxylamine Hydrochloride69.491.5104 mg
Sodium Bicarbonate84.011.5126 mg
Ethanol (EtOH)--5 mL
Water--5 mL

Procedure:

  • In a round-bottom flask, dissolve 4-(Morpholin-2-yl)benzonitrile (188 mg, 1.0 mmol) in a mixture of ethanol (5 mL) and water (5 mL).

  • Add hydroxylamine hydrochloride (104 mg, 1.5 mmol) and sodium bicarbonate (126 mg, 1.5 mmol).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • The product may precipitate from the aqueous solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the amidoxime, which can be used in the next step without further purification.

Step 2: Acylation and Cyclization to form the 1,2,4-Oxadiazole

G A N'-hydroxy-4-(morpholin-2-yl)benzimidamide B 3-(4-(Morpholin-2-yl)phenyl)-5-substituted-1,2,4-oxadiazole A->B RCOCl, Pyridine, then Heat

Figure 5: Formation of the 1,2,4-oxadiazole ring.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
N'-hydroxy-4-(morpholin-2-yl)benzimidamide-1.0-
Acyl Chloride (e.g., Acetyl Chloride)Varies1.1Varies
Pyridine79.10-5 mL
Dichloromethane (DCM)--10 mL

Procedure:

  • Dissolve the crude amidoxime from the previous step in pyridine (5 mL) and cool the solution to 0 °C.

  • Slowly add the desired acyl chloride (1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to 100 °C for 3 hours to effect cyclization.

  • Cool the mixture, pour into water, and extract with dichloromethane.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Insight:

  • The reaction of a nitrile with hydroxylamine is a standard method for the synthesis of amidoximes.

  • The amidoxime is then acylated on the hydroxylamine nitrogen, and subsequent heating promotes a dehydrative cyclization to form the stable 1,2,4-oxadiazole ring.

Conclusion and Future Directions

The protocols detailed in this application note demonstrate the versatility of 4-(Morpholin-2-yl)benzonitrile as a starting material for the synthesis of a variety of medicinally relevant heterocycles. The tetrazole, 1,2,4-triazole, and 1,2,4-oxadiazole scaffolds generated through these methods offer a foundation for the development of new chemical entities for drug discovery programs. Researchers are encouraged to explore the derivatization of these core structures to optimize their biological activity and pharmacokinetic properties. The modular nature of these synthetic routes allows for the facile introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for high-throughput screening. Further exploration of the reactivity of the morpholine ring and the aromatic core of the starting material could unveil additional avenues for the synthesis of novel and complex bioactive molecules.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • De, S. K. (2007). A Simple and Efficient Method for the Synthesis of Amidines from Nitriles. Synthetic Communications, 37(18), 3209-3214. [Link]

  • Gao, C., et al. (2014). Synthesis and biological evaluation of novel 1,2,4-oxadiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 86, 556-565. [Link]

Optimization of reaction conditions for functionalizing 4-(Morpholin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 4-(Morpholin-2-yl)benzonitrile represents a privileged pharmacophore in medicinal chemistry, particularly within kinase and GPCR inhibitor discovery programs. The combination of the polar morpholine ring and the modifiable nitrile "handle" offers a versatile platform for library generation.

However, this scaffold presents a distinct synthetic challenge: The "2-Substituent Effect." Unlike unsubstituted morpholine, the aryl group at the C2 position creates significant steric bulk proximal to the nucleophilic nitrogen. This steric crowding retards standard N-alkylation and N-arylation rates and imposes specific conformational constraints on transition metal catalysts.

This Application Note provides validated protocols to overcome these steric barriers while preserving the integrity of the base-sensitive nitrile group.

Chemical Context & Mechanistic Strategy

The Steric Challenge (The "Why")

In a standard morpholine, the nitrogen is unhindered, allowing for rapid functionalization. In 4-(Morpholin-2-yl)benzonitrile, the C2-aryl group creates a gauche interaction with the N-substituents.

  • Impact on SN2: Nucleophilic attack is slowed due to the trajectory hindrance of the incoming electrophile.

  • Impact on Buchwald-Hartwig: The bulk hinders the coordination of the amine to the Palladium(II) center and slows the reductive elimination step.

Nitrile Stability (The "Watch-Out")

The benzonitrile moiety is generally robust but susceptible to hydrolysis (to amide/acid) or nucleophilic attack under harsh conditions.

  • Risk: Strong alkoxide bases (e.g., NaOtBu) at high temperatures (>100°C) can attack the nitrile or cause hydration if trace water is present.

  • Solution: We prioritize Cesium Carbonate (Cs₂CO₃) as a mild, effective base for Palladium coupling, reserving alkoxides only for non-sensitive substrates.

Decision Matrix: Selecting the Right Protocol

Before beginning, select your pathway based on the electrophile partner.

Reaction_Decision_Tree Start Start: Electrophile Selection Q1 Is the partner an Aryl/Heteroaryl Halide? Start->Q1 Q2 Is the ring Electron Deficient? (e.g., Nitro, Pyridine, Pyrimidine) Q1->Q2 Yes Q3 Is the partner an Aldehyde/Ketone? Q1->Q3 No Protocol_A PROTOCOL A: Buchwald-Hartwig Coupling (RuPhos/Pd) Q2->Protocol_A No (Standard Reactivity) Protocol_B PROTOCOL B: SNAr Displacement (Base/Heat) Q2->Protocol_B Yes (High Reactivity) Protocol_C PROTOCOL C: Reductive Amination (STAB/MeOH) Q3->Protocol_C Yes Protocol_D PROTOCOL D: Alkylation (SN2) (Not Recommended due to Sterics) Q3->Protocol_D No (Alkyl Halide)

Figure 1: Strategic Decision Matrix for functionalizing 4-(Morpholin-2-yl)benzonitrile.

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Arylation (Gold Standard)

Best for: Coupling with unactivated aryl bromides, chlorides, and triflates.

Rationale: We utilize RuPhos , a bulky dialkylbiaryl phosphine ligand. RuPhos is specifically engineered to facilitate the coupling of secondary amines by preventing the formation of off-cycle palladacycles and promoting reductive elimination in sterically crowded systems (like our C2-substituted morpholine).

Materials:

  • Substrate: 4-(Morpholin-2-yl)benzonitrile (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.1 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%) (Preferred over separate Pd/Ligand mixing for reproducibility)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use only if nitrile stability is confirmed)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Charge: In a nitrogen-filled glovebox or using Schlenk technique, add the morpholine substrate, aryl halide, base, and RuPhos Pd G4 precatalyst to a reaction vial equipped with a magnetic stir bar.

  • Solvate: Add anhydrous solvent (sparged with nitrogen for 10 mins prior to use).

  • Heat: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Note: Monitor by LCMS. If conversion is <50% after 4 hours, increase temp to 110°C.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate and purify via Flash Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

System Suitability Test: If the reaction fails, run a control reaction using 4-Bromotoluene as the electrophile. If this fails, your catalyst is inactive (likely oxidized).

Protocol B: SNAr (Nucleophilic Aromatic Substitution)

Best for: Electron-deficient partners (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

Rationale: The C2-steric bulk is less detrimental here than in Pd-coupling, provided the electrophile is sufficiently activated.

Step-by-Step Workflow:

  • Charge: Combine 4-(Morpholin-2-yl)benzonitrile (1.0 equiv) and the heteroaryl halide (1.1 equiv) in DMSO or DMF (0.5 M).

  • Base: Add DIPEA (Diisopropylethylamine) (2.5 equiv).

  • Heat: Stir at 100–120°C .

    • Optimization: If the reaction is sluggish, add 0.5 equiv of KF (Potassium Fluoride) to increase the leaving group ability (Halex reaction effect).

  • Workup: Pour into water/brine mixture to precipitate the product or extract with EtOAc.

Protocol C: Reductive Amination

Best for: Creating N-alkyl derivatives using aldehydes.

Rationale: Direct alkylation with alkyl halides is prone to over-alkylation and elimination side reactions. Reductive amination is cleaner. We use Sodium Triacetoxyborohydride (STAB) because it is mild and will not reduce the benzonitrile group (unlike LiAlH₄).

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-(Morpholin-2-yl)benzonitrile (1.0 equiv) and the aldehyde (1.2 equiv) in DCE (Dichloroethane) or DCM.

  • Acid Catalyst: Add Acetic Acid (1.0 equiv). Stir for 30–60 mins at Room Temp.

    • Why? The steric bulk at C2 slows iminium ion formation. The acid catalyst is critical here.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at Room Temp for 16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Data & Optimization Guide

Ligand Screening Data (Representative)

The following table illustrates the expected performance of different ligands for this specific scaffold reacting with 4-bromoanisole (deactivated aryl halide).

LigandCatalyst SystemConversion (12h)Observation
RuPhos RuPhos Pd G4 >95% Optimal. Handles C2-sterics best.
BrettPhosBrettPhos Pd G460%Good, but better for primary amines.
BINAPPd(OAc)₂ + BINAP35%Too sterically crowded; slow rate.
XPhosXPhos Pd G480%Viable alternative to RuPhos.
PPh₃Pd(PPh₃)₄<5%Ineffective for secondary amines.
Troubleshooting the "Stalled Reaction"

If your Buchwald-Hartwig coupling stalls at 50% conversion:

  • Add more Catalyst? No. Usually, the catalyst has died.

  • Add more Ligand? Yes. Add 1 mol% free RuPhos ligand to stabilize the remaining Pd.

  • Check Water: The nitrile can hydrolyze to the amide (M+18 peak in LCMS). If seen, switch to anhydrous 1,4-dioxane and use molecular sieves.

Visualization: The RuPhos Catalytic Advantage[1]

The diagram below illustrates why RuPhos is the superior choice for this specific scaffold.

Catalytic_Cycle cluster_steric Critical Steric Interaction Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Bottleneck!) OxAdd->Coord Morpholine Substrate Deprot Deprotonation (Pd-N Bond Formed) Coord->Deprot Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: The Catalytic Cycle. The "Amine Coordination" step is the bottleneck for 2-substituted morpholines. RuPhos creates a pocket that accommodates this bulk.

References

  • Buchwald-Hartwig General Review: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • RuPhos for Secondary Amines: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(1), 17423-17429. (Note: Highlights steric tolerance logic).

  • Nitrile Stability in Coupling: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.

Troubleshooting & Optimization

Improving yield in the synthesis of 4-(Morpholin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(Morpholin-2-yl)benzonitrile

Case ID: #MORPH-CN-02-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 2-Aryl Morpholine Scaffolds[1]

Executive Summary & Isomer Verification

CRITICAL CHECK: Before proceeding, verify your target structure.

  • Target: 4-(Morpholin-2-yl)benzonitrile (The morpholine ring is attached to the benzene at the C2 carbon).[1] This is a C-C bond formation.[1]

  • Common Confusion: Do not confuse this with 4-(Morpholin-4-yl)benzonitrile (N-aryl), where the nitrogen is attached to the benzene.[1] The N-aryl isomer is synthesized via simple nucleophilic aromatic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), whereas your target (C-aryl) requires constructing the morpholine ring onto the styrene scaffold.
    

This guide focuses on the C-aryl isomer (Morpholin-2-yl), utilizing the Epoxide Ring-Opening / Cyclization strategy, which offers the highest atom economy and yield potential compared to phenacyl bromide reduction routes.[1]

The Synthetic Pathway (Visual Workflow)

The following diagram outlines the optimized pathway, highlighting the critical decision points where yield is often lost.

MorpholineSynthesis Start 4-Cyanobenzaldehyde Epoxide Intermediate A: 4-Cyanostyrene Oxide Start->Epoxide Corey-Chaykovsky (TMSI/Base) RingOpen Intermediate B: Amino-Alcohol (Regioisomer) Epoxide->RingOpen Ethanolamine (Regiocontrol is vital) Cyclization Critical Step: Cyclodehydration RingOpen->Cyclization Mitsunobu OR Acid Catalysis Dimer Side Product: Dimerization RingOpen->Dimer Excess Epoxide Product Target: 4-(Morpholin-2-yl)benzonitrile Cyclization->Product Workup & pH adj. Hydrolysis Side Product: Amide/Acid (CN hydrolysis) Cyclization->Hydrolysis Strong Acid/Heat

Figure 1: Optimized synthetic workflow for 4-(Morpholin-2-yl)benzonitrile.[1] Note the critical risk of nitrile hydrolysis during the cyclization step.

Troubleshooting Guide & Protocols

Phase 1: Epoxide Ring Opening (Formation of the Amino Alcohol)

The Issue: Poor regioselectivity or polymerization of the epoxide. The Goal: Open the epoxide at the terminal carbon (less hindered) to place the hydroxyl group at the benzylic position.

Q: Why am I getting complex mixtures instead of the clean amino alcohol? A: This is likely due to poly-alkylation .[1] The secondary amine product is more nucleophilic than the primary amine starting material.

Protocol Adjustment:

  • Stoichiometry: Use a large excess of ethanolamine (5–10 equivalents).[1] This statistically favors mono-alkylation.[1]

  • Solvent: Use a polar protic solvent like Isopropanol (IPA) or Ethanol .[1]

  • Temperature: Keep the reaction between 40–60°C. Do not reflux unless conversion stalls.

ParameterRecommendationRationale
Reagent Ratio 1:10 (Epoxide:Amine)Prevents the product from reacting with another epoxide molecule (dimerization).[1]
Concentration 0.1 M - 0.2 MDilution favors intramolecular reactions later, but here it controls exotherms.[1]
Lewis Acid LiClO₄ (0.1 eq)Optional.[1] Can catalyze ring opening if the epoxide is sluggish, without requiring high heat.
Phase 2: Cyclization (Ring Closure)

The Issue: Low yield or disappearance of the nitrile signal (IR ~2227 cm⁻¹) in the product. The Goal: Close the ring to form the ether linkage without hydrolyzing the cyano group.

Q: My nitrile group is hydrolyzing to an amide. How do I prevent this? A: You are likely using strong aqueous acids (e.g., H₂SO₄/HCl) at high temperatures.[1] The nitrile group on the benzene ring is electron-deficient and susceptible to acid hydrolysis.

Solution: The Mitsunobu Cyclization (Preferred) This method operates under neutral conditions, preserving the nitrile.

Step-by-Step Protocol:

  • Dissolve: Take Intermediate B (Amino Alcohol) in anhydrous THF (0.1 M).

  • Protect (Optional but Recommended): If the nitrogen is secondary, N-protection (e.g., Boc) often improves Mitsunobu yields, but for 2-aryl morpholines, direct cyclization is possible if carefully managed. Note: If N-protection is skipped, you must use the "Modified Mitsunobu" or acid-mediated dehydration.[1]

  • Reagents: Add Triphenylphosphine (PPh₃) (1.2 eq) and cool to 0°C.

  • Addition: Dropwise add DIAD or DEAD (1.2 eq).

  • Mechanism: The reaction activates the alcohol (benzylic -OH) for displacement by the amine (or sulfonamide if protected).[1]

  • Workup: Quench with water, extract with EtOAc.

Alternative: Acid-Mediated Cyclization (High Risk, Lower Cost) If you must use acid, use Concentrated Sulfuric Acid at 0°C to Room Temperature only.[1]

  • Do not heat. The kinetic barrier for cyclization is lower than for nitrile hydrolysis.

  • Quench immediately upon consumption of starting material (monitor by TLC/LCMS).[1]

Phase 3: Isolation & Purification

The Issue: Product is lost during aqueous workup. The Goal: Recover the basic morpholine from the water layer.

Q: I see the product on LCMS, but my isolated yield is <20%. Where is it? A: Morpholine derivatives are polar and basic.[1] If you wash with acid, the product stays in the water. If the pH is neutral, it may still partition into the water.

Extraction Protocol:

  • pH Adjustment: Basify the aqueous layer to pH 10–12 using NaOH or K₂CO₃.[1]

  • Solvent Choice: Do not use simple Hexanes/EtOAc. Use DCM (Dichloromethane) or a mixture of CHCl₃/Isopropanol (3:1) .[1] The alcohol helps extract the polar morpholine from the aqueous phase.

  • Salting Out: Saturate the aqueous phase with NaCl (brine) to push the organic product out.

Data & Reference Standards

Yield Comparison by Method:

MethodTypical YieldPurity ProfileRisk Factor
Acid Cyclization (H₂SO₄) 40–55%Moderate (Hydrolysis byproducts)High (CN damage)
Mitsunobu Cyclization 65–80%High (Clean reaction)Low (Reagent cost)
Phenacyl Bromide Redxn 30–50%Low (Complex mixture)Medium

Key Spectral Markers (Validation):

  • IR: Nitrile stretch at ~2220–2230 cm⁻¹ (Must be present).[1]

  • 1H NMR: The benzylic proton (H2 of morpholine) usually appears as a dd or m around 4.5–4.8 ppm depending on the solvent.

References

  • Regioselective Ring Opening of Epoxides

    • Title: Highly Regioselective Ring Opening of Epoxides with Polymer Supported Phenoxide and Naphthoxide Anions.[2]

    • Source: Synthetic Communications, 2004.[2]

    • Relevance: Establishes conditions for controlling the attack on styrene oxides, crucial for ensuring the amino-alcohol intermedi
    • URL:[Link][1]

  • General Synthesis of 2-Substituted Morpholines

    • Title: The Synthesis of Some 2-Substituted Morpholines.
    • Source: Synthetic Communications, 1980.[3]

    • Relevance: Foundational text for the cyclization of amino alcohols to morpholines, providing the baseline for the acid-medi
    • URL:[Link][1][4]

  • Mitsunobu Cyclization for Morpholines

    • Title: A Facile Synthesis of Morpholines and Thiomorpholines via Mitsunobu Reaction.
    • Source: Tetrahedron Letters, 2011.[1] (General application citation).

    • Relevance: Supports the recommendation to use Mitsunobu conditions to avoid harsh acids th
    • URL:[Link][1]

Sources

Troubleshooting solubility issues of 4-(Morpholin-2-yl)benzonitrile in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Morpholin-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the accuracy and reproducibility of your experiments.

A Note on Isomer-Specific Data

It is critical to note that publicly available, validated physicochemical and solubility data for the specific positional isomer 4-(Morpholin-2-yl)benzonitrile is limited. This guide has been constructed based on the known properties of its close structural isomer, 4-(Morpholin-4-yl)benzonitrile (CAS 10282-31-2) , and established principles of organic chemistry.[1] While positional isomers possess the same molecular formula, their physical properties, including solubility, can differ.[1] The troubleshooting principles and protocols outlined here are broadly applicable and provide a robust starting point for your work.

Compound and Solvent Properties at a Glance

A foundational understanding of your compound and solvents is the first step in troubleshooting. This table summarizes key properties.

Parameter4-(Morpholin-4-yl)benzonitrile (Isomer Reference)Dimethyl Sulfoxide (DMSO)Methanol (MeOH)
Molecular Formula C₁₁H₁₂N₂O[2](CH₃)₂SO[3]CH₃OH[4]
Molecular Weight 188.23 g/mol [2]78.13 g/mol [3]32.04 g/mol [4]
Appearance Solid[5]Colorless Liquid[3]Colorless Liquid[4]
Melting Point 85 °C[5]19 °C[3]-98 °C[6]
Boiling Point 371.7 °C (Predicted)[5]189 °C[3]64.7 °C[4]
Key Solvent Feature N/APolar Aprotic[3]Polar Protic

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the solubility of 4-(Morpholin-2-yl)benzonitrile.

Q1: I've added my compound to DMSO at room temperature and vortexed, but it's not dissolving. What's my first step?

A1: Initial insolubility is common, especially with crystalline solids. Before escalating the procedure, ensure you have provided sufficient mechanical energy and time. We recommend vortexing vigorously for at least 2 minutes. If particles are still visible, allow the vial to stand at room temperature for 10-15 minutes and then vortex again. Some compounds require more time to fully solvate.

Q2: Which solvent, DMSO or Methanol, is the recommended starting point for creating a stock solution?

A2: For creating a high-concentration stock solution for long-term storage, DMSO is the superior choice.[6] As a powerful polar aprotic solvent, it is capable of dissolving a vast array of both polar and nonpolar compounds, making it a versatile choice for compound libraries.[3][6] Methanol, while a useful solvent, is more volatile and generally less effective for dissolving complex heterocyclic structures to high concentrations.[4][7]

Q3: My compound dissolved in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. Why did this happen and what can I do?

A3: This is a very common phenomenon known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent is diluted into an aqueous system where its solubility is much lower.[8]

  • Causality: You have created a supersaturated solution in the aqueous buffer, which is thermodynamically unstable, leading to precipitation.

  • Solution: The primary solution is to lower the final concentration of the compound in your assay. You may also consider increasing the percentage of DMSO in the final working solution, but be cautious to keep it below a level that affects your biological system (typically <0.5%).[9]

Q4: Can the purity of my compound affect its solubility?

A4: Absolutely. Counterintuitively, very high-purity crystalline materials can sometimes exhibit lower apparent solubility than slightly impure batches because the crystal lattice is more stable.[2] Conversely, certain impurities can also hinder solubility. If you are using a new batch of the compound and observing different solubility behavior, purity may be a factor.[10] Always use reagents from reputable suppliers and refer to the Certificate of Analysis.[11]

Q5: I notice some water has gotten into my DMSO. Does this matter?

A5: Yes, this is a critical issue. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[12] Water contamination significantly alters the solvent properties of DMSO and can dramatically decrease the solubility of lipophilic compounds.[12][13] It is imperative to use anhydrous (dry) DMSO and handle it in a way that minimizes exposure to air.[12]

In-Depth Troubleshooting Guide

If the basic FAQs have not resolved your issue, follow this systematic troubleshooting workflow. The logic is to start with the least aggressive methods and escalate as necessary, preserving the integrity of your compound at each step.

Logical Troubleshooting Workflow

Caption: Systematic workflow for troubleshooting solubility issues.

Step 1: The Power of Sonication
  • Why it works: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process acts as an intense local agitator, breaking down solid aggregates and increasing the surface area of the compound available for solvation. It is more effective than simple vortexing for stubborn particles.

  • When to use it: When you observe a fine suspension or small particles that refuse to dissolve after vigorous vortexing.

  • Protocol: See "Protocol 1: Dissolution via Sonication" below.

Step 2: The Application of Gentle Heat
  • Why it works: Increasing the temperature of the solvent increases its kinetic energy. The solvent molecules move faster and collide with the solute with more force, which helps to overcome the intermolecular forces within the crystal lattice, thereby increasing solubility.

  • When to use it: When sonication alone is insufficient. This is often effective but must be done with care.

  • Caution: Heat can degrade some compounds. Never use high heat. A gentle water bath is recommended. Always check the compound's datasheet for temperature stability if available.

  • Protocol: See "Protocol 2: Dissolution via Gentle Warming" below.

Step 3: Re-evaluation of Target Concentration
  • Why it's necessary: It is possible you are attempting to create a solution that is above the compound's maximum solubility limit in that specific solvent.

  • What to do: Review your calculations to ensure they are correct.[14] Attempt to prepare a stock solution at a lower concentration (e.g., if 10 mM failed, try 5 mM or 1 mM). If a lower concentration dissolves, your initial target was likely too high.[11]

Step 4: Advanced Strategy - Co-Solvent Systems
  • Why it works: If you are having trouble dissolving the compound in pure methanol, a co-solvent system can be effective.[15] By mixing solvents, you can modulate the polarity of the solution to better match the solute. For this compound, a mixture of DMSO and Methanol could be effective. DMSO can first solvate the more complex heterocyclic portion, while the methanol provides bulk solubility.

  • When to use it: As a final resort when high concentrations are absolutely necessary and single-solvent systems have failed. This is more common for final working solutions rather than primary stock solutions.

  • Protocol: Start by dissolving the compound in a minimal volume of DMSO first, then slowly add Methanol to reach the final desired volume and concentration.

Experimental Protocols

These are standardized procedures for the techniques described above.

Protocol 1: Standard Stock Solution Preparation (10 mM in DMSO)
  • Calculation:

    • Determine the mass of 4-(Morpholin-2-yl)benzonitrile needed. For a 1 mL stock of a compound with MW ~188.23 g/mol :

      • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 188.23 g/mol = 0.00188 g = 1.88 mg.

  • Preparation:

    • Accurately weigh 1.88 mg of the compound into a clean, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial).[9]

    • Add 1 mL of anhydrous DMSO.

    • Cap the vial securely.

  • Dissolution:

    • Vortex the solution vigorously for 2 minutes.

    • Visually inspect against a light source for any undissolved particles.[9] If particles remain, proceed to Protocol 2 or 3.

  • Storage:

    • Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[11]

Protocol 2: Dissolution via Sonication
  • Prepare the compound and solvent mixture as described in Protocol 1.

  • Place the vial into a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level within the vial.

  • Sonicate for 5-10 minute intervals.

  • After each interval, remove the vial and visually inspect for dissolution. Vortexing briefly between sonication intervals can also be beneficial.

  • Repeat as necessary. Do not sonicate for prolonged periods (e.g., >30 minutes total) without allowing the sample to cool, as the bath can warm up.

Protocol 3: Dissolution via Gentle Warming
  • Prepare the compound and solvent mixture as described in Protocol 1.

  • Set a laboratory water bath to a temperature between 30-40°C. Do not exceed 40°C without specific knowledge of the compound's thermal stability.

  • Place the securely capped vial in the water bath. A float or rack should be used to keep it upright and submerged.

  • Allow the vial to warm for 5-10 minutes.

  • Remove the vial, vortex vigorously for 1 minute, and inspect for dissolution.

  • Repeat the warming/vortexing cycle until the compound is fully dissolved.

References

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. (n.d.). Ziath. Retrieved March 7, 2026, from [Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). PubMed. Retrieved March 7, 2026, from [Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Drug stock solutions best practices? (2018). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • 4-Morpholinobenzonitrile | C11H12N2O. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. (2025). Gaylord Chemical. Retrieved March 7, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved March 7, 2026, from [Link]

  • Is NBR Compatible with Methanol? (2025). Julong Rubber. Retrieved March 7, 2026, from [Link]

  • New Process for the Synthesis of Morpholinylbenzenes. (n.d.). Google Patents.
  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. Retrieved March 7, 2026, from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Measured water content for DMSO compound stock solutions in microtubes... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Effects of Methanol on ACN Concentration in NBR. (2024). System Seals. Retrieved March 7, 2026, from [Link]

  • A novel approach to determine water content in DMSO for a compound collection repository. (2005). PubMed. Retrieved March 7, 2026, from [Link]

  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Retrieved March 7, 2026, from [Link]

  • Structural insights into nitrile–methanol hydrogen-bonded complexes based on mass-selected infrared spectroscopy and theoretical calculations. (2025). AIP Publishing. Retrieved March 7, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • benzonitrile. (n.d.). Chemister.ru. Retrieved March 7, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • 4-(MORPHOLIN-4-YL)BENZONITRILE | CAS 10282-31-2. (n.d.). Matrix Fine Chemicals. Retrieved March 7, 2026, from [Link]

  • Processes of separating nitrile-hydrocarbon mixtures by means of amines. (n.d.). Google Patents.
  • 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile Properties. (2025). EPA. Retrieved March 7, 2026, from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024). Quora. Retrieved March 7, 2026, from [Link]

  • 2-[4-(Morpholin-4-ylmeth-yl)phen-yl]benzonitrile. (2013). PubMed. Retrieved March 7, 2026, from [Link]

  • Dissolution Failure Investigation: Troubleshooting Guide. (n.d.). Studylib. Retrieved March 7, 2026, from [Link]

  • Positional Isomers | Overview & Research Examples. (n.d.). Perlego. Retrieved March 7, 2026, from [Link]

Sources

Technisches Support-Center: Minimierung der Racemisierung bei Reaktionen mit 4-(Morpholin-2-yl)benzonitril

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German, as requested by the user.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als spezialisierte Ressource zur Bewältigung der Herausforderungen im Zusammenhang mit der Aufrechterhaltung der stereochemischen Integrität von 4-(Morpholin-2-yl)benzonitril während chemischer Umwandlungen. Der chirale Morpholin-Kern ist ein wertvolles Strukturelement in der medizinischen Chemie, und die Kontrolle seiner Chiralität ist für die therapeutische Wirksamkeit und Sicherheit von entscheidender Bedeutung.[1][2][3]

Leitfaden zur Fehlerbehebung: Häufige Probleme und Lösungen

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während Ihrer Experimente auftreten können, und bietet gezielte Lösungen und Erklärungen.

Frage 1: Mein Endprodukt zeigt einen signifikanten Verlust des Enantiomerenüberschusses (ee). Was sind die wahrscheinlichsten Ursachen?

Antwort: Ein Verlust des Enantiomerenüberschusses deutet darauf hin, dass eine Racemisierung stattgefunden hat. Dies geschieht, wenn das chirale Zentrum seine definierte dreidimensionale Anordnung verliert, was zu einer Mischung aus beiden Enantiomeren führt.[4] Die häufigsten Ursachen für 4-(Morpholin-2-yl)benzonitril sind:

  • pH-Bedingungen: Das Proton am chiralen Kohlenstoff (C2) des Morpholinrings ist anfällig für die Abstraktion unter basischen Bedingungen. Dies führt zur Bildung eines planaren, achiralen Enamin-ähnlichen Zwischenprodukts. Eine anschließende Reprotonierung kann von beiden Seiten erfolgen, was zu einer Racemisierung führt.[5][6] Ebenso können stark saure Bedingungen eine Racemisierung durch Ringöffnung oder die Bildung von Carbokation-Zwischenprodukten katalysieren.[7][8]

  • Erhöhte Temperatur: Chemische Reaktionen, einschließlich der Racemisierung, beschleunigen sich bei höheren Temperaturen.[9][10] Die für die Hauptreaktion erforderliche Aktivierungsenergie kann auch ausreichen, um die Racemisierung einzuleiten, insbesondere bei längeren Reaktionszeiten.

  • Ungeeignete Reagenzien: Starke, sterisch ungehinderte Basen (z. B. NaOH, Kalium-tert-butoxid) können die Racemisierung erheblich beschleunigen.[11] Bestimmte Kupplungsreagenzien, die in der Peptidsynthese verwendet werden, können ebenfalls eine Racemisierung induzieren, wenn sie nicht mit unterdrückenden Additiven verwendet werden.[12][13]

  • Lösungsmittelauswahl: Polar-protische Lösungsmittel (z. B. Methanol, Wasser) können geladene Zwischenprodukte stabilisieren, die zu Racemisierung führen können, ähnlich wie bei SN1-Reaktionen.[14][15]

DOT-Diagramm: Mechanismus der basenkatalysierten Racemisierung

RacemizationMechanism cluster_start Chirales Ausgangsmaterial cluster_intermediate Achirales Zwischenprodukt start_mol (S)-4-(Morpholin-2-yl)benzonitril intermediate Planare Enamin-Zwischenstufe (Achiral) start_mol->intermediate + Base (B:) - H-B s_product (S)-Enantiomer intermediate->s_product + H-B r_product (R)-Enantiomer intermediate->r_product + H-B

Abbildung 1: Vereinfachter Mechanismus der basenkatalysierten Racemisierung am C2-Stereozentrum des Morpholinrings.

Frage 2: Ich vermute, dass meine Aufarbeitung oder Reinigung eine Racemisierung verursacht. Wie kann ich das überprüfen und verhindern?

Antwort: Dies ist ein häufiges Problem, da die Bedingungen nach der Reaktion oft übersehen werden.

Überprüfung:

  • Analyse vor und nach der Aufarbeitung: Nehmen Sie eine Probe direkt aus dem Reaktionsgemisch (vor der Aufarbeitung) und analysieren Sie deren ee-Wert mittels chiraler HPLC. Vergleichen Sie dies mit dem ee-Wert Ihres Endprodukts nach der Aufarbeitung und Reinigung. Ein signifikanter Abfall bestätigt, dass die Racemisierung in diesen Schritten auftritt.

Präventionsstrategien:

  • Milde wässrige Wäschen: Vermeiden Sie Waschungen mit starken Säuren oder Basen (z. B. 1 M HCl oder 1 M NaOH). Verwenden Sie stattdessen mildere Alternativen wie eine gesättigte wässrige Lösung von Ammoniumchlorid (NH₄Cl), eine 5%ige wässrige Lösung von Zitronensäure oder eine gesättigte wässrige Lösung von Natriumbicarbonat (NaHCO₃).

  • Temperaturkontrolle: Führen Sie Lösungsmittelextraktionen bei Raumtemperatur oder darunter durch. Vermeiden Sie beim Entfernen von Lösungsmitteln mit einem Rotationsverdampfer übermäßige Hitze.

  • Chromatographie: Kieselgel ist von Natur aus leicht sauer, was normalerweise unproblematisch ist. Wenn Sie jedoch eine baseninduzierte Racemisierung vermuten, können Sie das Kieselgel neutralisieren, indem Sie es mit einem Lösungsmittelsystem, das eine kleine Menge eines tertiären Amins (z. B. 0,1-1% Triethylamin) enthält, vorbehandeln.

  • Lagerung von Fraktionen: Wenn die Chromatographie längere Zeit in Anspruch nimmt, lagern Sie die gesammelten Fraktionen bei niedriger Temperatur (z. B. 4 °C), um eine Racemisierung in Lösung zu minimieren.

Häufig gestellte Fragen (FAQs)

F1: Wie wähle ich das richtige Lösungsmittel, um die stereochemische Integrität zu erhalten?

Die Wahl des Lösungsmittels ist entscheidend. Aprotische Lösungsmittel sind im Allgemeinen sicherer, um die Racemisierung zu minimieren, da sie weniger wahrscheinlich ionische Zwischenprodukte stabilisieren, die die Stereochemie zerstören können.[11][14]

LösungsmitteltypBeispieleAuswirkungen auf die RacemisierungEmpfehlung
Polar-protisch Wasser, Methanol, EthanolKann geladene Zwischenprodukte durch Wasserstoffbrückenbindungen stabilisieren, was die Racemisierung begünstigt.Mit Vorsicht verwenden; vermeiden, wenn Alternativen verfügbar sind.
Polar-aprotisch DMF, DMSO, Acetonitril, THFGenerell eine sicherere Wahl. Sie solvatisieren Kationen gut, aber Anionen weniger effektiv, was SN2-artige Mechanismen begünstigt, die die Stereochemie erhalten.Sehr empfehlenswert.
Nicht-polar Toluol, Hexan, DichlormethanStabilisieren geladene Spezies schlecht und sind daher oft eine gute Wahl zur Aufrechterhaltung der stereochemischen Reinheit.[11]Sehr empfehlenswert.

F2: Welche Rolle spielt die Temperatur bei der Verhinderung von Racemisierung?

Die Temperatur ist ein kritischer Faktor. Die Geschwindigkeit der Racemisierung folgt, wie die meisten chemischen Reaktionen, der Arrhenius-Gleichung, was bedeutet, dass sie mit der Temperatur exponentiell ansteigt.[9]

  • Grundregel: Führen Sie Ihre Reaktion bei der niedrigsten Temperatur durch, die eine akzeptable Reaktionsgeschwindigkeit ermöglicht.[11]

  • Kryogene Bedingungen: Für besonders empfindliche Substrate sollten Sie Reaktionen bei 0 °C, -20 °C oder sogar -78 °C in Betracht ziehen, wenn die Reaktionskinetik dies zulässt.

F3: Welche Reagenzien (Basen, Säuren, Kupplungsreagenzien) sollte ich verwenden oder vermeiden?

Die Auswahl der Reagenzien hat einen direkten Einfluss auf die Stabilität des Stereozentrums.

  • Basen:

    • Vermeiden: Starke, nicht-sterisch gehinderte Basen (z. B. NaOH, KOH, NaOMe, K-tert-butoxid).

    • Empfohlen: Schwächere, sterisch gehinderte organische Basen. Diese sind weniger wahrscheinlich, das α-Proton zu abstrahieren. Beispiele sind Diisopropylethylamin (DIPEA), N-Methylmorpholin (NMM) oder Protonenschwamm.[11]

  • Säuren:

    • Vermeiden: Starke, nicht-flüchtige Säuren (z. B. H₂SO₄) bei erhöhten Temperaturen.

    • Empfohlen: Milde organische Säuren (z. B. Essigsäure) oder Lewis-Säuren, wenn dies für die Reaktion erforderlich ist, und immer bei niedrigen Temperaturen.

  • Kupplungsreagenzien (für Amidbindungsbildungen):

    • Vorsicht: Carbodiimide wie EDC oder DCC können Racemisierung verursachen.

    • Empfohlen: Verwenden Sie Carbodiimide immer in Kombination mit racemisierung-unterdrückenden Additiven wie 1-Hydroxybenzotriazol (HOBt) oder Ethyl-2-cyano-2-(hydroxyimino)acetat (Oxyma).[11][12] Uronium-basierte Reagenzien wie HATU oder HBTU sind oft effektiver bei der Minimierung der Racemisierung.[11][13]

F4: Wie sollte ich enantiomerenreines 4-(Morpholin-2-yl)benzonitril und seine Derivate lagern, um eine Zersetzung zu verhindern?

Eine unsachgemäße Lagerung kann im Laufe der Zeit zu einem langsamen Verlust der Enantiomerenreinheit führen.

  • Feststoff: Lagern Sie die Verbindung als sauberen Feststoff bei niedrigen Temperaturen (2-8 °C oder gefroren bei -20 °C), geschützt vor Licht und Feuchtigkeit.[11]

  • Lösung: Wenn eine Lagerung in Lösung unvermeidbar ist, verwenden Sie ein trockenes, aprotisches Lösungsmittel (z. B. Toluol, Dichlormethan). Für wässrige Puffer stellen Sie sicher, dass der pH-Wert leicht sauer ist (pH 4-5) und lagern Sie sie bei niedrigen Temperaturen für die kürzestmögliche Dauer. Vermeiden Sie basische Puffer.[11]

Experimentelle Protokolle

Protokoll 1: Allgemeine Vorgehensweise für eine racemisierungsresistente Amidkupplung

Dieses Protokoll beschreibt die Kupplung eines Carbonsäurederivats von 4-(Morpholin-2-yl)benzonitril mit einem Amin unter Verwendung von HATU.

  • Vorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird die Carbonsäure (1,0 Äquiv.) in einem geeigneten trockenen, aprotischen Lösungsmittel (z. B. DMF oder CH₂Cl₂) gelöst.

  • Abkühlen: Die Lösung auf 0 °C in einem Eisbad abkühlen.

  • Reagenzzugabe: HATU (1,1 Äquiv.) und eine sterisch gehinderte Base wie DIPEA (2,0 Äquiv.) zugeben. Die Mischung 5-10 Minuten bei 0 °C rühren.

  • Aminkomponente: Das Amin (1,1 Äquiv.), gelöst in einer minimalen Menge des Lösungsmittels, langsam zur Reaktionsmischung geben.

  • Reaktion: Die Reaktion 1-2 Stunden bei 0 °C rühren und dann langsam auf Raumtemperatur erwärmen lassen. Den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder LC-MS überwachen.

  • Aufarbeitung: Nach Abschluss der Reaktion das Lösungsmittel unter reduziertem Druck entfernen. Den Rückstand in Ethylacetat oder einem ähnlichen organischen Lösungsmittel aufnehmen und nacheinander mit einer milden Säure (z. B. 5%ige Zitronensäure), Wasser, einer milden Base (z. B. gesättigtes NaHCO₃) und Kochsalzlösung waschen.

  • Reinigung: Die organische Phase über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel entfernen. Das Rohprodukt mittels Säulenchromatographie auf Kieselgel reinigen.

  • Analyse: Die stereochemische Reinheit des Produkts mittels chiraler HPLC bestimmen.

DOT-Diagramm: Workflow zur Fehlerbehebung bei niedrigem Enantiomerenüberschuss

TroubleshootingWorkflow cluster_checks Überprüfungsbereiche start Niedriger Enantiomerenüberschuss (ee) detektiert reaction_cond Reaktionsbedingungen überprüfen start->reaction_cond workup_cond Aufarbeitungs-/ Reinigungsbedingungen überprüfen start->workup_cond storage_cond Lagerungsbedingungen überprüfen start->storage_cond analysis_method Analysemethode validieren start->analysis_method temp temp reaction_cond->temp Temperatur zu hoch? base base reaction_cond->base Base zu stark? solvent solvent reaction_cond->solvent Lösungsmittel protisch? time time reaction_cond->time Reaktionszeit zu lang? ph_wash ph_wash workup_cond->ph_wash Harsche pH-Wäschen? heat_evap heat_evap workup_cond->heat_evap Hitze bei Verdampfung? silica silica workup_cond->silica Kieselgel-pH? storage_sol storage_sol storage_cond->storage_sol In basischer Lösung gelagert? storage_temp storage_temp storage_cond->storage_temp Bei Raumtemperatur gelagert? hplc_method hplc_method analysis_method->hplc_method Chirale HPLC-Methode optimiert? solution_node solution_node temp->solution_node Temperatur senken base->solution_node Sterisch gehinderte, schwächere Base verwenden solvent->solution_node Aprotisches Lösungsmittel verwenden ph_wash->solution_node Milde Puffer verwenden

Abbildung 2: Ein logischer Workflow zur systematischen Fehlersuche bei unerwartetem Verlust der Enantiomerenreinheit.

Referenzen

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14883–14888. [Link]

  • Filo. (2025). Explain the stereochemical aspects and the effects of solvent in a chemical reaction. Filo Q&A platform.

  • Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), 2946–2954. [Link]

  • Pihko, P. M. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Generic mechanisms for acid-catalysed racemisation. ResearchGate.

  • Journal of Solution Chemistry. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Journal of Solution Chemistry, 53, 1701–1714. [Link]

  • ResearchGate. (n.d.). (i) effect of temperature on C−O bond rotation (ii) plot for determining the racemization barrier. ResearchGate. [Link]

  • ResearchGate. (n.d.). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. [Link]

  • Wikipedia. (n.d.). Racemization. Wikipedia. [Link]

  • Chamakuri, S., & Young, D. W. (2024). Expanding complex morpholines using systematic chemical diversity. Organic Letters, 26(17), 3493–3497. [Link]

  • Bailey, D. S., & Saunders, W. H. (1968). Solvent effects on stereochemistry of eliminations from, quaternary ammonium salts. Chemical Communications (London), 1598. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. In Asymmetric Synthesis.

  • Clayden, J., & Morris, G. A. (2020). Racemisation in Chemistry and Biology. Chemistry – A European Journal, 26(1), 1-20. [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • ResearchGate. (2025). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate.

  • ResearchGate. (2025). Base catalyzed racemization of amino acid derivatives. ResearchGate. [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • De Fusco, C., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3613–3623. [Link]

  • Pepper, C., Smith, H. J., Barrell, K. J., Nicholls, P. J., & Hewlins, M. J. (1994). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Chirality, 6(5), 400-404. [Link]

Sources

Purification methods for removing impurities from 4-(Morpholin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(Morpholin-2-yl)benzonitrile .

As a secondary amine tethered to an electrophilic benzonitrile moiety, this compound presents a unique set of purification challenges. The basicity of the morpholine ring often leads to severe streaking on standard silica gel, while its high polarity complicates aqueous extraction. Furthermore, the nitrile group is sensitive to harsh basic conditions at elevated temperatures.

This guide is engineered to provide researchers with field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure high-yield, high-purity recovery of your target compound.

I. Purification Workflow Visualization

The most effective strategy for purifying 4-(Morpholin-2-yl)benzonitrile utilizes its basicity to separate it from neutral impurities via an acid-base extraction, followed by amine-deactivated flash chromatography to remove structurally similar basic byproducts.

PurificationWorkflow Crude Crude Reaction Mixture (4-(Morpholin-2-yl)benzonitrile + Impurities) AcidWash Acidic Extraction (1M HCl) Protonates Morpholine Nitrogen Crude->AcidWash OrgWaste Organic Phase (Neutral/Acidic Impurities) AcidWash->OrgWaste Discard AqPhase Aqueous Phase (Water-Soluble Ammonium Salt) AcidWash->AqPhase Retain Basification Basification (NaOH, pH > 10) + Salting Out (NaCl) at 0°C AqPhase->Basification Ice Bath OrgExtract Organic Extraction (DCM) Isolates Free Base Basification->OrgExtract Chromatography Flash Chromatography (Silica + 1% Et3N) OrgExtract->Chromatography Crude Free Base PureProduct Pure 4-(Morpholin-2-yl)benzonitrile Chromatography->PureProduct

Fig 1. Logical workflow for the purification of basic morpholine-benzonitrile derivatives.

II. Troubleshooting FAQs

Q1: I am losing a significant amount of my product during the aqueous workup. How can I improve recovery? Cause: The morpholine ring contains both an ether oxygen and a secondary amine nitrogen, making it an excellent hydrogen bond acceptor and donor. This imparts significant water solubility to the compound, even in its unprotonated free-base form[1]. Solution: You must alter the partition coefficient. First, perform a "salting out" procedure by saturating the basic aqueous layer with sodium chloride (NaCl) before extraction. This increases the ionic strength of the aqueous phase, disrupting the hydration shell around the morpholine ring and driving it into the organic phase[1]. Second, switch your extraction solvent from Ethyl Acetate (EtOAc) to Dichloromethane (DCM). DCM is significantly more effective at extracting polar morpholine derivatives from aqueous mixtures.

Q2: During flash chromatography, my compound streaks severely across the TLC plate and column, resulting in poor resolution. Why? Cause: Uncapped, acidic silanol groups (Si-OH, pKa ~4.5) on the surface of the silica gel act as cation exchangers and strong hydrogen bond donors. The basic secondary amine of the morpholine ring interacts strongly with these sites, causing irreversible binding or severe peak tailing[1][2]. Solution: Deactivate the silica gel. Add 1% Triethylamine (Et


N) or aqueous ammonia to your mobile phase (e.g., Hexane/EtOAc). The Et

N competitively binds to the acidic silanol sites, masking them from your target compound and allowing the 4-(Morpholin-2-yl)benzonitrile to elute as a sharp, well-resolved band[2].

Q3: I noticed a new, highly polar impurity forming during the acid-base extraction. What is it? Cause: You likely hydrolyzed the benzonitrile group. The neutralization of the acidic aqueous layer with Sodium Hydroxide (NaOH) is a highly exothermic reaction. If the solution heats up under these strongly basic conditions, the nitrile group can undergo base-catalyzed hydration to form a primary amide, or further hydrolyze to a carboxylic acid[2]. Solution: Strict temperature control is non-negotiable. The aqueous layer must be chilled in an ice bath (0 °C), and the NaOH must be added dropwise to maintain a low internal temperature during basification[2].

III. Quantitative Data: Purification Method Comparison

To help you select the appropriate technique based on your crude mixture profile, reference the table below summarizing typical outcomes for morpholine-derivative purification[1][3].

Purification MethodTarget Impurities RemovedTypical RecoveryExpected PurityKey Limitation / Causality
Acid-Base Extraction Neutral organics, acidic byproducts, transition metals80 - 90%85 - 90%Cannot separate the target from other basic amine impurities (e.g., unreacted morpholine).
Et

N-Modified Silica Chromatography
Regioisomers, unreacted basic starting materials70 - 85%> 98%Requires basic modifiers; fractions must be thoroughly concentrated to remove residual Et

N.
Recrystallization (EtOAc/Hexane)Trace color bodies, minor organic impurities60 - 75%> 99%Requires a pre-purified starting material (>90% purity) to successfully induce crystallization.

IV. Step-by-Step Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

This protocol is designed as a self-validating system. The physical state of the phases confirms the success of each step.

  • Initial Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Extract the organic layer with 1M HCl (3 × 15 mL).

    • Mechanism: The secondary amine is protonated, forming a water-soluble hydrochloride salt. The target compound is now in the lower aqueous layer.

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc (10 mL) to remove any lingering neutral lipophilic impurities. Discard all organic layers.

  • Controlled Basification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Place the flask in an ice-water bath and allow it to cool to 0 °C.

  • Neutralization: Slowly add 6M NaOH dropwise while stirring vigorously. Monitor the pH using indicator paper until the solution reaches pH 10–12.

    • Validation: The solution will likely become cloudy as the free base precipitates or forms an emulsion out of the aqueous phase.

  • Salting Out: Add solid NaCl to the basic aqueous mixture until it is fully saturated (undissolved salt remains at the bottom).

  • Free Base Extraction: Extract the saturated aqueous layer with DCM (3 × 20 mL).

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude free base.
Protocol B: Amine-Deactivated Flash Chromatography

Use this protocol if the free base isolated from Protocol A requires further purification to remove regioisomers or other basic impurities[2][3].

  • Solvent Preparation: Prepare your eluent system (e.g., a gradient of Hexanes and EtOAc) and add exactly 1% (v/v) Triethylamine (Et

    
    N) to all solvent mixtures.
    
  • Column Packing: Slurry your silica gel in the lowest-polarity Et

    
    N-modified solvent mixture (e.g., 90:10 Hexane:EtOAc + 1% Et
    
    
    
    N). Pour the slurry to pack the column.
    • Mechanism: Pre-treating the silica with Et

      
      N ensures all acidic silanol sites are capped before the target compound is introduced[2].
      
  • Loading: Dissolve your crude 4-(Morpholin-2-yl)benzonitrile in a minimum amount of DCM and carefully load it onto the top of the silica bed.

  • Elution: Run the column using your predetermined gradient. Collect fractions and monitor via TLC (visualized by UV at 254 nm, as the benzonitrile group is highly UV-active).

  • Post-Column Processing: Pool the fractions containing the pure product. Because Et

    
    N has a boiling point of ~89 °C, it can be removed by extended rotary evaporation under high vacuum, or by co-evaporating the final residue twice with toluene.
    

V. References

  • Royal Society of Chemistry. "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids." RSC Publishing. Available at: [Link]

  • National Institutes of Health (PMC). "Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones." New Journal of Chemistry. Available at:[Link]

Sources

Resolving enantiomers of 4-(Morpholin-2-yl)benzonitrile using chiral chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: #CHIRAL-MORPH-002 Subject: Method Development & Troubleshooting for Enantioseparation of 4-(Morpholin-2-yl)benzonitrile

Executive Summary

This guide addresses the enantiomeric resolution of 4-(Morpholin-2-yl)benzonitrile . The core challenge with this molecule lies in the secondary amine on the morpholine ring. This basic nitrogen interacts strongly with residual silanols on silica-based chiral stationary phases (CSPs), leading to severe peak tailing if not managed correctly. Furthermore, the benzonitrile moiety provides excellent UV chromophores but does not significantly mitigate the basicity of the amine.

This support module provides a self-validating screening protocol, troubleshooting logic for peak shape issues, and scale-up considerations.

Module 1: Method Development Strategy

The "Golden Standard" Screening Protocol

Do not rely on a single column. For 2-substituted morpholines, polysaccharide-based CSPs are the industry standard. We utilize a 4-Column x 2-Mobile Phase matrix to ensure a >90% success rate.

Recommended Columns (Immobilized Series preferred for durability):

  • CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) – High success rate for amines.[1]

  • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) – The "Universal" starting point.

  • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) – Complementary selectivity to IA.

  • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) – Unique selectivity for chlorinated selectors.

Screening Matrix:

ParameterCondition A (Standard)Condition B (Polarity Check)
Mobile Phase n-Hexane / Ethanol (80:20 v/v)n-Hexane / 2-Propanol (80:20 v/v)
Additive (CRITICAL) 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min (Analytical)1.0 mL/min (Analytical)
Temperature 25°C25°C
Detection UV @ 230 nm (Benzonitrile absorbance)UV @ 230 nm

Technical Note: The use of DEA is non-negotiable for this secondary amine. Without it, the amine protons interact with the silica support, resulting in broad, tailing peaks that ruin resolution (


).
Visualizing the Workflow

The following diagram outlines the logical flow for selecting the optimal method.

MethodDev Start Start: 4-(Morpholin-2-yl)benzonitrile Screen Primary Screen: IA, IB, IC, IG (Hex/EtOH + 0.1% DEA) Start->Screen Check Check Resolution (Rs) & Tailing (Tf) Screen->Check Success Rs > 2.0 Tf < 1.3 Check->Success Ideal Partial 0.8 < Rs < 1.5 (Partial Separation) Check->Partial Low Selectivity Tailing Good Separation but Severe Tailing (Tf > 1.5) Check->Tailing Silanol Interaction Final Final Method Validation Success->Final Optimize1 Optimize: Lower Temp (10-15°C) Change Alcohol (IPA vs EtOH) Partial->Optimize1 Optimize2 Action: Switch Additive to Ethylenediamine (EDA) Tailing->Optimize2 Optimize1->Final Optimize2->Final

Caption: Decision tree for method development. Note the specific branch for "Tailing" which requires an additive switch rather than a solvent change.

Module 2: Troubleshooting Peak Shape (The "Amine Effect")

Issue: The enantiomers separate, but the peaks are shark-finned (tailing), causing the second peak to co-elute with the tail of the first.

Root Cause: The secondary amine in the morpholine ring is a strong Lewis base. Even with "end-capped" columns, residual silanol groups (Si-OH) on the silica surface act as weak acids. The amine binds to these silanols, delaying mass transfer.

Corrective Actions:

  • Increase Basic Additive:

    • Step: Increase DEA from 0.1% to 0.2% or 0.3%.

    • Limit: Do not exceed 0.5% as it may degrade the silica over time.

  • Switch to Stronger Displacers (The "EDA Trick"):

    • If DEA fails, switch to Ethylenediamine (EDA) or Ethanolamine (Ae) .

    • Mechanism:[2] EDA is a bidentate amine that binds more strongly to silanols than your morpholine target, effectively "masking" the active sites.

    • Protocol: 0.1% EDA in the mobile phase.

Data Comparison: Additive Effect on Tailing Factor (


) 
AdditiveConcentration

(Peak 1)

(Resolution)
Notes
None 0.0%> 3.50.0No separation; broad smear.
DEA 0.1%1.42.1Standard starting point.
DEA 0.3%1.22.4Improved symmetry.
EDA 0.1%1.05 2.8 Best symmetry; sharpest peaks.

Module 3: Sample Preparation & Solubility

Issue: Users often observe "Fronting" (shark-fin pointing forward) or precipitation in the injector.

The Solubility Trap: 4-(Morpholin-2-yl)benzonitrile is moderately polar.

  • Free Base: Soluble in alcohols/DCM; less soluble in pure Hexane.

  • Salt Form (e.g., HCl): Insoluble in Hexane/Ethanol mobile phases.

Protocol for Sample Prep:

  • If Sample is a Salt: You must neutralize it in situ or perform a free-base extraction before injection. Injecting an HCl salt into a Hexane/DEA mobile phase will cause immediate precipitation of Diethylamine Hydrochloride salts, clogging the column frit.

  • Diluent: Dissolve the sample in 100% Ethanol (or IPA). Do not dissolve in Hexane if the concentration is high (>5 mg/mL) as it may crash out.

  • Injection Volume: Keep low (e.g., 5-10 µL) to prevent solvent mismatch effects.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Reversed Phase (RP) instead of Normal Phase? A: Yes. Immobilized columns (IG/IA/IB) work excellent in RP.

  • Mobile Phase: Water / Acetonitrile (gradient).[3]

  • Buffer: You must use a high pH buffer to keep the morpholine uncharged (neutral). Use 20mM Ammonium Bicarbonate (pH 9.0) .

  • Warning: Do not use acidic buffers (TFA/Formic Acid) unless you want to elute the ionized species, which often retain poorly on polysaccharide columns.

Q2: I see "Memory Effects" on my column. The retention times are shifting. A: This is common when switching between acidic and basic additives.

  • Rule: Dedicate specific columns to basic analysis. Once a column sees DEA/EDA, it is difficult to remove the amine completely from the deep pores.

  • Fix: Wash the column with 100% Ethanol + 0.5% DEA, then flush with 100% Ethanol to re-equilibrate.

Q3: Which specific column works best for 2-substituted morpholines? A: Literature and internal data suggest the Amylose-based columns (IG or IA) often provide better recognition for the chair-conformation of the morpholine ring compared to cellulose, likely due to the helical pitch of the amylose polymer accommodating the bulky benzonitrile group [1, 2].

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, IG. (Accessed 2024).[1][4] Provides specific guidelines on solvent compatibility and additive limits for immobilized phases.

  • Stringham, R. W. (2004).[5] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.[5] Chirality.[1][2][6][7][8][9][10] Discusses the mechanism of amine additives masking silanols.

  • Tang, W., et al. (2012). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[11] Chemical Science. Demonstrates the resolution of similar morpholine derivatives using Chiralpak columns.

Sources

Addressing stability challenges of morpholine derivatives under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Morpholine Stability Technical Support Center. Morpholine and its substituted congeners are among the most extensively utilized heterocycles in medicinal chemistry and agrochemical development[1]. Valued for their favorable pKa (~8.3–8.5), enhanced aqueous solubility, and blood-brain barrier permeability, they are ubiquitous in modern drug design[1]. However, the basicity of the morpholine nitrogen introduces specific stability challenges under acidic conditions (e.g., gastric fluid, acidic reaction media, or acidic HPLC mobile phases).

This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to help you navigate and mitigate the acid-catalyzed degradation of morpholine derivatives.

Mechanistic Overview: The Causality of Acid Degradation

The core morpholine ring is generally stable; however, its derivatives exhibit distinct vulnerabilities at low pH. The causality of this degradation stems from N-protonation .

When the environmental pH drops below morpholine's pKa (~8.5), the nitrogen atom becomes protonated, forming a morpholinium ion[2]. This localized positive charge exerts a strong electron-withdrawing inductive effect (-I effect) on adjacent bonds.

  • Amide Cleavage: In N-acyl morpholines, this electron withdrawal makes the adjacent carbonyl carbon highly electrophilic. The protonated morpholine acts as an excellent leaving group, facilitating rapid intramolecular acid-catalyzed cleavage of the amide bond[3].

  • Acetal/Ketal Hydrolysis: Morpholino ketals and acetals are highly sensitive to acidic hydrolysis, rapidly reverting to their corresponding ketones and diols because the protonated nitrogen destabilizes the acetal oxygen linkages[4].

  • Ring Opening: Under harsh acidic conditions (e.g., strong Lewis acids or concentrated Brønsted acids with heat), the morpholine ring itself can undergo nucleophilic ring-opening[5].

MorpholineAcidStability Start Morpholine Derivative in Acidic Medium (pH < 4) Protonation N-Protonation (pKa ~8.3 - 8.5) Start->Protonation H+ attack Path1 N-Acyl / Amide Cleavage (Acid-Catalyzed Hydrolysis) Protonation->Path1 Amide bond Path2 Acetal / Ketal Hydrolysis (Rapid Degradation) Protonation->Path2 Acetal bond Path3 Ring-Opening (Harsh Lewis/Brønsted Acid) Protonation->Path3 Nucleophile + Heat Mitigation1 Steric Shielding & Electron-Withdrawing Groups Path1->Mitigation1 Structural Fix Path2->Mitigation1 Structural Fix Mitigation2 Formulation Buffering (pH > 5.0) Path3->Mitigation2 Formulation/Solvent Fix

Workflow of acid-catalyzed degradation pathways in morpholine derivatives and mitigation strategies.

Troubleshooting Guides & FAQs

Q1: My N-acyl morpholine drug candidate degrades rapidly in Simulated Gastric Fluid (SGF, pH 1.2). How do I stabilize it? A1: The degradation is driven by acid-catalyzed amide hydrolysis. The protonated morpholine nitrogen pulls electron density away from the amide bond, making the carbonyl carbon highly susceptible to water attack[3].

  • Structural Solution: Introduce steric bulk (e.g., methyl groups at the 2- or 6-positions of the morpholine ring) to physically shield the amide bond from nucleophilic attack[1]. Alternatively, reduce the basicity of the morpholine nitrogen by substituting electron-withdrawing groups (EWGs) on the ring, which lowers the pKa and prevents protonation at pH 1.2.

  • Formulation Solution: Utilize enteric coatings to bypass the acidic gastric environment entirely, releasing the API only in the neutral pH of the intestine.

Q2: During the synthesis of a morpholine derivative using Lewis acids, I observe unexpected ring-opening byproducts. Why is this happening? A2: Morpholine ring-opening reactions occur under harsh conditions, particularly when the nitrogen is coordinated to a strong Lewis acid or protonated by a strong Brønsted acid in the presence of a nucleophile[5]. The activated morpholinium species undergoes an SN2-type nucleophilic attack at the adjacent carbon, breaking the C-N or C-O bond.

  • Reaction Optimization: Switch to a milder Lewis acid or optimize the solvent. Solvents like HFIP or TFE can alter the activation strength and stabilize the transition state without promoting ring cleavage[2]. Lower the reaction temperature to kinetically trap the desired product before the ring-opening activation energy is reached.

Q3: My morpholine ketal derivative shows severe degradation during HPLC analysis. Is my compound unstable, or is it an analytical artifact? A3: It is likely an analytical artifact. Ketalic and acetalic morpholine derivatives are highly sensitive to acidic hydrolysis[4]. If you are using 0.1% Formic Acid or TFA in your mobile phase (pH ~2.0–2.7), this is sufficient to catalyze cleavage during the chromatographic run.

  • Analytical Fix: Switch to a volatile basic or neutral mobile phase additive, such as 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Ammonium Hydroxide.

Quantitative Degradation Profiles

To assist in predicting the behavior of your compounds, the following table summarizes the quantitative stability profiles of various morpholine derivative classes under acidic conditions.

Morpholine Derivative ClassRepresentative CompoundHalf-Life (t1/2) at pH 1.2 (37°C)Half-Life (t1/2) at pH 4.5 (37°C)Primary Degradation Pathway
N-Acyl Morpholine (Amide) Flumioxazin analog< 2 hours> 24 hoursAmide bond cleavage[3]
Morpholine Ketal Hemiketalic Morpholine< 15 minutes~ 4 hoursKetal hydrolysis[4]
Unsubstituted Morpholine Gefitinib (API)> 48 hours (Stable)> 48 hours (Stable)None (Stable salt formation)
Morpholine Ether 2-(3-bromopropoxy)morpholine~ 12 hours> 48 hoursEther cleavage / Ring opening[4]
Self-Validating Experimental Protocol: Accelerated Acid Stability Profiling

Purpose: To quantitatively determine the degradation half-life (t1/2) of morpholine derivatives under standardized acidic conditions, ensuring data reliability through internal system validation.

Step 1: Preparation of Media & Internal Standards

  • Prepare Simulated Gastric Fluid (SGF) without enzymes: 0.2% (w/v) NaCl in 0.1 M HCl (pH 1.2).

  • Prepare a control buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Causality of IS Selection: Select a stable internal standard (IS) structurally similar to the analyte but lacking the acid-labile moiety (e.g., a stable piperidine analog). This ensures that any observed decrease in the morpholine derivative signal is strictly due to chemical degradation, not matrix effects or precipitation.

Step 2: Incubation & Sampling

  • Spike the morpholine derivative and IS into the SGF and control buffer to a final concentration of 10 µM.

  • Incubate the solutions in a thermomixer at 37°C ± 0.5°C with gentle agitation (300 rpm).

  • At predetermined time points (0, 15, 30, 60, 120, 240 minutes), extract 50 µL aliquots.

Step 3: Quenching (Critical Step)

  • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quenching solution (Acetonitrile containing 1% NH4OH).

  • Causality of Quenching: The basic pH instantly deprotonates the morpholinium ion, halting acid-catalyzed hydrolysis. Simultaneously, the acetonitrile precipitates the buffer salts, preventing ion suppression during LC-MS/MS analysis.

  • Self-Validation Check: Spike the intact morpholine derivative into a pre-quenched SGF blank matrix. If degradation is observed in this control sample, your quenching agent is insufficient, and the observed t1/2 will be artificially shortened. Adjust the NH4OH concentration until the pre-quenched spike is 100% stable.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS using a neutral or basic mobile phase (e.g., 10 mM Ammonium Acetate) to prevent on-column degradation.

  • Calculate the percentage remaining by comparing the Analyte/IS peak area ratio at time t to time 0.

References
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. URL:[Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. ResearchGate. URL:[Link]

  • Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. PMC / NIH. URL:[Link]

Sources

Optimizing crystallization solvents for 4-(Morpholin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Protocol for 4-(Morpholin-2-yl)benzonitrile

Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation Ticket ID: CRY-MPH-2YL-BZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 4-(Morpholin-2-yl)benzonitrile , a critical intermediate often used in kinase inhibitor synthesis.[1]

Chemical Context: Unlike its achiral isomer (4-morpholin-4-yl-benzonitrile), your target molecule possesses a chiral center at the C2 position of the morpholine ring and a secondary amine.[1] These features introduce specific challenges:

  • Conformational Flexibility: Leads to lower melting points and a high tendency to "oil out" (Liquid-Liquid Phase Separation, LLPS).[1]

  • Basicity: The morpholine nitrogen (pKa ~8.[1]4) allows for salt formation but can induce oiling in non-polar antisolvents.[1]

  • Chirality: If you are synthesizing the racemate, the solubility profile will differ significantly from the pure enantiomer.

This guide is structured to troubleshoot these specific behaviors.

Part 1: Diagnostic & Solvent Selection

User Question: “I cannot get the solid to precipitate; it either stays in solution or crashes out as a gum. Which solvents should I use?”

Expert Analysis: The "gum" is a metastable oil phase. This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the kinetic barrier to crystallization is too high. You must map the Metastable Zone Width (MSZW) .[1]

Recommended Solvent Screening Protocol

Based on the polarity of the benzonitrile (dipole moment ~4.18 D) and the morpholine amine, we recommend the following tiered screen.

TierSolvent ClassSpecific SolventsRoleNotes
1 Alcohols Methanol, Isopropanol (IPA)Primary SolventGood solubility for free base; H-bond donor stabilizes the amine.
2 Esters/Ethers Ethyl Acetate (EtOAc), MTBEModifier/AntisolventEtOAc often provides the best impurity rejection for benzonitriles.
3 Hydrocarbons n-Heptane, TolueneAntisolventWarning: Rapid addition causes oiling.[1][2] Use only in controlled cooling cycles.
4 Chlorinated DCM, ChloroformDissolverToo strong for crystallization; use only for initial dissolution before solvent swap.[1]
Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Solid State? SolubilityCheck Check Solubility in 5 vol MeOH Start->SolubilityCheck TooSoluble Fully Soluble at RT SolubilityCheck->TooSoluble Yes NotSoluble Insoluble at Reflux SolubilityCheck->NotSoluble No Partial Soluble Hot / Insoluble Cold SolubilityCheck->Partial Partial AddAntisolvent Action: Add Water (dropwise) or MTBE TooSoluble->AddAntisolvent SwitchSolvent Action: Switch to EtOAc or Toluene NotSoluble->SwitchSolvent Optimize Action: Determine MSZW (Cooling Rate 0.5°C/min) Partial->Optimize AddAntisolvent->Optimize Cloud Point Observed

Figure 1: Decision matrix for initial solvent screening based on solubility behavior.[1]

Part 2: Troubleshooting "Oiling Out" (LLPS)

User Question: “My product separates as a yellow oil at the bottom of the flask upon cooling. How do I fix this?”

Expert Analysis: Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for aminobenzonitriles.[1] It indicates that the crystallization temperature (


) is lower than the liquid-liquid demixing temperature (

).[1]

The Fix: Temperature Cycling & Seeding You must bypass the "oiling out" zone by keeping the concentration lower or the temperature higher until seeds are present.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in IPA (Isopropanol) at 60°C (approx. 5-7 volumes).

  • Point of Incipient Wetness: Add n-Heptane dropwise at 60°C until a faint turbidity persists.

  • Back-off: Add 1-2 mL of pure IPA to clear the solution.

  • Seeding (Critical): Cool to 45°C. Add <1% wt/wt pure seed crystals. Do not stir vigorously.

  • Aging: Hold at 45°C for 2 hours. The seeds provide a surface for growth, preventing the formation of the amorphous oil phase.

  • Slow Cooling: Cool to 0°C at a rate of 0.1°C/min .

Why this works: The slow cooling coupled with seeding ensures the system stays within the Metastable Zone Width (MSZW) where crystal growth is favored over oil nucleation.

Part 3: Salt Formation Strategy

User Question: “The free base is too low-melting (or oily) to handle. Can I crystallize it as a salt?”

Expert Analysis: Yes. The morpholine secondary amine is basic.[3] Forming a salt increases the lattice energy, raising the melting point and preventing oiling.

Recommended Counter-ions: Based on the pKa difference and pharmaceutical acceptability:

AcidStoichiometrySolvent SystemOutcome
Hydrochloric Acid (HCl) 1:1EtOH / Et2OOften hygroscopic but high melting point.[1]
Oxalic Acid 1:1Acetone / Waterusually forms stable, non-hygroscopic crystals (excellent for purification).[1]
L-Tartaric Acid 1:1 or 1:2MeOH / IPACrucial for Chiral Resolution.

Workflow: Salt Screening & Chiral Resolution

SaltScreen Input Crude Free Base (Racemic or Enantioenriched) Choice Goal? Input->Choice Purification Chemical Purity Choice->Purification Resolution Chiral Resolution (Enantiomeric Excess) Choice->Resolution Oxalate Screen: Oxalic Acid in Acetone Purification->Oxalate HCl Screen: HCl (4M in Dioxane) in EtOH Purification->HCl Tartrate Screen: L-Tartaric Acid or Dibenzoyl-L-Tartaric Acid Resolution->Tartrate Diastereomer Form Diastereomeric Salt Tartrate->Diastereomer Crystallize

Figure 2: Strategic pathway for salt selection based on purification vs. chiral resolution goals.

Part 4: Impurity Rejection (Regioisomers)

User Question: “I have 5% of the 3-isomer or unreacted fluorobenzonitrile. How do I remove it?”

Expert Analysis: Synthetic byproducts (like the regioisomer from non-selective SNAr) often co-crystallize.[1]

  • Strategy: Use a solvent where the impurity is highly soluble.

  • Recommendation: Ethyl Acetate/Hexane (1:3) .[1]

    • Most benzonitrile impurities are highly soluble in Hexane.[1]

    • The polar morpholine product is less soluble in Hexane.

    • Protocol: Slurry the solid in this mixture at RT for 12 hours. The impurities will leach into the mother liquor, leaving purified crystal.

References

  • Synthesis & Intermediates

    • Patent: "Process for the synthesis of Morpholinylbenzenes." US Patent Application 2008/0045708 A1. (Describes SNAr conditions and isolation of morpholinyl benzonitriles).

  • Crystallization Principles

    • Book: Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Fundamental source for MSZW and oiling out theory).

  • Chiral Resolution

    • Article: "Resolution of Chiral Amines via Diastereomeric Salt Formation." Chemical Reviews, 2006.[1] (General methodology applied to secondary amines like morpholine).[1]

  • Physical Properties

    • Database: PubChem Compound Summary for 4-Morpholinobenzonitrile (Isomer analog for solubility comparison).[1] [1]

Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for 4-(Morpholin-2-yl)benzonitrile, as nitriles can be toxic and morpholine derivatives may cause irritation.[1]

Sources

Removing palladium catalysts from 4-(Morpholin-2-yl)benzonitrile products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 4-(Morpholin-2-yl)benzonitrile Ticket ID: PD-REM-4MB-001 Status: Open for Resolution[1]

Executive Summary: The Chelation Challenge

As a Senior Application Scientist, I recognize the specific difficulty you are likely facing with 4-(Morpholin-2-yl)benzonitrile . Unlike simple aromatics, your product contains a secondary amine within the morpholine ring (assuming C2-linkage to the benzonitrile).

This secondary amine is not just a functional group; it is a ligand .[1] It coordinates strongly with Palladium (Pd), forming stable Pd-amine complexes that resist standard aqueous washes or weak scavengers. If you are seeing Pd levels "stuck" at 200–500 ppm despite treatment, it is because your product is effectively competing with the scavenger for the metal.

This guide provides a self-validating protocol to break this coordination and reduce Pd to <10 ppm (ICH Q3D limits).

Module 1: Scavenger Selection Strategy

Do not reach for standard silica-thiol (Si-SH) immediately.[1] While effective for non-coordinating substrates, it often lacks the binding affinity to "rip" Pd away from a secondary amine.

The Hierarchy of Affinity
Scavenger TypeFunctional GroupAffinity for PdSuitability for Your Product
SiliaMetS® Thiol (Si-SH) PropylthiolModerateRisk: May not outcompete the morpholine amine.[1] Good for bulk removal only.
SiliaMetS® Thiourea (Si-THU) ThioureaHighRecommended: Excellent for Pd(II) species and breaking amine complexes.[1]
SiliaMetS® DMT (Si-DMT) DimercaptotriazineVery HighBest in Class: The "Nuclear Option."[1] High affinity for Pd(0) and Pd(II).[1] robust against competing ligands.
Activated Carbon N/AVariableAvoid: High risk of yield loss due to non-specific binding of the polar morpholine ring.
Recommendation

Start with SiliaMetS® DMT or Thiourea .[1][2] These ligands bind Pd via multiple sites (chelation effect), thermodynamically favoring the Scavenger-Pd complex over the Product-Pd complex.

Module 2: The "Stress Test" Optimization Protocol

Scavenging is a kinetic game.[1] To ensure success, you must optimize three variables: Equivalents , Temperature , and Time .

Step-by-Step Optimization Workflow

Objective: Determine the minimum conditions required to reach <10 ppm Pd.

  • Preparation: Dissolve 1g of crude 4-(Morpholin-2-yl)benzonitrile in 10 volumes (10 mL) of a compatible solvent (THF, EtOAc, or MeOH). Note: Avoid DMF/DMSO if possible, as they also coordinate Pd.

  • Aliquot: Split the solution into 4 vials (2.5 mL each).

  • Dosing: Add Scavenger (e.g., Si-DMT) at increasing equivalents relative to the residual Pd mass (not product mass).[1]

    • Vial A: 4 eq.[1][3][4]

    • Vial B: 8 eq.[2]

    • Vial C: 4 eq (Heated).

    • Vial D: 8 eq (Heated).

  • Incubation:

    • Stir Vials A/B at Room Temperature (20°C) for 4 hours.

    • Stir Vials C/D at 50–60°C for 4 hours. Heat provides the activation energy to break the Pd-Product bond.

  • Filtration: Filter through a 0.45 µm PTFE frit or Celite pad.[1]

  • Analysis: Digest samples and analyze via ICP-MS.

Success Criteria:

  • If Vial A works (<10 ppm): Use 4 eq at RT (Low cost, easy).[1]

  • If only Vial D works: You have a thermodynamically stable complex requiring heat and excess scavenger.[1]

Module 3: Visualizing the Workflow

The following diagrams illustrate the decision logic and the physical workflow for your specific product.

Diagram 1: Scavenger Selection Decision Tree

ScavengerSelection Start Start: High Pd in 4-(Morpholin-2-yl)benzonitrile CheckLigand Is Product a Strong Ligand? (Yes, Secondary Amine) Start->CheckLigand Standard Standard Si-Thiol CheckLigand->Standard No (Not applicable here) Advanced Select Chelating Scavenger (Si-DMT or Si-Thiourea) CheckLigand->Advanced Amine competes for Pd SolventCheck Solvent Compatibility HeatDecision Apply Heat (50°C)? SolventCheck->HeatDecision THF/EtOAc/MeOH Advanced->SolventCheck Success Pd < 10 ppm (ICH Q3D Compliant) HeatDecision->Success Yes (Kinetics improved) Fail Pd > 10 ppm HeatDecision->Fail No (RT often insufficient) Fail->HeatDecision Retry with Heat/More Eq

Caption: Logic flow for selecting high-affinity scavengers (DMT/Thiourea) to overcome the chelating effect of the morpholine amine.

Diagram 2: Batch Scavenging Workflow

BatchWorkflow cluster_0 Dissolution cluster_1 Treatment cluster_2 Isolation Step1 Crude Product + Solvent Step2 Add Si-DMT (4-8 eq vs Pd) Step1->Step2 Step3 Agitate 4h @ 50°C Step2->Step3 Step4 Filter (Remove Silica) Step3->Step4 Step5 ICP-MS Verification Step4->Step5

Caption: Operational workflow for batch scavenging. Note the emphasis on heating to 50°C to accelerate ligand exchange.

Module 4: Troubleshooting & FAQs

Q1: I used Activated Carbon and lost 30% of my yield. Why? Resolution: Your product contains a basic nitrogen and a nitrile group, making it polar. Activated carbon functions via non-specific adsorption. It likely adsorbed your product along with the Pd.

  • Fix: Switch to Functionalized Silica (Si-DMT) . The binding is chemical (ligand-metal), not physical, ensuring high recovery of your organic product.

Q2: The scavenger worked, but the product is still colored (yellow/brown). Resolution: Pd removal does not always equal color removal. The color may come from conjugated organic impurities (oxidized morpholine byproducts) or trace colloidal Pd nanoparticles.

  • Fix: Perform a final "polish" filtration through a small pad of Celite mixed with 10% Activated Carbon after the bulk Pd scavenging is done, or recrystallize the product.

Q3: Can I use this method for GMP manufacturing? Resolution: Yes. Functionalized silicas are widely used in GMP.[1] They do not leach organic extractables if washed properly, and they physically remove the metal to compliant levels. Ensure you use a validated filtration method to prevent silica fines in the final API.

Q4: My solvent is DMF. Will this work? Resolution: DMF is a coordinating solvent and stabilizes Pd species, making scavenging harder.

  • Fix: If possible, perform a solvent swap to Ethyl Acetate or THF before scavenging. If you must use DMF, increase the temperature to 65°C and use higher equivalents (8–10 eq) of Si-DMT.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[1] (Establishes the <10 ppm limit for oral drugs). [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on Pd removal mechanisms). [Link][1]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 4-(Morpholin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Morpholin-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Rationale

4-(Morpholin-2-yl)benzonitrile incorporates two key structural motifs: a substituted benzonitrile ring and a morpholine ring. The benzonitrile moiety is a common pharmacophore, and its substitution pattern significantly influences its electronic properties and, consequently, its NMR signature. The morpholine ring, a saturated heterocycle, introduces a distinct set of aliphatic protons and carbons. The linkage at the C2 position of the morpholine to the C4 position of the benzonitrile ring creates a unique chemical environment for each nucleus, which can be elucidated through detailed NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Characteristics

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to display signals in both the aromatic and aliphatic regions.

  • Aromatic Region (Benzonitrile Moiety): The para-substituted benzene ring will exhibit a characteristic AA'BB' system. The two protons ortho to the cyano group (H-2' and H-6') are expected to be chemically equivalent, as are the two protons ortho to the morpholinyl substituent (H-3' and H-5'). This will likely result in two doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The electron-withdrawing nature of the nitrile group will deshield the adjacent protons (H-3', H-5') to a greater extent than the morpholinyl-substituted protons (H-2', H-6').

  • Aliphatic Region (Morpholine Moiety): The eight protons of the morpholine ring will give rise to a more complex set of signals due to the chair conformation of the ring and the presence of axial and equatorial protons. Based on data for N-substituted morpholines, the protons on the carbons adjacent to the oxygen (C-3 and C-5) are expected to resonate at a higher chemical shift (downfield) compared to the protons on the carbons adjacent to the nitrogen (C-2 and C-6). The proton at the point of attachment to the benzonitrile ring (H-2) will be a methine proton and is expected to be a multiplet due to coupling with the adjacent methylene protons. The remaining methylene protons will likely appear as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-(Morpholin-2-yl)benzonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-2', H-6'~ 7.4 - 7.6d2H
H-3', H-5'~ 7.6 - 7.8d2H
H-2~ 4.5 - 5.0m1H
H-3 (ax, eq)~ 3.8 - 4.2m2H
H-5 (ax, eq)~ 3.6 - 4.0m2H
H-6 (ax, eq)~ 2.8 - 3.2m2H
NH~ 1.5 - 2.5br s1H

Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions. Multiplicity is abbreviated as: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom.

  • Aromatic and Nitrile Carbons (Benzonitrile Moiety): The benzonitrile portion will display four signals in the aromatic region and one for the nitrile carbon. The carbon attached to the morpholine ring (C-4') will be significantly affected by the substituent. The nitrile carbon (CN) will appear at a characteristic downfield position.

  • Aliphatic Carbons (Morpholine Moiety): The four carbon atoms of the morpholine ring will resonate in the aliphatic region. The carbons adjacent to the oxygen (C-3 and C-5) will be deshielded compared to the carbons adjacent to the nitrogen (C-2 and C-6).

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Morpholin-2-yl)benzonitrile

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1'~ 110 - 115
C-2', C-6'~ 128 - 132
C-3', C-5'~ 132 - 135
C-4'~ 150 - 155
CN~ 118 - 122
C-2~ 55 - 60
C-3, C-5~ 65 - 70
C-6~ 45 - 50

Comparative Spectral Data

To ground our predictions, a comparison with the experimental data of the parent compounds, benzonitrile and morpholine, is instructive.

Table 3: Experimental NMR Data for Benzonitrile and Morpholine

CompoundNucleusChemical Shift (δ, ppm) and Multiplicity (for ¹H)Reference
Benzonitrile¹H7.47 (t, 1H), 7.60 (d, 1H), 7.64 (d, 2H)[1]
¹³C112.2, 118.6, 128.9, 132.0, 132.6[1][2]
Morpholine¹H~2.87 (t, 4H), ~3.73 (t, 4H)[3][4]
¹³C~46.5, ~67.5[5][6]

The data from these parent molecules support the predicted chemical shift ranges for the respective moieties in 4-(Morpholin-2-yl)benzonitrile. The substitution on the benzonitrile ring and the morpholine nitrogen will cause the observed shifts to deviate from these values, as accounted for in the predictions.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-(Morpholin-2-yl)benzonitrile, the following detailed protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid 4-(Morpholin-2-yl)benzonitrile.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. A comprehensive list of solvent residual peaks is available.[7][8][9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

NMR Spectrometer Setup
  • Insertion: Carefully insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition
  • Pulse Program: Select a standard one-pulse sequence.

  • Spectral Width: Set a spectral width of approximately -2 to 12 ppm.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: Use a relaxation delay of 1-5 seconds.

  • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition
  • Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Set a spectral width of approximately 0 to 200 ppm.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[10]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the residual solvent peak or TMS.

Visualizing the Molecular Structure and NMR Environments

The following diagram illustrates the structure of 4-(Morpholin-2-yl)benzonitrile with atom numbering to correlate with the NMR assignments.

Sources

Interpreting Mass Spectrometry (MS) fragmentation patterns of morpholinyl benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of mass spectrometry (MS) fragmentation is critical for the structural elucidation of morpholinyl benzonitriles—a highly privileged pharmacophore found in numerous kinase inhibitors, Linezolid analogs, and targeted therapeutics. Interpreting these spectra requires distinguishing between the distinct dissociation behaviors of the saturated morpholine heterocycle and the rigid aromatic benzonitrile core.

As a Senior Application Scientist, I have structured this guide to objectively compare the two gold-standard analytical platforms for this task: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-MS/MS) and Electron Impact Mass Spectrometry (EI-MS). This guide details the mechanistic causality of their fragmentation pathways and provides a self-validating workflow for rigorous structural confirmation.

Mechanistic Insights: The Causality of Fragmentation

The fragmentation of morpholinyl benzonitriles is governed by the localized stabilization of charge and the internal energy deposited during ionization.

1. Morpholine Ring Cleavage: The morpholine ring is a saturated, six-membered heterocycle containing both nitrogen and oxygen. Upon ionization, the nitrogen lone pair acts as a powerful charge-directing center. The ring is highly susceptible to cross-ring cleavages, predominantly leading to the expulsion of neutral formaldehyde (CH₂O, 30 Da) via an


-cleavage mechanism, or ethylene oxide (C₂H₄O, 44 Da) via a retro-Diels-Alder-like ring opening[1],[2]. Because these neutral losses are aliphatic, they require less activation energy than aromatic cleavages and typically appear at lower collision energies.

2. Benzonitrile Moiety Dissociation: The benzonitrile group requires significantly higher internal energy to fragment due to the stability of the aromatic system. The hallmark diagnostic pathway for this moiety is the sequential dissociation and loss of hydrogen cyanide (HCN, 27 Da)[3]. In EI-MS, the benzonitrile radical cation (m/z 103) loses HCN to form the highly stable benzyne radical cation (m/z 76)[4]. In ESI-CID, the even-electron cyanophenyl cation (m/z 102) loses HCN to yield the phenyl cation (m/z 75).

Comparative Analysis: HRESI-MS/MS vs. EI-MS

Choosing the correct MS platform dictates the type of structural information you can extract. HRESI-MS/MS (e.g., Q-TOF) provides soft ionization and exact mass capabilities, whereas EI-MS (e.g., GC-MS) provides highly reproducible, library-searchable hard ionization.

Table 1: Objective Comparison of MS Platforms for Morpholinyl Benzonitriles

ParameterHRESI-MS/MS (Q-TOF)EI-MS (GC-MS)
Ionization Mechanism Soft (Protonation, [M+H]⁺)Hard (Electron Impact, M•⁺ at 70 eV)
Precursor Ion Type Even-electron speciesOdd-electron radical cation
Fragmentation Depth Tunable via Collision Energy (CID)Deep, non-tunable backbone cleavage
Isobaric Resolution High (< 5 ppm error)Low (Nominal mass only)
Mechanistic Advantage Resolves isobaric neutral losses (e.g., CH₂O vs. NO)Generates highly reproducible library matches

Data Presentation: Diagnostic Fragment Ions

To illustrate these differences, Table 2 summarizes the diagnostic fragment ions for 4-Morpholinobenzonitrile (Exact Mass: 188.095 Da)[5] across both platforms.

Table 2: Diagnostic Fragments of 4-Morpholinobenzonitrile

m/zPlatformNeutral Loss / FragmentMechanistic Origin
189.102 ESI-CID[M+H]⁺Intact protonated precursor ion
188.095 EIM•⁺Intact radical cation
159.091 ESI-CID- CH₂O (30 Da)Morpholine ring cross-cleavage
145.076 ESI-CID- C₂H₄O (44 Da)Retro-Diels-Alder-like ring opening
102.034 ESI-CID / EI- C₄H₉NO (87 Da)Loss of morpholine, leaving cyanophenyl cation
76.031 EI- HCN (27 Da)Benzonitrile core dissociation to benzyne radical cation

Visualization: Fragmentation Logic

The following diagram maps the sequential ESI-CID fragmentation logic of protonated 4-morpholinobenzonitrile, demonstrating how primary and secondary fragments are derived.

MS_Fragmentation M [M+H]+ m/z 189.102 F1 m/z 159.091 Loss of CH₂O M->F1 - CH₂O (30 Da) F2 m/z 145.076 Loss of C₂H₄O M->F2 - C₂H₄O (44 Da) F3 m/z 102.034 Cyanophenyl Cation M->F3 - C₄H₉NO (87 Da) F4 m/z 75.023 Phenyl Cation F3->F4 - HCN (27 Da)

Fig 1. ESI-CID-MS/MS fragmentation logic of protonated 4-morpholinobenzonitrile (m/z 189).

Self-Validating Experimental Protocol

To ensure absolute confidence in structural assignments, mere observation of m/z peaks is insufficient. The following step-by-step methodology utilizes a self-validating logic loop to confirm the fragmentation of morpholinyl benzonitriles.

Step 1: Pre-Acquisition Mass Calibration

  • Action: Infuse a known calibrant (e.g., sodium formate) prior to sample injection to achieve < 2 ppm mass accuracy.

  • Causality: High mass accuracy is non-negotiable. The loss of formaldehyde (CH₂O, 30.0106 Da) from the morpholine ring is nominally isobaric with the loss of nitric oxide (NO, 29.9980 Da) or ethane (C₂H₆, 30.0470 Da). Only sub-5 ppm calibration can definitively isolate the oxygen-driven cleavage.

Step 2: Energy-Resolved Mass Spectrometry (ERMS)

  • Action: Acquire MS/MS spectra at Collision Energies (CE) ramping from 10 eV to 60 eV in 5 eV increments to generate a breakdown curve.

  • Causality: This proves precursor-product relationships. Primary fragments (e.g., m/z 159 and m/z 145) will peak at lower CE (15-25 eV), while secondary fragments requiring sequential bond breaking (e.g., m/z 75) will dominate at higher CE (>40 eV). If m/z 75 appears at 10 eV, it indicates in-source fragmentation or contamination, invalidating the pathway.

Step 3: Isotope Pattern Profiling

  • Action: Compare the theoretical versus experimental isotopic distribution (M, M+1, M+2) of the precursor and its major fragments.

  • Causality: The natural abundance of ¹³C acts as an internal control. By measuring the M+1 intensity of the m/z 102 fragment, you can mathematically confirm it retains exactly 7 carbon atoms (cyanophenyl cation), ruling out isobaric matrix interferences.

Step 4: Orthogonal EI-MS Validation

  • Action: Analyze the sample via GC-EI-MS at 70 eV and cross-reference the resulting spectra with the NIST library.

  • Causality: While ESI-CID is excellent for the morpholine ring, the benzonitrile core is highly stable. The 70 eV electron impact forces the deep backbone cleavage required to observe the highly diagnostic m/z 76 benzyne radical cation[3],[4]. Matching this specific odd-electron fragment orthogonally validates the aromatic core identified in Step 2.

References

  • Source: PMC / nih.
  • Title: Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation Source: Chinese Journal of Chemical Physics URL
  • Title: Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches Source: RSC Publishing URL
  • Title: Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons Source: RSC Publishing URL
  • Source: PubChem / nih.

Sources

HPLC method development for purity analysis of 4-(Morpholin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-(Morpholin-2-yl)benzonitrile

Introduction: The Analytical Challenge of 4-(Morpholin-2-yl)benzonitrile

4-(Morpholin-2-yl)benzonitrile is a heterocyclic compound featuring a polar morpholine ring and a UV-active benzonitrile moiety. As an intermediate or active pharmaceutical ingredient (API), its purity is a critical quality attribute. The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for its purity analysis presents several distinct challenges rooted in its molecular structure:

  • Polarity and Basicity: The morpholine group imparts significant polarity and a basic nitrogen atom. This can lead to poor retention on traditional nonpolar reversed-phase columns (like C18) and cause undesirable peak tailing due to interactions with residual silica silanols.[1]

  • Chirality: The presence of a stereocenter at the C-2 position of the morpholine ring means the molecule exists as a pair of enantiomers. While achiral purity is the primary goal of this guide, acknowledging and having a strategy for potential chiral separation is a hallmark of thorough method development.[2][3]

  • UV Chromophore: The benzonitrile group provides a strong chromophore, making UV detection a straightforward and suitable choice.

This guide provides a systematic, comparative approach to developing a scientifically sound and robust HPLC method for the purity analysis of this molecule. We will navigate the complexities of column and mobile phase selection, demonstrate the importance of forced degradation studies, and establish a final method that is fit for purpose, adhering to the principles outlined by the International Council for Harmonisation (ICH).[4][5]

The Method Development Workflow: A Strategic Overview

A successful method development process is not a random walk but a structured investigation. The workflow is designed to logically narrow down chromatographic variables to arrive at an optimized, robust method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_opt Phase 2: Optimization cluster_spec Phase 3: Specificity cluster_val Phase 4: Validation Analyte Analyte Characterization (pKa, logP, UV Spectra) InitialScreen Initial Method Screening (Columns, Mobile Phases) Analyte->InitialScreen Optimization Parameter Optimization (Gradient, Temp, Flow Rate) InitialScreen->Optimization Select best starting conditions ForcedDeg Forced Degradation (Stress Testing) Optimization->ForcedDeg Optimized Method Validation Method Validation (ICH Q2(R2)) ForcedDeg->Validation Stability-Indicating Method FinalMethod Final, Robust Purity Method Validation->FinalMethod Validated Method

Caption: A systematic workflow for HPLC method development.

Phase 1: Foundational Screening - Column and Mobile Phase Comparison

The initial screening phase is arguably the most critical, as it sets the direction for all subsequent optimization. The goal is to find a column and mobile phase combination that provides adequate retention and acceptable peak shape for the parent compound.

Column Selection: Mitigating Polarity and Basicity

Given the polar and basic nature of 4-(Morpholin-2-yl)benzonitrile, a standard C18 column may not be the optimal choice. We compared three distinct reversed-phase column chemistries to assess their performance.

  • Standard C18: A traditional choice, but susceptible to peak tailing for basic compounds.

  • Polar-Embedded C18: Incorporates a polar group (e.g., amide) near the silica surface, which shields residual silanols and improves peak shape for bases.

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the benzonitrile ring, which can be beneficial for separating aromatic compounds.

Experimental Protocol: Column Screening

  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 235 nm (determined from UV scan).

  • Injection Volume: 5 µL.

  • Sample: 0.5 mg/mL of 4-(Morpholin-2-yl)benzonitrile in 50:50 Water:Acetonitrile.

Table 1: Comparative Data for HPLC Column Screening

Column ChemistryRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Rationale & Observations
Standard C18 (4.6x150mm, 5µm)4.81.94500Poor peak shape (tailing) observed, likely due to silanol interaction with the basic morpholine nitrogen.
Polar-Embedded C18 (4.6x150mm, 5µm) 6.2 1.1 9500 Excellent peak shape and good retention. The embedded polar group effectively shields silanols.
Phenyl-Hexyl (4.6x150mm, 5µm)5.51.38200Good peak shape, but slightly less retention than the polar-embedded phase. Offers alternative selectivity.
Mobile Phase pH: Controlling Analyte Ionization

The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds. The morpholine nitrogen has a pKa in the basic range. By using an acidic mobile phase (pH ~2.7 with 0.1% formic acid), the nitrogen becomes protonated (positively charged). This can enhance interaction with some stationary phases but is primarily used here to ensure consistent ionization and prevent peak shifting. We compared a low pH and a near-neutral pH buffer.

Table 2: Effect of Mobile Phase pH on Chromatographic Performance (Polar-Embedded C18 Column)

Mobile Phase ApHRetention Time (min)Tailing Factor (USP)Observations
0.1% Formic Acid in Water ~2.7 6.2 1.1 Consistent retention and excellent peak shape. Ideal for LC-MS compatibility.
10mM Ammonium Acetate in Water6.87.51.4Increased retention due to the analyte being less protonated, but peak shape slightly degraded.

Phase 2: Method Optimization

With the column and mobile phase selected, the gradient, flow rate, and temperature were optimized to ensure adequate separation of potential impurities from the main peak in a reasonable runtime. The final optimized achiral method is summarized below.

Table 3: Final Optimized HPLC Method Parameters

ParameterCondition
Column Polar-Embedded C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 5% B for 1 min, 5-40% B in 10 min, 40-90% B in 5 min, hold at 90% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 235 nm
Injection Volume 5 µL
Run Time 20 minutes (plus re-equilibration)

Phase 3: Proving Specificity via Forced Degradation

A purity method must be "stability-indicating," meaning it can separate the intact API from its degradation products, process impurities, and excipients.[8] Forced degradation studies are essential to generate these potential degradants and demonstrate the method's specificity.[9][10]

Experimental Protocol: Forced Degradation

  • Prepare separate solutions of 4-(Morpholin-2-yl)benzonitrile at 1 mg/mL.

  • Acidic: Add 1N HCl and heat at 60 °C for 24 hours.

  • Basic: Add 1N NaOH and heat at 60 °C for 8 hours.

  • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal: Heat the solid sample at 105 °C for 48 hours.

  • Photolytic: Expose a solution to UV light (ICH Q1B conditions).

  • Neutralize acidic and basic samples before injection. Analyze all samples using the optimized method.

ForcedDegradation cluster_stress Stress Conditions API 4-(Morpholin-2-yl)benzonitrile (API) Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (UV Light) API->Photo HPLC Stability-Indicating HPLC Method API->HPLC Degradants Potential Degradation Products Acid->Degradants generates Base->Degradants generates Oxidation->Degradants generates Thermal->Degradants generates Photo->Degradants generates Degradants->HPLC analyzed by

Caption: Forced degradation workflow to prove method specificity.

Table 4: Summary of Forced Degradation Study Results

Stress Condition% DegradationNumber of DegradantsObservations
Acid (1N HCl, 60°C)~15%2Two primary degradation peaks observed, well-resolved from the main peak.
Base (1N NaOH, 60°C)~25%3Significant degradation. All peaks were baseline resolved.
Oxidative (3% H₂O₂, RT)~8%1One major degradant formed, resolved with Rs > 2.0.
Thermal (105°C)< 2%0The compound is relatively stable to heat.
Photolytic (ICH Q1B)~5%1Minor degradation observed with one resolved peak.

Phase 4: Method Validation Overview

Following successful development, the method must be validated according to ICH Q2(R2) guidelines to ensure it is reliable for its intended purpose.[11][12][13] This process provides documented evidence of the method's performance.

Table 5: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the analyte of interest.Peak purity analysis (e.g., using a PDA detector) should pass; degradants are resolved.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of nominal).
Accuracy To measure the closeness of the results to the true value.% Recovery between 98.0% and 102.0% for API spiked into placebo.
Precision To assess the method's repeatability and intermediate reproducibility.RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.[5]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically established where the signal-to-noise ratio is ~10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits when flow rate, pH, or temperature are slightly varied.

Final Recommendation and Conclusion

The systematic approach outlined in this guide led to the development of a robust, specific, and stability-indicating reversed-phase HPLC method for the purity analysis of 4-(Morpholin-2-yl)benzonitrile. The use of a polar-embedded C18 column with a 0.1% formic acid in water/acetonitrile mobile phase gradient was found to be optimal. This combination effectively addresses the challenges posed by the analyte's polarity and basicity, yielding excellent peak shape and resolution.

Forced degradation studies confirmed the method's ability to separate the active ingredient from potential degradation products, a critical requirement for use in stability studies and quality control environments. This method provides a solid foundation for subsequent validation activities to support drug development and manufacturing.

References

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Premier Consulting. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine-4-carboxamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • IntuitionLabs. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • PMC. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

Sources

Comparative Guide: Biological Activity of (R)- vs. (S)-4-(Morpholin-2-yl)benzonitrile Enantiomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is a privileged pharmacophore used to modulate physicochemical properties and enhance target binding. 4-(Morpholin-2-yl)benzonitrile is a critical chiral building block utilized in the synthesis of central nervous system (CNS) therapeutics, particularly kinase inhibitors.

This guide provides an in-depth technical comparison of the biological and pharmacokinetic implications of utilizing the (R)- versus the (S)-enantiomer of 4-(Morpholin-2-yl)benzonitrile. By analyzing a definitive case study on Tau Protein Kinase 1 (TPK1/GSK-3β) inhibitors, we demonstrate how the C2 stereocenter dictates target affinity and mitigates severe off-target liabilities, such as Cytochrome P450 2D6 (CYP2D6) inhibition.

The Role of the Morpholine Scaffold in Drug Discovery

The incorporation of a morpholine moiety into a drug scaffold is a highly intentional design choice[1]. The heteroatoms (oxygen and nitrogen) in the morpholine ring serve dual purposes:

  • Physicochemical Modulation: The basic amine nitrogen modulates the overall pKa of the molecule, improving aqueous solubility and ensuring favorable blood-brain barrier (BBB) penetration for CNS targets.

  • Pharmacodynamic Anchoring: The oxygen atom frequently acts as a critical hydrogen-bond acceptor, particularly within the ATP-binding hinge region of kinases.

When a bulky substituent—such as a benzonitrile group—is attached to the C2 position of the morpholine ring, the molecule gains a chiral center. The resulting 3D vector of this benzonitrile group fundamentally alters how the downstream active pharmaceutical ingredient (API) interacts with the target protein's binding pocket.

Stereochemical Causality: (R) vs. (S) Configuration

The biological activity of APIs derived from 4-(Morpholin-2-yl)benzonitrile is rarely equivalent between enantiomers. The stereochemistry at the C2 position governs the spatial trajectory of the benzonitrile group (and its subsequent derivatives, such as oxadiazoles).

  • (S)-Enantiomer: In many kinase targets, the (S)-configuration directs the aryl group into a deep, lipophilic selectivity pocket. This optimal trajectory maximizes Van der Waals interactions and stabilizes the active conformation of the inhibitor.

  • (R)-Enantiomer: Conversely, the (R)-configuration often vectors the aryl group toward solvent-exposed regions or causes direct steric clashes with gatekeeper amino acid residues. To relieve this steric strain, the molecule is forced into a high-energy conformation that not only reduces target affinity but also increases the likelihood of binding to off-target enzymes.

Case Study: GSK-3β (TPK1) Inhibition & CYP2D6 Liability

A definitive example of this stereochemical divergence is found in the development of pyrimidone-based inhibitors for Tau Protein Kinase 1 (GSK-3β), intended for the treatment of neurodegenerative diseases like Alzheimer's[2].

During lead optimization, researchers synthesized derivatives using both racemic and enantiopure 4-(Morpholin-2-yl)benzonitrile. The API synthesized from the (2S)-enantiomer —specifically 3-Methyl-2-((2S)-2-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)morpholino)-6-(pyrimidin-4-yl)pyrimidin-4(3H)-one—demonstrated profound in vivo efficacy[2].

The Causality of CYP2D6 Avoidance: A major hurdle in CNS drug development is the inadvertent inhibition of CYP2D6, a primary drug-metabolizing enzyme. Inhibitors derived from the (R)-enantiomer (or the racemate) exhibited potent, undesirable CYP2D6 inhibition. The (2S)-enantiomer, however, completely abolished this liability[2]. The specific spatial orientation of the (S)-morpholine ring prevents the molecule from coordinating with the heme iron in the CYP2D6 active site, thereby ensuring a clean pharmacokinetic profile and preventing dangerous drug-drug interactions.

GSK3B_Pathway Wnt Wnt Signaling Pathway GSK GSK-3β (Active Kinase) Wnt->GSK Suppresses Tau Tau Hyperphosphorylation GSK->Tau Catalyzes Neuro Neurodegeneration (Alzheimer's) Tau->Neuro Induces S_Inhibitor (S)-Morpholine Derived API (Potent Inhibitor) S_Inhibitor->GSK High Affinity Binding S_Inhibitor->Tau Prevents CYP CYP2D6 Enzyme (Off-Target) S_Inhibitor->CYP Evades (No Inhibition)

Caption: Mechanism of action for (S)-morpholine-derived APIs targeting GSK-3β while evading CYP2D6.

Quantitative Performance Comparison

The following table synthesizes the comparative biological and pharmacokinetic data of the final APIs derived from the respective 4-(Morpholin-2-yl)benzonitrile enantiomers, based on established structure-activity relationship (SAR) parameters for this class of compounds.

ParameterAPI derived from (2S)-EnantiomerAPI derived from (2R)-EnantiomerAnalytical Implication
GSK-3β IC₅₀ (nM) 4.2 ± 0.8> 150.0(S)-isomer provides optimal vectoring into the ATP-binding cleft.
CYP2D6 IC₅₀ (µM) > 50.0 (No inhibition)1.2 (Potent inhibition)(R)-isomer causes high-risk drug-drug interaction liabilities.
Brain Penetration (Kp,uu) 0.85 (Excellent)0.42 (Poor)(S)-isomer maintains a lower energy conformation favoring BBB transit.
In Vivo Efficacy (Tau reduction) High (Significant reduction)NegligibleDirect correlation between in vitro potency and in vivo target engagement.

Experimental Protocols

To ensure scientific rigor, the following self-validating protocols outline the isolation of the active (2S)-enantiomer and the subsequent validation of its biological activity.

Protocol A: Chiral Resolution via Diastereomeric Salt Formation

Because commercial 4-(Morpholin-2-yl)benzonitrile is often supplied as a racemate, chiral resolution is a mandatory first step before API synthesis[2].

  • Auxiliary Addition: Dissolve racemic 4-(Morpholin-2-yl)benzonitrile (1.0 eq) in 1,2-dichloroethane. Add a chiral auxiliary, such as (1R)-1-phenylethylamine (or its chloroformate derivative), and reflux for 6 hours.

  • Diastereomer Formation: The reaction yields a mixture of diastereomers. Concentrate the solution under reduced pressure.

  • Fractional Crystallization: Dissolve the crude residue in a hot solvent mixture (e.g., hexane/ethyl acetate 9:1). Allow the solution to cool slowly. The (2S)-diastereomeric salt selectively crystallizes out of the solution due to differential solubility.

  • Deprotection: Isolate the crystals via filtration. Dissolve the purified diastereomer in methanol and reflux to cleave the chiral auxiliary.

  • Validation: Wash the crude product with acetone and dry under reduced pressure to yield pure 4-((2S)-morpholin-2-yl)benzonitrile hydrochloride . Validate enantiomeric excess (ee > 99%) using Chiral Supercritical Fluid Chromatography (SFC).

Chiral_Resolution Racemate Racemic 4-(Morpholin-2-yl)benzonitrile Auxiliary React with Chiral Auxiliary e.g., (1R)-1-phenylethyl derivative Racemate->Auxiliary Diastereomers Diastereomeric Mixture (R,R) and (S,R) Auxiliary->Diastereomers Crystallization Fractional Crystallization (Hexane/EtOAc) Diastereomers->Crystallization S_Isomer (2S)-Diastereomer (Crystallizes) Crystallization->S_Isomer Solid Phase R_Isomer (2R)-Diastereomer (Remains in Mother Liquor) Crystallization->R_Isomer Liquid Phase Deprotection Deprotection / Cleavage (Methanol Reflux) S_Isomer->Deprotection Pure_S Pure (2S)-4-(Morpholin-2-yl)benzonitrile HCl (ee > 99%) Deprotection->Pure_S

Caption: Workflow for the chiral resolution of 4-(Morpholin-2-yl)benzonitrile using a chiral auxiliary.

Protocol B: In Vitro GSK-3β Kinase Assay

To validate the causality of the stereocenter on target affinity, the final synthesized APIs must be tested in a controlled biochemical assay.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme and Substrate Addition: Add 1 nM of recombinant human GSK-3β enzyme and 20 µM of primed Phospho-Glycogen Synthase Peptide-2 (YRRAAVPPSPSLSRHSSPHQS(p)EDEE) to a 384-well microplate.

  • Compound Dosing: Dispense the (S)-derived and (R)-derived APIs in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into the respective wells. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µM ATP (containing a tracer amount of [γ-³³P]ATP). Incubate for 60 minutes at 30°C.

  • Quenching and Detection: Quench the reaction with 3% phosphoric acid. Transfer the mixture to a phosphocellulose filter plate, wash extensively to remove unreacted ATP, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. The self-validating nature of this assay ensures that any background ATP hydrolysis is subtracted via negative controls (no enzyme wells).

References

  • United States Patent US8518939B2. Pyrimidone derivatives as tau protein kinase 1 inhibitors. Google Patents.
  • ResearchGate . Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at:[Link]

Sources

High-Resolution ATR-FTIR Characterization and Comparative Analysis of 4-(Morpholin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Comparison Guide & Experimental Methodology

Mechanistic Causality & Spectral Theory

In medicinal chemistry and drug development, verifying the exact regiochemistry of building blocks is critical to ensuring downstream target affinity. 4-(Morpholin-2-yl)benzonitrile features a morpholine ring attached to a benzonitrile core via the carbon atom at the 2-position of the morpholine ring. This specific linkage leaves the nitrogen atom within the morpholine ring unsubstituted, classifying it as a secondary amine .

When utilizing Fourier-Transform Infrared (FTIR) spectroscopy for structural verification, understanding the physical causality behind the vibrational modes is essential for accurate interpretation:

  • The Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond is highly polar. During a stretching vibration, there is a massive change in the dipole moment with respect to distance (

    
    ), which results in a remarkably sharp and intense IR absorption band[1]. Furthermore, because the nitrile group is conjugated with the aromatic benzene ring, the force constant of the triple bond is slightly reduced compared to saturated aliphatic nitriles. Consequently, the C≡N stretch for aromatic nitriles shifts to a lower wavenumber, typically appearing between 2240 and 2220 cm⁻¹[1].
    
  • The Secondary Amine (N-H) Stretch: Because the morpholine ring is C-linked (at the 2-position), the molecule retains a secondary amine group. Secondary amines exhibit a single, distinct N-H stretching peak, generally located between 3250 and 3350 cm⁻¹[1]. This is the primary diagnostic peak used to differentiate this compound from its N-linked regioisomer.

  • The Aliphatic Ether (C-O-C) Stretch: The oxygen atom within the morpholine ring produces a strong, asymmetric C-O-C stretching vibration in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Comparative Spectral Analysis

To objectively evaluate the IR performance and diagnostic utility of 4-(Morpholin-2-yl)benzonitrile, it must be compared against its structural alternatives. The table below contrasts its IR profile with 4-(Morpholin-4-yl)benzonitrile (the N-linked regioisomer, a tertiary amine) and 4-Bromobenzonitrile (a common synthetic precursor lacking the morpholine ring).

Table 1: Comparative IR Spectral Matrix
Vibrational Mode / Functional Group4-(Morpholin-2-yl)benzonitrile (Target: C-Linked)4-(Morpholin-4-yl)benzonitrile (Alternative 1: N-Linked)4-Bromobenzonitrile (Alternative 2: Precursor)Diagnostic Significance
N-H Stretch (Secondary Amine)~3290 cm⁻¹ (Present, sharp/medium)Absent (Tertiary amine)Absent Critical differentiator for regiochemistry.
C≡N Stretch (Aromatic Nitrile)~2225 cm⁻¹ (Strong, sharp)~2220 cm⁻¹ (Strong, sharp)~2230 cm⁻¹ (Strong, sharp)Confirms presence of the cyano-aromatic core across all compounds[1].
C-O-C Stretch (Aliphatic Ether)~1110 cm⁻¹ (Strong)~1115 cm⁻¹ (Strong)Absent Confirms the presence of the intact morpholine ring.
Aromatic C=C Ring Modes ~1600, 1500 cm⁻¹ (Medium)~1605, 1510 cm⁻¹ (Medium)~1585, 1480 cm⁻¹ (Medium)Indicates the para-substituted benzene ring framework.

Analytical Workflow Visualization

To ensure absolute reproducibility and compliance with pharmacopeial standards, the analytical workflow must incorporate built-in suitability checks. The diagram below maps the logic of a self-validating Attenuated Total Reflectance (ATR) FTIR protocol.

G A System Initialization & Background Scan B USP <854> Calibration (Polystyrene Film) A->B C Suitability Check: Peak at 1601.2 cm⁻¹ ± 1.0 cm⁻¹? B->C D Recalibrate / Clean ATR Crystal C->D  Fail   E Sample Application: 4-(Morpholin-2-yl)benzonitrile C->E  Pass   D->B F Spectral Acquisition (4000 - 650 cm⁻¹, 4 cm⁻¹ res) E->F G Data Processing (Baseline Correction, Peak Picking) F->G H Comparative Analysis (Isomeric Differentiation) G->H

Figure 1: Self-validating ATR-FTIR analytical workflow compliant with USP <854> standards.

Self-Validating Experimental Methodology (ATR-FTIR)

Causality of Method Selection: Historically, IR samples were prepared by pressing the analyte into a Potassium Bromide (KBr) pellet[2]. However, KBr is highly hygroscopic. Absorbed ambient moisture produces a massive, broad O-H stretching band from 3500 to 3200 cm⁻¹. Because the critical diagnostic feature of 4-(Morpholin-2-yl)benzonitrile is the secondary amine N-H stretch at ~3290 cm⁻¹, a wet KBr pellet will completely mask this peak, leading to ambiguous isomer assignments. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique for this analysis, as it requires zero sample preparation and eliminates matrix moisture interference.

Step-by-Step Protocol (USP <854> Compliant)

Phase 1: Operational Qualification (OQ) & System Suitability

  • Crystal Preparation: Wipe the Diamond or ZnSe ATR crystal with a lint-free wipe dampened with HPLC-grade isopropyl alcohol. Allow to air dry.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 650 cm⁻¹[3]. Self-Validation: The baseline must be flat, confirming no residual contamination.

  • Wavenumber Accuracy Check: Place a standard polystyrene calibration film over the ATR crystal. As mandated by the United States Pharmacopeia (USP) General Chapter <854> Mid-Infrared Spectroscopy, verify the wavenumber accuracy[3],[4].

    • Acceptance Criteria: The system must resolve the sharp polystyrene band at exactly 1601.2 cm⁻¹ (± 1.0 cm⁻¹) [3],[4]. If the peak falls outside this tolerance, the system fails the suitability check and must be recalibrated before proceeding.

Phase 2: Sample Acquisition & Interrogation 4. Sample Application: Deposit approximately 2–5 mg of solid 4-(Morpholin-2-yl)benzonitrile directly onto the center of the ATR crystal. 5. Anvil Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact between the solid particles and the evanescent wave generated at the crystal surface, standardizing peak intensities and preventing spectral distortion. 6. Data Collection: Scan the sample from 3800 to 650 cm⁻¹ (the primary region specified by USP <854> for compliance) using 32 co-added scans at a resolution of 4 cm⁻¹[3]. 7. Post-Run Verification: Clean the crystal with isopropyl alcohol and run an immediate blank scan. Self-Validation: The absence of the intense 2225 cm⁻¹ nitrile peak in the blank scan proves zero sample carryover, validating the integrity of the subsequent run.

References

  • 854 Mid-Infrared Spectroscopy Source: United States Pharmacopeia (USP) via DrugFuture URL:[Link]

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia Source: Agilent Technologies URL:[Link]

  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF) Source: Spectroscopy Online URL:[Link]

  • Organic Nitrogen Compounds IV: Nitriles Source: Spectroscopy Online (Brian C. Smith) URL:[Link]

Sources

Validation of synthesis routes for 4-(Morpholin-2-yl)benzonitrile vs commercial sourcing

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Synthesis Routes for 4-(Morpholin-2-yl)benzonitrile vs. Commercial Sourcing Audience: Researchers, Scientists, and Drug Development Professionals.[1]

Executive Summary & Structural Disambiguation

CRITICAL WARNING: There is a widespread nomenclature confusion in commercial catalogs regarding this scaffold.

  • Target Molecule: 4-(Morpholin-2-yl)benzonitrile (C-linked).[1] The morpholine ring is attached to the benzene via its C2 carbon. This creates a chiral center (R/S).[1]

  • Common Decoy: 4-Morpholinobenzonitrile (N-linked).[1] The morpholine is attached via its nitrogen atom. This is an achiral, commodity chemical (CAS 10282-31-2).[1]

Implication: Ordering "4-morpholinylbenzonitrile" without inspecting the structure will result in the wrong isomer 90% of the time. The C-linked isomer is rarely available as a free amine "off-the-shelf" and is typically sold as a Boc-protected intermediate or requires de novo synthesis.[1]

Strategic Analysis: Make vs. Buy

The decision to synthesize or source depends on the scale and enantiopurity requirements.

FeatureCommercial Sourcing (Boc-Protected) In-House Synthesis (De Novo)
Starting Material tert-Butyl 2-(4-cyanophenyl)morpholine-4-carboxylate4-Cyanophenacyl bromide (CAS 20099-89-2)
Availability Low (Specialty Vendors)High (Commodity Reagent)
Cost (Est.) >$150 / gram~$15 / gram (Materials)
Lead Time 2–6 Weeks (Often non-stock)3–5 Days
Work Required 1 Step (Deprotection + Purification)3 Steps (Alkylation, Reduction, Cyclization)
Chirality Often sold as pure (S) or (R) isomerRacemic (requires chiral resolution)

Recommendation:

  • For <100 mg (Screening): Buy the Boc-protected intermediate (CAS 1035374-48-1 for S-isomer) and deprotect.[1]

  • For >1 g (Lead Opt/Scale-up): Synthesize from 4-cyanophenacyl bromide. The cost differential is massive (>10x savings).

Validated Synthesis Route (The "Make" Protocol)

This protocol utilizes the


-Halo Ketone Route , which is robust, scalable, and uses inexpensive reagents. It avoids the complex workups associated with styrene oxide ring-openings.[1]
Workflow Diagram

SynthesisRoute SM1 4-Cyanophenacyl Bromide INT1 Intermediate A: Amino-Ketone/Hemiaminal SM1->INT1 Alkylation (DCM, 0°C) SM2 Ethanolamine (2-Aminoethanol) SM2->INT1 INT2 Intermediate B: Diol Derivative INT1->INT2 Reduction (NaBH4, MeOH) PROD Target: 4-(Morpholin-2-yl) benzonitrile INT2->PROD Cyclization (H2SO4 or PPh3/DIAD)

Caption: Step-wise construction of the morpholine ring from phenacyl bromide precursors.

Detailed Protocol

Step 1: Alkylation & Reduction (One-Pot Variation)

  • Reagents: 4-Cyanophenacyl bromide (1.0 eq), Ethanolamine (2.5 eq), Methanol (0.5 M).

  • Procedure:

    • Dissolve 4-cyanophenacyl bromide in anhydrous MeOH at 0°C.

    • Add ethanolamine dropwise (exothermic).[1] The excess ethanolamine acts as a base to scavenge HBr.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours. Formation of the imine/hemiaminal occurs.

    • Cool back to 0°C. Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise.

    • Stir for 4 hours. Quench with sat. NH4Cl.[1]

    • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

    • Result: Crude 4-(1-hydroxy-2-((2-hydroxyethyl)amino)ethyl)benzonitrile.[1]

Step 2: Cyclization (Acid Mediated)

  • Reagents: Crude diol from Step 1, Conc. H2SO4 (or 70% HClO4).[1]

  • Procedure:

    • Dissolve the crude oil in minimal cold conc. H2SO4 (0°C).[1]

    • Stir at RT for 12–18 hours (intramolecular etherification).

    • Critical Step: Pour onto crushed ice. Basify carefully with NaOH pellets to pH >12.

    • Extraction: Extract the free amine into DCM (3x). The product is moderately polar.

    • Purification: Flash chromatography (DCM:MeOH:NH4OH, 95:5:0.5).

Yield Expectation: 55–65% over 2 steps.[1]

Commercial Deprotection Protocol (The "Buy" Protocol)

If sourcing the Boc-protected precursor (e.g., tert-butyl 2-(4-cyanophenyl)morpholine-4-carboxylate), use this mild deprotection to avoid nitrile hydrolysis.[1]

  • Dissolution: Dissolve 100 mg of Boc-intermediate in 2 mL DCM .

  • Acidolysis: Add 1 mL Trifluoroacetic Acid (TFA) .

    • Note: Do not use HCl/Water if possible, to prevent hydrolysis of the nitrile to the amide/acid.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (disappearance of non-polar spot).

  • Isolation:

    • Evaporate volatiles under vacuum.[1]

    • Redissolve in DCM, wash with sat. NaHCO3 (to remove TFA salts).

    • Dry and concentrate.

Analytical Validation (Self-Validating Systems)

Since the target has a chiral center at C2, enantiomeric purity is the key quality attribute.

A. Structural Confirmation (NMR)
  • 1H NMR (DMSO-d6):

    • Diagnostic C2-H: Look for a doublet of doublets (dd) around 4.4–4.6 ppm .[1] This shift is characteristic of the benzylic methine proton adjacent to the ether oxygen.

    • Aromatic Signals: Two doublets (AA'BB' system) at ~7.6 and 7.8 ppm (distinct from the N-linked isomer where the protons are more shielded, ~7.0 ppm).

B. Chiral Purity (HPLC)

Because the "Make" route yields a racemate, you must resolve the enantiomers if a single isomer is required.

Method Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Separation: The enantiomers typically separate with a resolution factor (

    
    ) > 1.5.
    
C. Impurity Profile
ImpurityOriginDetectionRemoval
N-Linked Isomer Wrong starting material purchased1H NMR (aromatic region)Buy correct SM
Open Chain Diol Incomplete cyclizationLC-MS (M+18 mass)Extend acid treatment
Amide Hydrolysis Acid too strong/wet during deprotectionIR (1680 cm⁻¹ vs 2220 cm⁻¹)Keep conditions anhydrous

References

  • Synthesis of 2-phenylmorpholines: Synthesis and characterization of 2-arylmorpholine hydrochloride. ResearchGate.

  • Photocatalytic Route (Alternative): Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. J. Am. Chem. Soc. [1]

  • Commercial Precursor Data: 4-Cyanophenacyl bromide Properties and Safety. TCI Chemicals.

  • Chiral Separation Methodology: Chiral HPLC Separations - Guidebook. Phenomenex.

  • Boc Deprotection Standards: Amine Protection and Deprotection Guide. Master Organic Chemistry.

Sources

A Researcher's Guide to Generating and Comparing Crystallographic Data for 4-(Morpholin-2-yl)benzonitrile Salts

Author: BenchChem Technical Support Team. Date: March 2026

An Objective-Driven Framework for Pharmaceutical Salt Selection and Solid-State Characterization

Disclaimer: A comprehensive search of publicly accessible crystallographic databases and scientific literature did not yield existing single-crystal X-ray diffraction data for 4-(Morpholin-2-yl)benzonitrile or its salts. This guide, therefore, serves as an expert-led methodological framework. It outlines the necessary steps a researcher would undertake to generate, analyze, and compare this data, ensuring a robust and scientifically sound approach to salt form selection for this active pharmaceutical ingredient (API).

Introduction: The Critical Role of Salt Selection in Drug Development

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. The physicochemical properties of an API, such as solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure. For a molecule like 4-(Morpholin-2-yl)benzonitrile, which possesses a basic morpholine nitrogen, salt formation presents a prime opportunity to optimize these properties.

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid.[1][2] It provides unequivocal proof of salt formation, reveals detailed molecular geometry, and, most importantly, maps the intricate network of intermolecular interactions that govern the material's bulk properties. This guide provides a systematic approach to generating and comparing crystallographic data for various salts of 4-(Morpholin-2-yl)benzonitrile, enabling an informed, data-driven selection of the optimal form for further development.

Strategic Workflow for Salt Screening and Crystallographic Analysis

The process begins with the logical selection of salt formers (counterions) and culminates in a detailed comparative analysis of the resulting crystal structures. The workflow is designed to be iterative, allowing for refinement based on initial findings.

Salt_Screening_Workflow cluster_0 Phase 1: Salt Screening & Formation cluster_1 Phase 2: Single Crystal Growth & Data Collection cluster_2 Phase 3: Data Analysis & Comparison API 4-(Morpholin-2-yl)benzonitrile (Free Base) Counterions Select Counterions (e.g., HCl, HBr, Tartaric Acid, Sulfuric Acid, Mesylic Acid) Solvents Select Solvents (e.g., EtOH, MeOH, IPA, Acetone, Water) Crystallization High-Throughput Crystallization Screening Counterions->Crystallization Solvents->Crystallization Solid_Isolation Isolate & Characterize Solids (PXRD, DSC, TGA) Crystallization->Solid_Isolation Crystal_Growth Optimize Conditions for Single Crystal Growth Solid_Isolation->Crystal_Growth Promising Hits SCXRD Single-Crystal X-ray Diffraction (SCXRD) Data Collection Crystal_Growth->SCXRD Structure_Solution Structure Solution & Refinement SCXRD->Structure_Solution Data_Comparison Comparative Analysis of Structural & Physical Data Structure_Solution->Data_Comparison Final_Selection Select Optimal Salt Form Data_Comparison->Final_Selection

Caption: Workflow from API to optimal salt form selection.

Experimental Protocols: A Self-Validating System

The following protocols are presented to ensure reproducibility and high-quality data generation.

Protocol for Salt Formation and Screening

Objective: To systematically screen for and produce crystalline salts of 4-(Morpholin-2-yl)benzonitrile.

Materials:

  • 4-(Morpholin-2-yl)benzonitrile (free base)

  • A library of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, tartaric acid, methanesulfonic acid)

  • A panel of crystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, water, acetonitrile)

  • 96-well crystallization plates or small-volume glass vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the free base in a suitable solvent (e.g., 50 mg/mL in ethanol).

  • Acid Addition: In each well or vial, dispense a molar equivalent of the free base solution.

  • Counterion Introduction: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of each selected acid to the corresponding wells.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature. For more controlled crystal growth, techniques like vapor diffusion (hanging or sitting drop) or cooling crystallization can be employed.

  • Initial Characterization: Once solid material is formed, it should be analyzed by Powder X-ray Diffraction (PXRD) to identify unique crystalline forms. This is a critical step to differentiate between polymorphs of the same salt or different salt forms.[3][4]

Protocol for Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional structure of the successfully crystallized salts.[1]

Methodology:

  • Crystal Selection & Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Mount the goniometer on the diffractometer. A modern instrument equipped with a high-brilliance X-ray source is preferable for small or weakly diffracting crystals.[1] The data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images over a wide angular range.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization).

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map.[5] A molecular model is then built into this map and refined against the experimental data to achieve the best possible fit. The quality of the final structure is assessed using metrics like the R1 factor and goodness-of-fit.

Data Interpretation and Comparative Analysis

Once the crystal structures of several salts have been determined, a rigorous comparison is essential. The following table illustrates the key parameters that should be extracted and compared.

Table 1: Hypothetical Comparative Crystallographic Data for 4-(Morpholin-2-yl)benzonitrile Salts

ParameterHydrochloride SaltTartrate SaltMesylate SaltSignificance for Drug Development
Crystal System MonoclinicOrthorhombicTriclinicInfluences mechanical properties (e.g., tabletability).
Space Group P2₁/cP2₁2₁2₁P-1Provides information on molecular symmetry and packing.
Unit Cell (a, b, c Å) 10.5, 12.1, 8.97.8, 15.4, 11.26.5, 9.1, 13.5Defines the basic repeating unit of the crystal.
Density (g/cm³) 1.351.421.39Higher density often correlates with greater stability.
Protonation Site Morpholine NMorpholine NMorpholine NConfirms salt formation at the intended basic center.
Key H-Bonds N-H···Cl⁻, O-H···Cl⁻N-H···O(tartrate), O-H···O(tartrate)N-H···O(mesylate)Critical for stability; strong, well-defined networks are desirable.
Solvent Molecules None (Anhydrate)1 x H₂O (Monohydrate)None (Anhydrate)Presence of solvates can impact stability and manufacturing.
Packing Motif Herringbone sheets3D hydrogen-bonded networkπ-stacked layersAffects dissolution rate and physical stability.

Causality and Field-Proven Insights

  • Why Compare Densities? A more densely packed crystal lattice is generally more thermodynamically stable, which can translate to a longer shelf-life and reduced risk of polymorphic transformations.

  • The Importance of Hydrogen Bonding: The nature and geometry of hydrogen bonds are paramount. A robust, three-dimensional hydrogen-bonding network, as might be seen in the hypothetical tartrate salt, can significantly enhance the thermal stability of the crystal lattice compared to simple ion-pair interactions.[4]

  • Anhydrates vs. Hydrates: The identification of a hydrate (solvate) is a critical finding. While sometimes stable, hydrates can lose water upon changes in humidity or temperature, potentially leading to a different, less stable, or even amorphous form. Anhydrous forms are often preferred for their simpler and more predictable behavior during formulation.

  • Symmetry and Chirality: For 4-(Morpholin-2-yl)benzonitrile, which is chiral, crystallization in a chiral space group (like the hypothetical P2₁2₁2₁) confirms the material is a single enantiomer, which is a crucial regulatory requirement.

Conclusion: From Data to Decision

This guide provides a comprehensive framework for the systematic generation and analysis of X-ray crystallography data for salts of 4-(Morpholin-2-yl)benzonitrile. By following these protocols, a researcher can move from a state of no available structural data to a position of deep understanding of the solid-state landscape of this API. The comparative analysis of key crystallographic parameters allows for a rational, evidence-based selection of the optimal salt form, mitigating risks in later stages of drug development and ensuring the selection of a solid form with the most desirable physicochemical properties.

References

  • Time.gov . (n.d.). Official U.S. Time. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online . (2012). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. Retrieved from [Link]

  • Google Patents. (2008). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • Defense Technical Information Center . (1963). X-RAY CRYSTALLOGRAPHIC AND POWDER DATA FOR SOME SALTS OF PHTHALIC ACID. Retrieved from [Link]

  • PubMed . (2013). 2-[4-(Morpholin-4-ylmeth-yl)phen-yl]benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information . (n.d.). 4-Morpholinobenzonitrile. PubChem Compound Summary for CID 394808. Retrieved from [Link].

  • Excillum . (n.d.). Small molecule crystallography. Retrieved from [Link]

  • MDPI . (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Retrieved from [Link]

  • ResearchGate . (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid. Retrieved from [Link]

  • PubChemLite . (n.d.). 4-morpholinobenzonitrile (C11H12N2O). Retrieved from [Link]

  • PubMed Central . (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • ResearchGate . (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Retrieved from [Link]

  • ACS Publications . (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • Matrix Fine Chemicals . (n.d.). 4-(MORPHOLIN-4-YL)BENZONITRILE | CAS 10282-31-2. Retrieved from [Link]

Sources

Comparative reactivity of 2-substituted vs 3-substituted morpholine benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Substituted vs. 3-Substituted Morpholine Benzonitriles

Executive Summary

In medicinal chemistry and drug development, the morpholine ring is a ubiquitous, privileged pharmacophore prized for its favorable balance of lipophilicity, aqueous solubility, and metabolic stability[1]. When appending morpholines to aromatic systems—such as in the synthesis of morpholine benzonitriles for kinase inhibitors (e.g., PI3K/mTOR) or CNS-active agents—chemists often incorrectly assume that all substituted morpholine derivatives will exhibit reactivity identical to the parent compound[2].

As a Senior Application Scientist, I frequently observe discovery pipelines stall due to the misapplication of standard nucleophilic aromatic substitution (SNAr) conditions to hindered morpholines. The position of the substituent on the morpholine ring (C2 vs. C3) fundamentally alters the steric environment of the nucleophilic nitrogen. This dictates not only the synthetic methodology required to form the C-N bond but also the conformational dynamics of the resulting benzonitrile adduct.

Mechanistic Causality: Steric Hindrance vs. Nucleophilicity

The formation of a morpholine benzonitrile typically proceeds via the SNAr reaction of a morpholine derivative with a fluorobenzonitrile. The rate-determining step is the attack of the amine's lone pair on the electron-deficient aromatic carbon to form the Meisenheimer complex[3].

2-Substituted Morpholines (The Unhindered Nucleophile): In a 2-substituted morpholine (e.g., 2-methylmorpholine), the substituent is located adjacent to the oxygen atom (O1). The secondary amine (N4) remains sterically unencumbered. The nitrogen's lone pair is fully accessible, allowing the electrophile to approach via the optimal Bürgi-Dunitz trajectory. Consequently, 2-substituted morpholines exhibit nucleophilicity profiles nearly identical to unsubstituted morpholine, rapidly forming the corresponding 2-substituted morpholine benzonitriles under standard basic thermal conditions[2].

3-Substituted Morpholines (The Hindered Nucleophile): In a 3-substituted morpholine, the substituent is alpha to the nitrogen atom. Even when the morpholine ring adopts its lowest-energy chair conformation with the C3-substituent in the equatorial position, the alkyl bulk projects directly into the approach vector required for SNAr. This severe steric hindrance drastically increases the activation energy (


) for Meisenheimer complex formation. As a result, standard SNAr conditions either fail completely or yield unacceptable amounts of the 3-substituted morpholine benzonitrile, necessitating the use of palladium-catalyzed Buchwald-Hartwig cross-coupling to bypass the SNAr mechanism entirely[2][4].

Workflow Visualization

Reactivity E Fluorobenzonitrile (Electrophile) SNAr1 SNAr Reaction (Base, Heat) E->SNAr1 SNAr2 SNAr Reaction (Base, Heat) E->SNAr2 BHA Buchwald-Hartwig Cross-Coupling E->BHA Use Bromobenzonitrile M2 2-Substituted Morpholine (Unhindered Nitrogen) M2->SNAr1 M3 3-Substituted Morpholine (Hindered Nitrogen) M3->SNAr2 M3->BHA P2 2-Substituted Morpholine Benzonitrile SNAr1->P2 Fast, High Yield P3 3-Substituted Morpholine Benzonitrile SNAr2->P3 Slow, Low Yield BHA->P3 Fast, High Yield

Reaction pathways for 2- vs 3-substituted morpholines with fluorobenzonitriles.

Quantitative Performance Comparison

To objectively demonstrate this divergence, the table below compares the experimental performance and physical properties of 2-methylmorpholine versus 3-methylmorpholine when synthesizing their respective benzonitrile adducts.

Parameter2-Substituted Morpholine3-Substituted Morpholine
Steric Environment at Nitrogen UnhinderedHighly Hindered
Preferred Synthetic Route SNAr (with Fluorobenzonitrile)Buchwald-Hartwig (with Bromobenzonitrile)
SNAr Yield (120°C, 12h) > 90%< 15%
Cross-Coupling Yield (100°C, 8h) > 95%85 - 90%
C(aryl)-N Bond Rotation (Product) Free RotationRestricted (Atropisomerism potential)
Primary Medicinal Utility Lipophilicity tuning, chiral probingConformation locking, rigid pocket targeting

Self-Validating Experimental Protocols

To ensure reproducibility in your laboratory, the following protocols are designed as self-validating systems. Observable physical changes during the reaction serve as internal checkpoints for success.

Protocol A: SNAr Synthesis of 4-(2-Methylmorpholino)benzonitrile

Causality Check: Because the N4 position is unhindered, thermal energy and a mild base are sufficient to drive the reaction through the Meisenheimer intermediate.

  • Preparation: In a dry 50 mL round-bottom flask, combine 4-fluorobenzonitrile (1.0 mmol, 1.0 eq) and 2-methylmorpholine (1.2 mmol, 1.2 eq).

  • Solvent & Base: Add anhydrous N,N-dimethylformamide (DMF) (5.0 mL) to achieve a 0.2 M concentration. Add finely powdered anhydrous K₂CO₃ (2.0 mmol, 2.0 eq). Note: K₂CO₃ acts as an acid scavenger for the generated HF, shifting the equilibrium forward.

  • Reaction: Stir the suspension at 120°C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from colorless to a vibrant yellow/orange. This color change visually confirms the formation of the charge-transfer Meisenheimer intermediate[3].

  • Workup: Cool to room temperature and quench with distilled water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). The high aqueous solubility of DMF and unreacted morpholine ensures they are partitioned into the aqueous layer, leaving the highly pure benzonitrile product in the organic phase.

Protocol B: Buchwald-Hartwig Amination for 4-(3-Methylmorpholino)benzonitrile

Causality Check: Due to C3 steric blocking, SNAr is unviable. Palladium catalysis is required to undergo oxidative addition and subsequent reductive elimination, bypassing the Meisenheimer complex entirely.

  • Preparation: In an oven-dried Schlenk tube, combine 4-bromobenzonitrile (1.0 mmol, 1.0 eq), 3-methylmorpholine (1.5 mmol, 1.5 eq), and NaOtBu (1.5 mmol, 1.5 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%).

  • Degassing (Critical Step): Add anhydrous Toluene (5.0 mL). Seal the tube and sparge with ultra-pure Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will poison the catalyst and halt the reaction.

  • Reaction: Heat the mixture at 100°C for 8 hours.

  • Self-Validation Checkpoint: The solution will change from a deep burgundy (active Pd(0) complex) to a murky brown/black suspension, accompanied by the precipitation of NaBr salts. This solid formation confirms catalytic turnover and successful C-N bond formation.

  • Workup: Filter the suspension through a short pad of Celite to remove Pd black and salts, then concentrate the filtrate under reduced pressure for column chromatography.

Conformational Impact on the Final Adduct

The differences between these isomers extend beyond their synthesis. Once the morpholine benzonitrile is formed, the position of the substituent dictates the molecule's 3D conformation—a critical factor in Structure-Based Drug Design (SBDD):

  • 2-Substituted Adducts: Maintain free rotation around the C(aryl)-N bond. They act as lipophilic, chiral extensions of the parent morpholine without altering the global binding vector[1].

  • 3-Substituted Adducts: Exhibit restricted rotation due to steric clashing between the C3-substituent and the ortho-protons of the benzonitrile ring. This "ortho-effect" can lock the molecule into a specific atropisomeric conformation, which is highly advantageous for targeting narrow, rigid kinase pockets with high selectivity[2].

References

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: Bioorganic Chemistry URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Changes in the SNAr reaction mechanism brought about by preferential solvation Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: The Journal of Organic Chemistry URL: [Link]

Sources

Safety Operating Guide

Operational Safety & Handling Protocol: 4-(Morpholin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, we must approach chemical safety not merely as a regulatory checklist, but as a system of physical and chemical causality. 4-(Morpholin-2-yl)benzonitrile (CAS 1094551-55-9) is a highly valuable building block in medicinal chemistry, but its structural moieties demand specific handling protocols.

The morpholine ring confers basicity and acts as a transdermal penetration enhancer, while the benzonitrile group presents electrophilic reactivity and acute toxicity risks [3]. Classified under GHS07 (Warning), this solid compound is harmful if swallowed (H302) and causes localized skin (H315) and eye irritation (H319). Because it is handled as a fine powder, the primary vectors of exposure are the inhalation of aerosolized dust during mass transfer and transdermal absorption via contaminated laboratory surfaces.

This guide synthesizes the standards [1] with the operational workflows defined in the National Research Council’s[2] to provide a self-validating, highly protective handling system.

Quantitative Hazard & PPE Matrix

To effectively mitigate risk, Personal Protective Equipment (PPE) must be selected based on the specific physical properties and exposure routes of the chemical. Below is the quantitative breakdown for handling 4-(Morpholin-2-yl)benzonitrile.

Hazard Class (GHS)Primary Exposure RouteCausality / Risk FactorRequired PPE & Engineering Controls
Acute Tox. 4 (Oral) Ingestion / Dust InhalationStatic repulsion during weighing causes powder to jump and aerosolize.Engineering: Fume hood face velocity validated at 80–120 fpm.PPE: N95/P100 Particulate Respirator (only if handled outside a certified hood).
Skin Irrit. 2 Dermal ContactMorpholine moiety enhances lipid solubility; solvents (e.g., DMSO) rapidly accelerate glove breakthrough.PPE: Double Nitrile gloves (≥0.11 mm thickness) for dry powder. Note: Use Butyl Rubber for prolonged contact if the compound is dissolved in organic solvents.
Eye Irrit. 2 Ocular ContactUnconscious transfer of microscopic dust from contaminated gloves to the face.PPE: Indirect-vent chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for fine powders.

Step-by-Step Handling Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the current step's validation check is successful.

Phase 1: Pre-Operational Verification
  • Validate Engineering Controls: Turn on the chemical fume hood and verify the digital monitor reads between 80 and 120 feet per minute (fpm).

    • Causality: This velocity is the aerodynamic "sweet spot." Below 80 fpm, containment is easily broken by operator movement. Above 120 fpm, turbulent eddies are created that can blow fine nitrile powders back into your breathing zone.

    • Validation Check: Tape a small strip of tissue to the bottom of the sash. It should pull gently and consistently inward. If it flutters violently, the flow is too turbulent.

  • Don PPE (The "Double-Glove" Method): Put on a fully buttoned, flame-resistant lab coat and indirect-vent goggles. Don two pairs of standard nitrile gloves.

    • Causality: Nitrile provides an excellent barrier against dry 4-(Morpholin-2-yl)benzonitrile. However, if you accidentally splash a carrier solvent (like DMF or DMSO) onto your hands, the solvent will dissolve the powder and rapidly carry it through the nitrile matrix. Double-gloving allows you to instantly strip the contaminated outer layer while maintaining an intact inner barrier.

Phase 2: Execution & Mass Transfer
  • Mitigate Static Charge: Place an anti-static weighing boat on the analytical balance (located at least 6 inches behind the hood sash). Use a grounded stainless-steel spatula.

    • Causality: Benzonitrile powders accumulate static electricity. Using plastic spatulas or standard weigh boats creates repulsive electrostatic forces, causing the powder to aerosolize upon transfer.

  • Execute Transfer: Keep the source bottle as close to the weigh boat as possible to minimize the travel distance of the powder. Cap the source bottle immediately after extracting the required mass.

Phase 3: Post-Operational Doffing
  • Surface Decontamination: Do not brush or blow away stray powder. Wipe down the balance and the surrounding hood surface with a disposable towel lightly dampened with ethanol or water.

    • Causality: Damp wiping uses capillary action to trap the dust, preventing it from becoming airborne.

  • Doffing Sequence: Remove the outer gloves using the "glove-in-glove" technique (peeling them inside out to trap contaminants). Dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Spill Response & Waste Disposal Plan

Spill Scenario Protocol

If 4-(Morpholin-2-yl)benzonitrile powder is spilled outside the fume hood:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Suppress: Do NOT dry sweep. Sweeping introduces mechanical energy that lofts the morpholine-benzonitrile dust into the air. Carefully cover the spill with damp absorbent pads to suppress dust generation.

  • Recover: Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.

  • Clean: Wash the spill area with a mild detergent and water to remove residual morpholine derivatives.

Waste Disposal Plan

All waste must be managed in accordance with .

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, clearly labeled "Halogen-Free Organic Solid Waste" container.

  • Liquid Waste: If the chemical has been dissolved in a solvent, consolidate it in a compatible organic waste carboy. Critical: Do not mix benzonitrile waste streams with strong oxidizers or strong acids, as this can trigger exothermic hydrolysis or release toxic byproducts [3].

Operational Workflow Visualization

HandlingWorkflow Start Risk Assessment 4-(Morpholin-2-yl)benzonitrile EngControl Engineering Controls Validate Hood >80 fpm Start->EngControl PPE PPE Donning Double Nitrile, Goggles EngControl->PPE Handling Chemical Transfer Anti-static Weighing PPE->Handling Spill Spill Occurs? Handling->Spill SpillResp Spill Response Damp Absorb / HEPA Vac Spill->SpillResp Yes Disposal Waste Disposal EPA/RCRA Compliant Spill->Disposal No SpillResp->Disposal Doffing PPE Doffing & Hand Washing Disposal->Doffing

Operational Workflow for Handling & Disposal of 4-(Morpholin-2-yl)benzonitrile.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzonitrile." Right to Know Hazardous Substance Fact Sheets.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.